3-Methylcytidine Mono(Methyl Sulfate) Salt
Description
BenchChem offers high-quality 3-Methylcytidine Mono(Methyl Sulfate) Salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methylcytidine Mono(Methyl Sulfate) Salt including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C11H19N3O9S |
|---|---|
Molecular Weight |
369.35 g/mol |
IUPAC Name |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-imino-3-methylpyrimidin-2-one;methyl hydrogen sulfate |
InChI |
InChI=1S/C10H15N3O5.CH4O4S/c1-12-6(11)2-3-13(10(12)17)9-8(16)7(15)5(4-14)18-9;1-5-6(2,3)4/h2-3,5,7-9,11,14-16H,4H2,1H3;1H3,(H,2,3,4)/t5-,7-,8-,9-;/m1./s1 |
InChI Key |
MGSZKGKDQZQWAQ-BKZSBQMKSA-N |
Isomeric SMILES |
CN1C(=N)C=CN(C1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O.COS(=O)(=O)O |
Canonical SMILES |
CN1C(=N)C=CN(C1=O)C2C(C(C(O2)CO)O)O.COS(=O)(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
biological function of N3-methylcytidine (m3C) in RNA
An In-depth Technical Guide to the Biological Function of N3-methylcytidine (m3C) in RNA
Abstract
N3-methylcytidine (m3C) is a post-transcriptional RNA modification that plays a pivotal, albeit once underappreciated, role in the intricate regulation of gene expression. As a key component of the epitranscriptome, m3C is dynamically installed and potentially removed by a dedicated set of enzymes, influencing the structure and function of its target RNA molecules. While initially identified in transfer RNA (tRNA), its presence and function in other RNA species have been subjects of intense investigation. This guide provides a comprehensive technical overview of the m3C modification, detailing the molecular machinery responsible for its lifecycle, its profound impact on cytoplasmic and mitochondrial translation, and its emerging implications in human diseases such as cancer and neurodevelopmental disorders. We will explore the causality behind its mechanisms, from altering tRNA anticodon loop conformation to ensuring the fidelity of protein synthesis, and present the experimental methodologies crucial for its detection and analysis.
The Epitranscriptomic Landscape: An Introduction to N3-methylcytidine
The central dogma of molecular biology, while foundational, is nuanced by a vast layer of regulatory complexity. Post-transcriptional modifications of RNA, collectively termed the "epitranscriptome," are critical regulators that fine-tune every aspect of an RNA molecule's life, from its processing and stability to its ultimate translational fate.[1] Among the more than 170 known RNA modifications, N3-methylcytidine (m3C)—the methylation of the nitrogen atom at the third position of the cytidine ring—has emerged as a crucial player.[2][3] This seemingly subtle modification is predominantly found at position 32 (C32) within the anticodon loop of specific eukaryotic transfer RNAs (tRNAs), including both cytoplasmic and mitochondrial tRNAs.[4][5] Its strategic location suggests a significant role in the core process of mRNA translation, a function that is now increasingly well-understood.[5] While early reports also suggested its presence in messenger RNA (mRNA), the primary and most functionally significant roles of m3C appear to be concentrated in the realm of tRNA biology.[2][6][7]
The m3C Regulatory Machinery: Writers, Erasers, and Readers
The dynamic regulation of m3C is governed by a coordinated system of proteins that add ("writers"), remove ("erasers"), and recognize ("readers") the modification, thereby dictating its functional consequences.[8]
Writers: The METTL Family of Methyltransferases
In mammals, the installation of m3C is carried out by a specialized group of methyltransferase-like (METTL) enzymes, each with distinct substrate specificity and subcellular localization.[2][9]
-
METTL2 (METTL2A/2B): These enzymes are responsible for m3C32 modification in cytoplasmic tRNAs, specifically targeting tRNA-Threonine and tRNA-Arginine isoacceptors.[2][3][10]
-
METTL6: This methyltransferase targets cytoplasmic tRNA-Serine. Its activity is critically dependent on its interaction with the seryl-tRNA synthetase (SerRS), which acts as a cofactor, ensuring the specific modification of the correct tRNA substrate.[2][10][11][12] This interaction is a prime example of the integrated nature of tRNA biogenesis, where modification enzymes work in concert with the machinery of protein synthesis.
-
METTL8: Initially implicated as an mRNA m3C writer, METTL8 is now firmly established as the primary methyltransferase for mitochondrial tRNAs (mt-tRNAs).[2][13] Through alternative splicing, METTL8 produces different isoforms; the METTL8-Iso1 variant contains a mitochondrial targeting sequence and is responsible for installing m3C32 on mt-tRNA-Thr and mt-tRNA-Ser(UCN).[4][14][15][16] This compartmentalization underscores the specialized regulatory needs of the mitochondrial translation machinery.
Erasers: The ALKBH Family of Demethylases
The discovery of enzymes that can remove m3C highlights that this modification is not a static mark but can be dynamically regulated. The AlkB homolog (ALKBH) family of Fe(II)/2-oxoglutarate-dependent dioxygenases are known to reverse alkylation damage on nucleic acids.
-
ALKBH3: This enzyme is known to demethylate m3C in both single-stranded DNA and RNA, directly reversing the modification through oxidative demethylation.[17][18][19]
-
ALKBH1: More recently, ALKBH1 has been identified as a potential eraser for m3C in mRNA.[20] Studies have shown that its expression levels are inversely correlated with m3C levels in mRNA, suggesting a functional role in removing this mark.[20]
The existence of erasers makes m3C a potentially reversible regulatory switch, allowing cells to fine-tune gene expression in response to various stimuli.[1][21]
Readers: An Area of Active Investigation
In the field of epitranscriptomics, "reader" proteins are those that specifically recognize a modified nucleotide and subsequently recruit other factors to enact a functional outcome, such as altering mRNA stability or translation efficiency. While the reader concept is well-established for modifications like N6-methyladenosine (m6A) with its YTH-domain family readers, dedicated m3C reader proteins are not yet well-characterized.[22][23][24] It is plausible that the functional effects of m3C are mediated primarily through the direct structural changes it imparts on the RNA molecule itself, rather than through an intermediary reader protein. However, this remains a critical area for future research.
Core Biological Functions of m3C
The primary biological role of m3C is to ensure the fidelity and efficiency of protein synthesis by modulating the structure and function of tRNA.
Impact on tRNA Structure and Codon Recognition
The m3C modification at position 32 of the tRNA anticodon loop has profound structural consequences. The addition of a methyl group to the N3 position of cytidine disrupts the hydrogen bonds required for standard Watson-Crick base pairing with guanosine.[25][26][27][28] This disruption has several critical effects:
-
Anticodon Loop Conformation: It helps to maintain the precise three-dimensional U-turn structure of the anticodon loop, which is essential for correct positioning within the ribosome during translation.[10][29]
-
tRNA Folding and Stability: The modification contributes to the overall stability and correct folding of the tRNA molecule. Cells deficient in METTL8 show altered migration patterns of mitochondrial tRNAs, which is indicative of conformational changes.[14]
-
Codon-Anticodon Pairing: By influencing the anticodon loop's structure, m3C32 ensures accurate and efficient pairing between the tRNA anticodon and the corresponding mRNA codon at the ribosomal A-site.[4][5]
Regulation of Cytoplasmic and Mitochondrial Translation
The structural influence of m3C translates directly into a critical role in regulating protein synthesis.
In the cytoplasm , the absence of m3C32 on tRNA-Ser, tRNA-Thr, and tRNA-Arg leads to codon-biased alterations in translation.[10] This means that the translation of mRNAs enriched in the codons recognized by these tRNAs is disproportionately affected. This can lead to decreased cell growth, impaired cell-cycle progression, and increased sensitivity to DNA-damaging agents, as the synthesis of key proteins in these pathways is disrupted.[10]
In the mitochondria , the function of m3C is even more pronounced. The mitochondrial genome encodes several essential components of the electron transport chain. METTL8-mediated m3C32 modification of mt-tRNAs is essential for the smooth translation of these components.[16][30] In the absence of METTL8, mitochondrial ribosomes stall specifically at the serine and threonine codons decoded by the modified mt-tRNAs.[16][30] This stalling leads to a reduced rate of synthesis for mitochondrially-encoded proteins, such as ND1 and ND6 (subunits of Complex I), ultimately impairing respiratory chain activity.[16]
The m3C in mRNA: An Ongoing Scientific Discussion
While initial studies using bulk analysis techniques suggested that METTL8 could modify mRNA, this finding has been challenged by more sensitive, high-resolution methods.[2][3]
-
Contradictory Evidence: The development of Hydrazine-Aniline Cleavage sequencing (HAC-seq), a method that specifically maps m3C at single-nucleotide resolution, found that tRNAs are the overwhelmingly predominant m3C-modified RNA species in human cells.[6][7] These studies found no significant evidence for m3C in mRNA at levels comparable to those in tRNA.[6]
This discrepancy highlights the critical importance of methodological choices in the study of RNA modifications. While the functional role of m3C in tRNA is well-established, its existence and potential function in mRNA remain an open and important question in the field.
Clinical Relevance: m3C in Disease and Therapeutic Potential
The critical role of m3C in fundamental processes like translation means its dysregulation is increasingly linked to human diseases, particularly cancer.
-
Cancer: The m3C pathway presents several connections to oncology.
-
Loss of cytoplasmic m3C has been shown to affect cancer cell proliferation.[4][5]
-
In pancreatic cancer, high levels of the mitochondrial writer METTL8 correlate with increased respiratory chain activity and poorer patient survival, suggesting that tumors may co-opt this pathway to meet their high metabolic demands.[9][16]
-
METTL8 has also been implicated in sustaining glioblastoma stemness and tumorigenicity.[13]
-
The expression levels of the writer METTL8 and the potential eraser ALKBH1 are altered in hepatocellular carcinoma (HCC).[20] Furthermore, a composite "methylation score" that includes m3C has been proposed as a biomarker to predict patient response to immunotherapy in HCC.[31]
-
-
Neurodevelopmental Disorders: The integrity of protein synthesis is paramount for neuronal development and function. Deficiencies in m3C modification on tRNA-Arginine have been linked to human neurodevelopmental disorders, highlighting the importance of this pathway beyond cancer.[29]
These findings suggest that the enzymes of the m3C pathway, particularly the writers like METTL8, could represent novel therapeutic targets for drug development.
Methodologies for the Detection and Analysis of m3C
Studying m3C requires a robust toolkit of biochemical and sequencing-based methods. The choice of method is critical, as it determines whether the output is a bulk quantification or a precise, transcriptome-wide map.
Quantitative and Mapping Techniques
| Method | Principle | Application | Advantages | Limitations |
| LC-MS/MS | RNA is digested into single nucleosides, which are separated by liquid chromatography and identified by their unique mass-to-charge ratio in a mass spectrometer.[6][32] | Gold-standard quantification of m3C levels in total RNA or purified RNA species. | Highly accurate, sensitive, and provides absolute quantification. | Destroys the RNA sequence context; cannot identify the specific location of the modification. |
| Primer Extension | A radiolabeled DNA primer is annealed to the RNA of interest and extended by a reverse transcriptase (RT). The m3C modification can cause the RT to pause or stop, creating a truncated product whose size reveals the modification's location.[2][33] | Locus-specific detection and semi-quantification of m3C in a known RNA sequence. | Relatively simple and inexpensive for targeted analysis. | Not suitable for transcriptome-wide discovery; results can be affected by RNA secondary structure. |
| HAC-seq | A chemical-based sequencing method where hydrazine treatment opens the cytidine ring, followed by aniline-induced cleavage of the RNA backbone specifically at the now-abasic site. This cleavage is then detected by next-generation sequencing.[6][7] | Unbiased, transcriptome-wide mapping of m3C at single-nucleotide resolution. | Highly specific for m3C; provides precise location and stoichiometry information. | Requires specialized chemical steps and bioinformatics analysis. |
| AlkAniline-Seq | A related chemical method that uses different conditions to induce cleavage at several modified bases, including m3C, allowing for broader profiling.[34] | Transcriptome-wide mapping of m3C and other modifications. | Can detect multiple modifications simultaneously. | Less specific to m3C compared to HAC-seq; may require deconvolution of signals. |
Detailed Protocol: Hydrazine-Aniline Cleavage Sequencing (HAC-seq)
The causality of HAC-seq relies on the unique chemical reactivity of the cytidine base. Hydrazine selectively reacts with and opens the pyrimidine ring, but only aniline can then induce strand scission at this specific abasic site, providing the method's specificity for mapping m3C.
Step-by-Step Methodology:
-
RNA Preparation: Isolate total RNA from cells or tissues. Perform ribosomal RNA (rRNA) depletion to enrich for tRNA and other non-rRNA species.
-
RNA Fragmentation: Fragment the RNA to a suitable size for sequencing library preparation (e.g., ~100-200 nucleotides) using enzymatic or chemical methods.
-
Hydrazine Treatment: Treat the fragmented RNA with hydrazine. This step opens the pyrimidine ring of cytidine. The N3-methyl group on m3C does not inhibit this reaction.
-
Aniline Cleavage: Treat the hydrazine-exposed RNA with aniline. This induces a β-elimination reaction that specifically cleaves the phosphodiester backbone at the position of the opened cytidine ring (now an abasic site).
-
Library Preparation (Treatment Sample):
-
Ligate a 3' adapter to the newly generated 3' ends of the cleaved fragments.
-
Perform reverse transcription using a primer complementary to the 3' adapter. The RT will terminate at the end of the fragment, effectively marking the site of cleavage.
-
Ligate a 5' adapter to the resulting cDNA.
-
Amplify the library via PCR.
-
-
Library Preparation (Input Control): Prepare a parallel library from the same fragmented RNA pool but without the hydrazine/aniline treatment. This control is essential to account for natural RNA breakage and background signals.
-
Sequencing: Sequence both the treatment and input libraries using a high-throughput sequencing platform.
-
Data Analysis:
-
Align the sequencing reads to the reference transcriptome.
-
Identify m3C sites by finding positions where there is a significant enrichment of read start sites (5' ends of reads) in the treatment library compared to the input control. This enrichment signifies a site of frequent chemical cleavage.
-
Conclusion and Future Directions
N3-methylcytidine has transitioned from an obscure RNA modification to a recognized regulator of cellular translation and metabolism. Its role in maintaining the structural integrity of tRNA is fundamental to the accurate and efficient synthesis of both cytoplasmic and mitochondrial proteins. The discovery of its dedicated writers and potential erasers reveals a dynamic regulatory system with significant implications for human health, establishing clear links to cancer and neurodevelopmental disorders.
While our understanding has advanced significantly, key questions remain. The search for bona fide m3C reader proteins is a critical next step to fully elucidate its downstream signaling pathways. Furthermore, a definitive resolution to the debate surrounding its presence and function in mRNA is needed. As technologies for mapping and quantifying RNA modifications continue to improve, we anticipate a deeper understanding of how the m3C epitranscriptome is regulated and how it can be targeted for the development of novel therapeutics. The enzymes that write and erase m3C, particularly METTL8, represent promising targets for intervention in diseases driven by metabolic dysregulation.
References
-
Molecular basis for human mitochondrial tRNA m3C modification by alternatively spliced METTL8. Nucleic Acids Research. [Link]
-
METTL8 is required for 3-methylcytosine modification in human mitochondrial tRNAs. bioRxiv. [Link]
-
Mitochondrial RNA m3C methyltransferase METTL8 relies on an isoform-specific N-terminal extension and modifies multiple heterogenous tRNAs. PubMed. [Link]
-
Balancing of mitochondrial translation through METTL8-mediated m3C modification of mitochondrial tRNAs, A Study of Eva Schöller. Mendeley Data. [Link]
-
METTL8 methyltransferase 8, tRNA N3-cytidine [ (human)]. NCBI. [Link]
-
Base Pairing and Functional Insights into N3-Methylcytidine (m3C) in RNA. PubMed. [Link]
-
Base Pairing and Functional Insights into N3-methylcytidine (m3C) in RNA. bioRxiv. [Link]
-
Base Pairing and Functional Insights into N3-Methylcytidine (m3C) in RNA. ACS Chemical Biology. [Link]
-
Writers, readers, and erasers in RNA modification. ResearchGate. [Link]
-
5-Methylcytosine RNA modification and its roles in cancer and cancer chemotherapy resistance. PMC. [Link]
-
Writer, eraser, and reader proteins of RNA m⁵C modification. ResearchGate. [Link]
-
Three distinct 3-methylcytidine (m3C) methyltransferases modify tRNA and mRNA in mice and humans. PMC. [Link]
-
m3C32 tRNA modification controls serine codon-biased mRNA translation, cell cycle, and DNA-damage response. PMC. [Link]
-
Roles and dynamics of 3-methylcytidine in cellular RNAs. MBExC. [Link]
-
Balancing of mitochondrial translation through METTL8-mediated m3C modification of mitochondrial tRNAs. Cell Reports. [Link]
-
Nucleotide resolution profiling of m3C RNA modification by HAC-seq. Nucleic Acids Research. [Link]
-
RNA modifications and cancer. Taylor & Francis Online. [Link]
-
Mechanism and Function of the Mitochondrial tRNA m3C-Methyltransferase METTL8. Universität Regensburg. [Link]
-
Three distinct 3-methylcytidine (m3C) methyltransferases modify tRNA and mRNA in mice and humans. DR-NTU. [Link]
-
Structural impact of 3-methylcytosine modification on the anticodon stem of a neuronally-enriched arginine tRNA. PMC. [Link]
-
Detection technologies for RNA modifications. PMC. [Link]
-
Structural basis of tRNA recognition by the m3C RNA methyltransferase METTL6 in complex with SerRS seryl-tRNA synthetase. PMC. [Link]
-
Balancing of mitochondrial translation through METTL8-mediated m3C modification of mitochondrial tRNAs. ResearchGate. [Link]
-
N6-methyladenosine reader YTHDF2 in cell state transition and antitumor immunity. ResearchGate. [Link]
-
YTHDF2: a key RNA reader and antitumor target. PubMed. [Link]
-
Recognition and catalytic mechanism of tRNA m3C methyltransferase METTL6. bioRxiv. [Link]
-
ABH2 and ABH3 structures, mutagenesis strategy and repair activity of... ResearchGate. [Link]
-
RNA modifications in cancer immune therapy: regulators of immune cells and immune checkpoints. Frontiers. [Link]
-
RNA modifications in cancer. PMC. [Link]
-
Writers, readers, and erasers RNA modifications and drug resistance in cancer. PubMed. [Link]
-
Human ABH3 structure and key residues for oxidative demethylation to reverse DNA/RNA damage. PMC. [Link]
-
General Principles and Limitations for Detection of RNA Modifications by Sequencing. Accounts of Chemical Research. [Link]
-
N6-methyladenosine reader YTHDF2 promotes multiple myeloma cell proliferation through EGR1/p21cip1/waf1/CDK2-Cyclin E1 axis-mediated cell cycle transition. PubMed. [Link]
-
Molecular basis for human mitochondrial tRNA m3C modification by alternatively spliced METTL8. PMC. [Link]
-
Human ABH3 structure and key residues for oxidative demethylation to reverse DNA/RNA damage. PubMed. [Link]
-
Base Pairing and Functional Insights into N3-Methylcytidine (m3C) in RNA. ACS Publications. [Link]
-
Ontogenic mRNA expression of RNA modification writers, erasers, and readers in mouse liver. Semantic Scholar. [Link]
-
N6-methyladenosine reader YTHDF2 in cell state transition and antitumor immunity. PMC. [Link]
-
An Overview of Current Detection Methods for RNA Methylation. PMC. [Link]
-
N6-methyladenosine modification and the YTHDF2 reader protein play cell type specific roles in lytic viral gene expression during Kaposi's sarcoma-associated herpesvirus infection. PLOS Pathogens. [Link]
-
AlkB Homologue 1 Demethylates N3-Methylcytidine in mRNA of Mammals. ACS Chemical Biology. [Link]
-
Roles and dynamics of 3-methylcytidine in cellular RNAs. PubMed. [Link]
-
Nucleotide resolution profiling of m3C RNA modification by HAC-seq. SciSpace. [Link]
Sources
- 1. mbexc.de [mbexc.de]
- 2. Three distinct 3-methylcytidine (m3C) methyltransferases modify tRNA and mRNA in mice and humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 4. academic.oup.com [academic.oup.com]
- 5. Molecular basis for human mitochondrial tRNA m3C modification by alternatively spliced METTL8 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. m3C32 tRNA modification controls serine codon-biased mRNA translation, cell cycle, and DNA-damage response - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structural basis of tRNA recognition by the m3C RNA methyltransferase METTL6 in complex with SerRS seryl-tRNA synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recognition and catalytic mechanism of tRNA m3C methyltransferase METTL6 | bioRxiv [biorxiv.org]
- 13. METTL8 methyltransferase 8, tRNA N3-cytidine [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 14. METTL8 is required for 3-methylcytosine modification in human mitochondrial tRNAs | bioRxiv [biorxiv.org]
- 15. Mitochondrial RNA m3C methyltransferase METTL8 relies on an isoform-specific N-terminal extension and modifies multiple heterogenous tRNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Balancing of mitochondrial translation through METTL8-mediated m3C modification of mitochondrial tRNAs, A Study of Eva Schöller - Mendeley Data [data.mendeley.com]
- 17. researchgate.net [researchgate.net]
- 18. Human ABH3 structure and key residues for oxidative demethylation to reverse DNA/RNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Human ABH3 structure and key residues for oxidative demethylation to reverse DNA/RNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Roles and dynamics of 3-methylcytidine in cellular RNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. N6-methyladenosine reader YTHDF2 in cell state transition and antitumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 24. N6-methyladenosine modification and the YTHDF2 reader protein play cell type specific roles in lytic viral gene expression during Kaposi's sarcoma-associated herpesvirus infection | PLOS Pathogens [journals.plos.org]
- 25. Base Pairing and Functional Insights into N3-Methylcytidine (m3C) in RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. biorxiv.org [biorxiv.org]
- 27. pubs.acs.org [pubs.acs.org]
- 28. par.nsf.gov [par.nsf.gov]
- 29. Structural impact of 3-methylcytosine modification on the anticodon stem of a neuronally-enriched arginine tRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 30. uni-regensburg.de [uni-regensburg.de]
- 31. Frontiers | RNA modifications in cancer immune therapy: regulators of immune cells and immune checkpoints [frontiersin.org]
- 32. An Overview of Current Detection Methods for RNA Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Detection technologies for RNA modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 34. pubs.acs.org [pubs.acs.org]
3-methylcytidine methosulfate chemical structure and properties
This technical guide is structured as a high-level monograph for research and drug development professionals. It prioritizes the "Application Scientist" perspective: focusing on the why behind the chemistry, the critical stability pitfalls that ruin experiments, and validated protocols for analysis.
Identity, Physicochemical Properties, and Analytical Protocols
Executive Summary
3-Methylcytidine methosulfate (m³C[1][2][3][4]·MeSO₄) is the stable salt form of the naturally occurring RNA modification 3-methylcytidine (
For the analytical chemist and drug developer, this compound presents a unique paradox: it is a robust cationic standard under acidic conditions but exhibits extreme lability in alkaline environments , rapidly deaminating to 3-methyluridine (
Chemical Constitution & Properties[3][5][7][8][9][10][11][12][13]
Structural Identity
Unlike canonical cytidine, which is neutral at physiological pH, 3-methylcytidine is methylated at the N3 position of the pyrimidine ring. This alkylation locks the base into a fixed cationic state (quaternary ammonium-like character) at neutral pH, stabilized by the methosulfate (
Key Structural Consequence: The N3-methyl group disrupts the Watson-Crick face, preventing standard base pairing and introducing a permanent positive charge that significantly alters its chromatographic retention compared to neutral nucleosides.
Physicochemical Data Table
| Property | Specification |
| Systematic Name | 3-methylcytidine, mono(methyl sulfate) salt |
| CAS Number | 21028-20-6 |
| Formula | |
| Molecular Weight | 369.35 g/mol (Salt); 257.24 g/mol (Cation) |
| Solubility | Water (>50 mg/mL), DMSO (30 mg/mL), DMF (30 mg/mL) |
| pKa (approx) | ~8.7 (Deprotonation of N4-exocyclic amine) |
| Charge (pH 7.0) | Positive (+1) |
| UV | ~278 nm (Distinct bathochromic shift vs Cytidine) |
| Storage | -20°C (Hygroscopic; protect from moisture) |
Structural Visualization
The following diagram illustrates the cationic core of 3-methylcytidine and its interaction with the methosulfate counterion.
Critical Application Note: The Deamination Trap
The most frequent error in RNA modification analysis involving
Mechanism of Instability
The N3-methyl group creates an electron-deficient center at the C4 position. In alkaline conditions (pH > 8.0), hydroxide ions attack the C4 carbon, displacing the exocyclic amino group (
-
Impact: Researchers using alkaline digestion protocols (e.g., Bacterial Alkaline Phosphatase at pH 9.0) will observe a false decrease in
and a false appearance of .[6]
Degradation Pathway Diagram
[13]
Validated Experimental Protocol: LC-MS/MS Quantification
Objective: Accurate quantification of
Reagents & Standards
-
Analyte: 3-Methylcytidine methosulfate (Standard).[2][3][7][8]
-
Internal Standard (SILIS): [¹³C,¹⁵N]-3-methylcytidine (or deuterated analog).
-
Enzyme Mix: Nuclease P1 (acidophilic) + Phosphodiesterase I + Acid Phosphatase (Avoid alkaline phosphatase if possible, or use strict pH control).
-
Buffer: Ammonium Acetate (10 mM, pH 5.3).
Step-by-Step Methodology
Step 1: Enzymatic Digestion (The "Acidic" Route)
-
Rationale: Standard digestion uses pH 8-9. We must use a protocol optimized for pH 5-6 to preserve
.
-
Dissolve 1 µg of RNA in 20 µL of 10 mM Ammonium Acetate (pH 5.3) .
-
Add 0.5 Units Nuclease P1 (Zn²⁺ dependent, active at pH 5.3).
-
Incubate at 37°C for 2 hours .
-
Note: If Phosphodiesterase I (snake venom) is required for uncapping, add it after P1 and keep incubation time minimal (1 hr) at pH 7.0 (neutral), never pH 8+.
-
Add Internal Standard (10 nM final concentration) immediately to correct for any matrix effects or degradation.
Step 2: Sample Cleanup
-
Filter sample through a 10 kDa MWCO spin filter (10,000 x g, 10 min) to remove enzymes.
-
Transfer flow-through to an LC-MS vial with a glass insert.
Step 3: LC-MS/MS Acquisition
-
Column: Porous Graphitic Carbon (Hypercarb) or HILIC column. (C18 retains polar
poorly). -
Mobile Phase A: 0.1% Formic Acid in Water (Maintains acidic pH).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 100% A (Load)
-
2-10 min: 0-60% B (Elution)
-
10-12 min: 100% B (Wash)
-
12-15 min: 100% A (Re-equilibration)
-
-
MS Transitions (Positive Mode):
-
Precursor: 258.1 m/z (
) -
Product Quantifier: 126.1 m/z (Methylated Cytosine base)
-
Product Qualifier: 109.1 m/z
-
QC Criteria (Self-Validating)
-
Retention Time Stability:
must elute before canonical Cytidine on HILIC, or after on Porous Graphitic Carbon. -
m³U Check: Monitor the transition for 3-methyluridine (259.1 -> 127.1). In a pure
standard injection, the peak area must be < 1% . If > 1%, your stock solution has degraded or your buffer pH is too high.
Synthesis & Production Context
While most researchers purchase the methosulfate salt, understanding its origin aids in troubleshooting impurities.
Synthesis Pathway: The methosulfate salt is the direct product of treating Cytidine with Dimethyl Sulfate (DMS) in a polar aprotic solvent (DMF or DMAc) at room temperature.
-
Reaction:
-
Purification: The product precipitates or is crystallized from methanol/ether.
-
Impurity Profile: The primary impurity in low-grade commercial batches is unreacted cytidine or the hydrolysis product, 3-methyluridine (if water was present during workup).
References
-
Kellner, S., et al. (2014).[9] "Profiling of RNA modifications by multiplexed stable isotope labelling." Chemical Communications, 50, 3516-3518. (Establishes LC-MS standards for RNA mods). Retrieved from [Link]
-
Hauenschild, R., et al. (2023).[10] "Pitfalls in RNA Modification Quantification Using Nucleoside Mass Spectrometry." Accounts of Chemical Research, 56(22), 3183–3194. (Authoritative source on m3C to m3U deamination). Retrieved from [Link]
-
PubChem. (2024).[11] 3-Methylcytidine Compound Summary. National Library of Medicine. Retrieved from [Link]
-
Bionity. (2024). Dimethyl Sulfate Reactivity and Methylation Mechanisms. Retrieved from [Link]
Sources
- 1. 3-Methylcytidine (methosulfate) | 21028-20-6 [sigmaaldrich.com]
- 2. 3-Methylcytidine methosulfate | CAS 21028-20-6 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 3. caymanchem.com [caymanchem.com]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Identification by UV resonance Raman spectroscopy of an imino tautomer of 5-hydroxy-2′-deoxycytidine, a powerful base analog transition mutagen with a much higher unfavored tautomer frequency than that of the natural residue 2′-deoxycytidine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Modomics - A Database of RNA Modifications [genesilico.pl]
- 10. par.nsf.gov [par.nsf.gov]
- 11. N3-Methylcytidine | C10H15N3O5 | CID 129128579 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Epitranscriptomic Architect: m3C Modification in RNA Stability and Decay
Executive Summary
3-methylcytidine (m3C) is a non-canonical RNA modification characterized by the methylation of the N3 position of the cytosine ring.[1][2][3][4][5][6][7] Historically overshadowed by m6A and m5C, m3C has emerged as a critical regulator of translational fidelity in tRNA and a determinant of transcript turnover in mRNA.
For drug development professionals, m3C represents a high-value target. Its "writers"—specifically the METTL family—are dysregulated in hepatocellular carcinoma (HCC), glioblastoma (GBM), and cervical cancers. This guide dissects the molecular mechanisms of m3C, its paradoxical roles in stabilizing tRNA structure while promoting mRNA decay, and the specific protocols required to map it.
Molecular Architecture: The Steric Switch
The fundamental biological impact of m3C stems from its unique chemical alteration of the Watson-Crick face.
Chemical Basis of Instability
In a standard Cytosine-Guanine (C-G) pair, the N3 position of cytosine acts as a hydrogen bond acceptor. Methylation at this position (m3C) introduces a methyl group that:
-
Abolishes Hydrogen Bonding: The methyl group occupies the N3 acceptor site, physically blocking the formation of the central hydrogen bond with Guanine.
-
Steric Clash: The bulky methyl group creates steric hindrance, preventing the close approach required for canonical base pairing.
-
Duplex Destabilization: In the context of a double helix, m3C significantly lowers the melting temperature (
), locally "melting" the RNA structure.
This disruption is not accidental damage; it is a programmed structural switch used by cells to force specific loop geometries or tag RNAs for turnover.
Figure 1: The structural consequence of N3-methylation. By blocking the Watson-Crick interface, m3C forces single-stranded character, essential for loop formation in tRNA.
The Writer Machinery: METTL Family Specificity
The deposition of m3C is catalyzed by specific methyltransferases (writers) that exhibit strict substrate and compartmental specificity.
The Cytoplasmic Machinery (tRNA)
-
METTL2 (METTL2A/B): The primary writer for cytoplasmic tRNA-Thr and tRNA-Arg . It targets position 32 (C32) in the anticodon loop.[2][8][9]
-
METTL6: A specialized writer for tRNA-Ser . Unlike METTL2, METTL6 cannot function alone; it requires a physical interaction with Seryl-tRNA Synthetase (SARS) to recognize its substrate. This links metabolic state (aminoacylation capability) directly to tRNA modification.
The Mitochondrial and Nuclear Machinery (mRNA/mt-tRNA)
-
METTL8: A dual-function enzyme governed by alternative splicing.[10]
-
METTL8-Iso1 (Mitochondrial): Installs m3C at C32 of mt-tRNA-Thr and mt-tRNA-Ser(UCN) .[10] Essential for mitochondrial respiration.
-
METTL8-Iso4/Nuc (Nuclear): The elusive mRNA writer. It installs m3C in the 3' UTR of specific mRNAs, marking them for degradation.
-
Figure 2: Compartmentalization of m3C writers. Note the co-factor requirement (SARS) for METTL6 and the isoform switching of METTL8.
m3C in tRNA: Stability via Flexibility
In tRNA, m3C is almost exclusively found at position 32 (C32) in the anticodon loop. Its role here is a paradox of physics: it disrupts base pairing to stabilize the tertiary structure.
Mechanism of Action
-
Preventing Mis-folding: C32 is naturally prone to forming a Watson-Crick pair with A38 (if mutated) or other nearby bases. m3C methylation prevents this pairing.
-
Enforcing the "U-Turn": By blocking canonical pairing, m3C forces the anticodon loop into a specific "U-turn" geometry. This conformation is energetically favorable for the loop but requires the "hard" block of methylation to prevent the RNA from snapping back into a lower-energy, non-functional duplex.
-
Decoding Fidelity: The m3C-stabilized loop presents the anticodon (positions 34-36) optimally to the ribosomal A-site. Loss of m3C leads to "wobble" errors and ribosome stalling.
Hypomodification Consequence: In the absence of METTL2/6, tRNAs lacking m3C are structurally unstable and susceptible to angiogenin-mediated cleavage, generating tRNA fragments (tRFs) which can act as stress signaling molecules or translational inhibitors.
m3C in mRNA: The Decay Signal
Recent breakthroughs (2024-2025) have identified m3C as a regulatory mark in mRNA, distinct from its role in tRNA.
-
Location: Enriched in the 3' Untranslated Region (3' UTR) .[11]
-
Writer: Nuclear METTL8.
-
Mechanism: Unlike m5C (which often stabilizes), m3C in the 3' UTR recruits degradation machinery or disrupts protective RNA-binding protein (RBP) interactions.
-
Outcome: Promotes mRNA Decay. [11]
-
Evidence: Knockout of METTL8 leads to the upregulation (increased half-life) of target mRNAs, confirming m3C's role as a destabilizing mark.
-
Analytical Methodologies: Mapping the Invisible
Detecting m3C is challenging because it causes a "hard stop" during reverse transcription (RT).[6] Standard RNA-seq will either miss it or show a drop-off in coverage.
Gold Standard: HAC-seq (Hydrazine-Aniline Cleavage Sequencing)
HAC-seq exploits the specific chemical reactivity of m3C to hydrazine.
Protocol Logic:
-
Hydrazine Treatment: Selectively attacks the pyrimidine ring. m3C reacts differently than C, U, or m5C under optimized kinetic conditions.
-
Aniline Cleavage: Aniline cleaves the ribose-phosphate backbone at the abasic site created by hydrazine.
-
Library Prep: The cleaved fragments end in a 5'-phosphate, which is ligated to adapters.[12][13]
-
Readout: Sequencing reads start exactly one nucleotide downstream of the m3C site.
AlkAniline-Seq
A dual-detection method for m7G and m3C .[11][13][14][15][16]
-
Chemistry: Uses alkaline hydrolysis followed by aniline cleavage.[11]
-
Pros: Detects two modifications at once.
-
Cons: Less specific than HAC-seq if not carefully controlled.
Figure 3: The HAC-seq workflow. The specificity lies in the hydrazine kinetics and the requirement for a 5'-phosphate for ligation.
Therapeutic Implications
The enzymes responsible for m3C are emerging as potent oncogenic drivers.
Cancer Targets
-
METTL6 in HCC: METTL6 is upregulated in hepatocellular carcinoma. Its depletion impairs tRNA-Ser functionality, reducing the translation of serine-rich growth factors.
-
METTL8 in GBM: METTL8 is highly expressed in Glioblastoma Stem Cells (GSCs).[17] It maintains mitochondrial function (via mt-tRNA modification) and regulates R-loops.[17]
-
Drug Strategy: Small molecule inhibitors targeting the SAM-binding pocket of METTL8 could selectively cripple mitochondrial respiration in cancer stem cells (CSCs) without affecting differentiated cells.
-
Data Summary Table
| Feature | m3C in tRNA | m3C in mRNA |
| Primary Location | Anticodon Loop (Position 32) | 3' UTR |
| Primary Writer | METTL2A/B, METTL6 | METTL8 (Nuclear Isoform) |
| Effect on Stability | Stabilizes (Prevents degradation) | Destabilizes (Promotes decay) |
| Mechanism | Structural enforcement of U-turn | Recruitment of decay factors |
| Disease Link | Neurodevelopmental, Metabolic | Cancer (GBM, Cervical) |
References
-
AlkAniline-Seq: Profiling of m7G and m3C RNA Modifications at Single Nucleotide Resolution. Angewandte Chemie, 2018.[11] Link
-
Nucleotide resolution profiling of m3C RNA modification by HAC-seq. Nucleic Acids Research, 2020.[3][6] Link
-
Molecular basis for human mitochondrial tRNA m3C modification by alternatively spliced METTL8. Nucleic Acids Research, 2022. Link
-
METTL6 is a tRNA m3C methyltransferase that regulates pluripotency and tumor cell growth. Science Advances, 2020. Link
-
Transcriptome-wide mapping of N3-methylcytidine modification at single-base resolution. Nucleic Acids Research, 2025. Link(Note: Cited based on search context describing 2025 findings on mRNA decay).
-
Base Pairing and Functional Insights into N3-Methylcytidine (m3C) in RNA. Journal of the American Chemical Society, 2021. Link
Sources
- 1. par.nsf.gov [par.nsf.gov]
- 2. Structural impact of 3-methylcytosine modification on the anticodon stem of a neuronally-enriched arginine tRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Base Pairing and Functional Insights into N3-Methylcytidine (m3C) in RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. academic.oup.com [academic.oup.com]
- 7. papers.ssrn.com [papers.ssrn.com]
- 8. Molecular basis for human mitochondrial tRNA m3C modification by alternatively spliced METTL8 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Molecular basis for human mitochondrial tRNA m3C modification by alternatively spliced METTL8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Transcriptome-wide mapping of N3-methylcytidine modification at single-base resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 12. AlkAniline-Seq: Profiling of m7 G and m3 C RNA Modifications at Single Nucleotide Resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. lafontainelab.com [lafontainelab.com]
- 14. AlkAniline-Seq: A Highly Sensitive and Specific Method for Simultaneous Mapping of 7-Methyl-guanosine (m7G) and 3-Methyl-cytosine (m3C) in RNAs by High-Throughput Sequencing | Springer Nature Experiments [experiments.springernature.com]
- 15. AlkAniline-Seq: A Highly Sensitive and Specific Method for Simultaneous Mapping of 7-Methyl-guanosine (m7G) and 3-Methyl-cytosine (m3C) in RNAs by High-Throughput Sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Core Differences Between 3-methylcytidine and 5-methylcytidine for Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of epitranscriptomics, the nuanced roles of RNA modifications are of paramount importance. Among the over 170 known modifications, isomers such as 3-methylcytidine (m3C) and 5-methylcytidine (m5C) present unique challenges and opportunities in diagnostics and therapeutic development. This guide provides a comprehensive technical overview of the core distinctions between m3C and m5C, from their fundamental chemical properties to their divergent biological functions and the analytical strategies required for their differentiation.
Part 1: Fundamental Properties: A Tale of Two Isomers
At a cursory glance, m3C and m5C are simple positional isomers of methylated cytidine. However, the location of the methyl group profoundly influences their chemical behavior and biological implications.
Chemical Structure and its Functional Ramifications
The seemingly minor shift of a methyl group from the N3 position of the pyrimidine ring in 3-methylcytidine to the C5 position in 5-methylcytidine dictates their respective roles in RNA biology.
-
3-Methylcytidine (m3C): The methylation at the N3 position directly disrupts the Watson-Crick base-pairing face of the cytidine nucleobase.[1][2] This steric hindrance prevents the formation of a stable hydrogen bond with guanosine, leading to significant disruption of RNA duplex stability.[2][3][4] This inherent instability is a key feature of its biological function.
-
5-Methylcytidine (m5C): In contrast, methylation at the C5 position does not interfere with Watson-Crick base pairing.[5] The methyl group is situated in the major groove of the RNA duplex, where it can influence interactions with RNA-binding proteins and contribute to the overall stability of the RNA molecule.[6][7]
| Feature | 3-methylcytidine (m3C) | 5-methylcytidine (m5C) |
| IUPAC Name | 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-imino-3-methylpyrimidin-2-one[8] | 4-amino-1-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl) tetrahydrofuran-2-yl)-5-methylpyrimidine-2(1H)-one[9] |
| Molecular Formula | C10H15N3O5[8] | C10H15N3O5[9] |
| Molecular Weight | 257.24 g/mol [8] | 257.24 g/mol [9] |
| Methyl Group Position | N3 of the pyrimidine ring | C5 of the pyrimidine ring |
| Impact on Watson-Crick Base Pairing | Disrupts C:G pairing[1][2][3][4] | Does not disrupt C:G pairing |
Biosynthesis: Distinct Enzymatic Pathways
The synthesis of m3C and m5C is catalyzed by distinct families of RNA methyltransferases, underscoring their separate regulatory networks within the cell.
-
m3C Biosynthesis: In mammals, m3C formation is carried out by members of the methyltransferase-like (METTL) protein family.[] Specifically, METTL2, METTL6, and METTL8 have been identified as m3C methyltransferases.[11][12] METTL2 and METTL6 are primarily responsible for m3C modification in transfer RNAs (tRNAs), while METTL8 is implicated in mRNA methylation.[11][12]
-
m5C Biosynthesis: The methylation of cytosine at the C5 position is primarily catalyzed by the NOL1/NOP2/SUN domain (NSUN) family of proteins and the DNA methyltransferase homolog DNMT2.[6][][13] These enzymes are responsible for m5C modifications in a variety of RNA species, including tRNA, ribosomal RNA (rRNA), and mRNA.[6][7][14]
Part 2: Divergent Biological Roles and Mechanistic Insights
The structural and biosynthetic differences between m3C and m5C translate into distinct biological functions and mechanisms of action.
The Role of 3-methylcytidine: A Modulator of RNA Structure and Translation
The primary role of m3C revolves around its ability to alter RNA structure and decoding.
-
tRNA Structure and Function: m3C is found in both eukaryotic tRNA and mRNA.[3][4] In tRNA, m3C modifications, particularly at position 32, influence the local tRNA structure, which can impact translation efficiency.[15] The disruption of canonical base pairing can lead to altered codon recognition and, in some cases, translational frameshifting.
-
mRNA Translation and Reverse Transcription: The presence of m3C in mRNA can act as a roadblock for reverse transcriptases, with high-fidelity enzymes stalling at the modification site.[1][3] Lower fidelity reverse transcriptases may misincorporate a nucleotide opposite m3C, leading to mutations in the resulting cDNA.[1][3] This property is crucial for some analytical techniques used for its detection.
The Role of 5-methylcytidine: A Key Player in RNA Stability and Gene Regulation
5-methylcytidine is a more widespread modification and is implicated in a broader range of regulatory processes.
-
RNA Stability: m5C modifications are known to enhance the stability of various RNA molecules, including tRNA and mRNA.[6][14] In tRNA, m5C contributes to the stability of the secondary structure, protecting it from degradation.[7] In mRNA, m5C can protect transcripts from endonucleolytic cleavage.
-
mRNA Export and Translation: m5C has been shown to promote the export of mRNA from the nucleus to the cytoplasm.[14] This process is mediated by specific "reader" proteins that recognize the m5C mark.[14] Once in the cytoplasm, m5C can also enhance the efficiency of mRNA translation.[6]
-
Disease Association: Altered levels of m5C and the enzymes that regulate it have been linked to a variety of human diseases, including cancer and nervous system disorders.[14][16] This has positioned m5C as a potential biomarker and therapeutic target.
Part 3: Analytical Strategies for Differentiating m3C and m5C
Given their identical mass, the differentiation of m3C and m5C requires sophisticated analytical techniques that can exploit their subtle chemical differences. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose.
Experimental Protocol: LC-MS/MS for the Differential Quantification of m3C and m5C in RNA
This protocol outlines a robust workflow for the accurate quantification of m3C and m5C from total RNA samples.
1. RNA Isolation and Purification:
-
Isolate total RNA from cells or tissues using a TRIzol-based method or a commercial kit.
-
Treat the RNA with DNase I to remove any contaminating DNA.[17]
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and agarose gel electrophoresis or a bioanalyzer.
2. RNA Hydrolysis to Nucleosides:
-
To 1-5 µg of purified RNA, add nuclease P1 and incubate at 37°C for 2 hours.
-
Add bacterial alkaline phosphatase and continue incubation at 37°C for an additional 2 hours. This ensures complete digestion of RNA into individual nucleosides.
3. Sample Preparation for LC-MS/MS:
-
Centrifuge the hydrolyzed sample to pellet any undigested material.
-
Transfer the supernatant containing the nucleosides to a new tube.
-
Filter the sample through a 0.22 µm filter to remove any particulates that could interfere with the LC system.
4. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Use a C18 reverse-phase column for optimal separation of the nucleosides.
-
Employ a gradient elution with a mobile phase consisting of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.
-
The different polarities of m3C and m5C will result in distinct retention times, allowing for their chromatographic separation.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI).
-
Utilize Multiple Reaction Monitoring (MRM) for sensitive and specific detection.
-
Monitor the specific mass transitions for m3C and m5C (parent ion to a specific fragment ion). While the parent mass is the same, the fragmentation patterns can differ, providing an additional layer of specificity.
-
5. Data Analysis and Quantification:
-
Generate standard curves for both m3C and m5C using commercially available standards of known concentrations.
-
Quantify the amount of m3C and m5C in the biological samples by comparing their peak areas to the respective standard curves.
-
Normalize the quantities to a canonical nucleoside (e.g., cytidine or guanosine) to account for variations in sample loading.
Part 4: Implications for Drug Development and Diagnostics
The distinct biological roles of m3C and m5C have significant implications for the development of novel therapeutics and diagnostic tools.
-
Therapeutic Targeting of Methyltransferases: The enzymes responsible for m3C and m5C deposition represent potential drug targets. Inhibitors of specific methyltransferases could be developed to modulate the levels of these modifications in diseases where they are dysregulated. For example, targeting m5C writers in certain cancers could be a viable therapeutic strategy.[13]
-
m3C and m5C as Biomarkers: The levels of m3C and m5C in circulating RNA or tissue biopsies could serve as valuable biomarkers for disease diagnosis, prognosis, and monitoring treatment response. Their stability and distinct roles in disease pathogenesis make them attractive candidates for liquid biopsy applications.
-
RNA-Based Therapeutics: Understanding the impact of m3C and m5C on RNA stability and translation is crucial for the design of effective mRNA-based vaccines and therapeutics. The inclusion or exclusion of these modifications in synthetic mRNA constructs can be optimized to enhance their efficacy and reduce immunogenicity.[]
Conclusion
While 3-methylcytidine and 5-methylcytidine are structurally similar, their distinct chemical properties, biosynthetic pathways, and biological functions necessitate their consideration as separate entities in epitranscriptomic research. The ability to accurately differentiate and quantify these modifications is critical for unraveling their roles in health and disease and for harnessing their potential in the development of next-generation diagnostics and therapeutics. This guide provides a foundational framework for researchers to navigate the complexities of m3C and m5C biology and to implement robust analytical strategies in their own investigations.
References
-
Base Pairing and Functional Insights into N3-Methylcytidine (m3C) in RNA. ACS Chemical Biology. [Link]
-
Roles and dynamics of 3-methylcytidine in cellular RNAs. PubMed. [Link]
-
RNA 5-Methylcytidine (m5C) Analysis, By Modification Types. CD BioSciences. [Link]
-
Base Pairing and Functional Insights into N3-Methylcytidine (m3C) in RNA. ACS Chemical Biology. [Link]
-
Base Pairing and Functional Insights into N3-methylcytidine (m3C) in RNA. bioRxiv. [Link]
-
Base Pairing and Functional Insights into N3-Methylcytidine (m3C) in RNA. ACS Publications. [Link]
-
RNA 5-methylcytosine modification and its emerging role as an epitranscriptomic mark. Taylor & Francis Online. [Link]
-
Function and detection of 5-methylcytosine in eukaryotic RNA. Ovid. [Link]
-
New themes in the biological functions of 5-methylcytosine and 5-hydroxymethylcytosine. PMC. [Link]
-
Specific chemical reactions for m3C and m5C detection. ResearchGate. [Link]
-
Three distinct 3-methylcytidine (m C) methyltransferases modify tRNA and mRNA in mice and humans. Nanyang Technological University. [Link]
-
Biological functions of 5-methylcytosine RNA-binding proteins and their potential mechanisms in human cancers. PMC. [Link]
-
5-methylcytosine in RNA: detection, enzymatic formation and biological functions. Oxford Academic. [Link]
-
Protocol for single-base quantification of RNA m5C by pyrosequencing. PMC. [Link]
-
Protocol for profiling RNA m5C methylation at base resolution using m5C-TAC-seq. PMC. [Link]
-
Synthesis and Purification of N3-Methylcytidine (m3C) Modified RNA Oligonucleotides. Current Protocols. [Link]
-
RNA 5-Methylcytosine Modification: Regulatory Molecules, Biological Functions, and Human Diseases. Oxford Academic. [Link]
-
Transcriptome-wide mapping of N3-methylcytidine modification at single-base resolution. BioMed Central. [Link]
-
Three distinct 3-methylcytidine (m3C) methyltransferases modify tRNA and mRNA in mice and humans. PubMed. [Link]
-
Short history of 5-methylcytosine: from discovery to clinical applications. Journal of Clinical Pathology. [Link]
-
5-Methylcytosine. Wikipedia. [Link]
-
RNA m5C modification: from physiology to pathology and its biological significance. Frontiers. [Link]
-
Synthesis and Purification of N3 -Methylcytidine (m3 C) Modified RNA Oligonucleotides. PubMed. [Link]
-
DNA Methylation Analysis: Choosing the Right Method. MDPI. [Link]
-
Detection, molecular function and mechanisms of m5C in cancer. PMC. [Link]
-
Synthesis and biochemical studies of N3-methylcytidine(m3C), N4-methylcytidine (m4C) and N4, N4-dimethylcytidine (m42C) modified RNAs. PubMed. [Link]
-
Synthesis and investigation of the 5-formylcytidine modified, anticodon stem and loop of the human mitochondrial tRNAMet. ResearchGate. [Link]
-
5-methylcytidine. Mol-Instincts. [Link]
-
Novel insights into the role of 5-Methylcytosine RNA methylation in human abdominal aortic aneurysm. IMR Press. [Link]
-
Kleiner Lab investigates hm⁵C and f⁵C in human RNA. Princeton University Department of Chemistry. [Link]
-
5-Methylcytidine. Wikipedia. [Link]
-
5 methylcytosine – Knowledge and References. Taylor & Francis Online. [Link]
-
Emerging role of METTL3 in inflammatory diseases: mechanisms and therapeutic applications. Frontiers. [Link]
-
Variable presence of 5-methylcytosine in commercial RNA and DNA. PMC. [Link]
-
3-Methylcytidine. PubChem. [Link]
-
Base-Resolution Analysis of 5-hydroxymethylcytidine by Selective Oxidation and Reverse Transcription Arrest. ACS Chemical Biology. [Link]
-
Approaches to 5-methylcytosine detection in RNA. ResearchGate. [Link]
-
RNA modifications in health and disease: from mechanistic insights to therapeutic applications. Oxford Academic. [Link]
-
The Emerging Role of METTL3 in Lung Diseases. PMC. [Link]
Sources
- 1. biorxiv.org [biorxiv.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. par.nsf.gov [par.nsf.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. RNA 5-Methylcytidine (m5C) Analysis, By Modification Types | CD BioSciences [epigenhub.com]
- 7. ovid.com [ovid.com]
- 8. 3-Methylcytidine | C10H15N3O5 | CID 14237477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. akif2.tara.tsukuba.ac.jp [akif2.tara.tsukuba.ac.jp]
- 11. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 12. Transcriptome-wide mapping of N3-methylcytidine modification at single-base resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Biological functions of 5-methylcytosine RNA-binding proteins and their potential mechanisms in human cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. Roles and dynamics of 3-methylcytidine in cellular RNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. New themes in the biological functions of 5-methylcytosine and 5-hydroxymethylcytosine - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Protocol for profiling RNA m5C methylation at base resolution using m5C-TAC-seq - PMC [pmc.ncbi.nlm.nih.gov]
The 3-Methylcytidine (m3C) Standard: A Pivot for Epitranscriptomic Precision
Executive Summary
The epitranscriptomic landscape is defined by over 170 distinct RNA modifications, yet few possess the structural impact of 3-methylcytidine (m3C) . Unlike the non-disruptive 5-methylcytosine (m5C), m3C introduces a methyl group at the Watson-Crick face (N3 position), blocking canonical base pairing and carrying a positive charge at physiological pH. This modification is critical for tRNA stability and has recently been identified as a regulator of mRNA decay via the METTL8 complex.
For researchers and drug developers, m3C presents a unique analytical challenge: it is isomeric with m5C, 2'-O-methylcytidine (Cm), and N4-methylcytidine (m4C). Accurate detection requires rigorous standardization. This guide details the technical application of the m3C nucleoside standard in LC-MS/MS quantification and next-generation sequencing (NGS) validation, providing the "ground truth" necessary for high-fidelity epigenetics research.
Part 1: The Biological Imperative & Mechanism
The m3C Pathway
The deposition of m3C is not random; it is catalyzed by a specific family of methyltransferase-like (METTL) enzymes.[1] Understanding this pathway is essential for designing experiments that utilize the m3C standard to measure enzymatic activity or inhibition.
-
tRNA: METTL2 and METTL6 are the primary "writers," installing m3C at position 32 of specific tRNAs (e.g., tRNA-Thr, tRNA-Arg). This modification is crucial for the structural integrity of the anticodon loop.
-
mRNA: METTL8 has been identified as a mitochondrial and nuclear writer, installing m3C in the 3' UTR of mRNAs, which correlates with reduced mRNA stability and altered mitochondrial translation.
Visualization: The m3C Signaling & Synthesis Pathway
Figure 1: The enzymatic pathway of m3C formation. METTL family enzymes transfer a methyl group from S-adenosylmethionine (SAM) to the N3 position of cytidine.
Part 2: Analytical Challenges & The Role of the Standard
Isomer Differentiation
The primary reason a high-purity m3C standard is non-negotiable is the existence of isomers. Mass spectrometry detects mass-to-charge ratio (
| Feature | 3-Methylcytidine (m3C) | 5-Methylcytidine (m5C) | 2'-O-Methylcytidine (Cm) |
| Methyl Position | N3 (Base) | C5 (Base) | 2'-OH (Ribose) |
| Base Pairing | Disrupted (Steric hindrance) | Preserved (Hoogsteen face) | Preserved |
| Charge (pH 7) | Positive (Quaternary amine) | Neutral | Neutral |
| LC Retention | Elutes Early (Polar/Charged) | Elutes Late | Elutes Late |
| Acid Stability | Unstable (Depurinates easily) | Stable | Stable |
Stability Warning
Critical Protocol Note: Unlike m5C, the m3C nucleoside is chemically unstable in alkaline conditions and can undergo Dimroth rearrangement or degradation. Standards must be stored at -80°C in slightly acidic buffers (pH 5-6) or as a lyophilized powder. Avoid repeated freeze-thaw cycles.
Part 3: Experimental Protocols
Protocol A: LC-MS/MS Quantification (The Gold Standard)
This protocol uses the m3C standard to build a calibration curve, enabling absolute quantification of m3C levels in total RNA or isolated tRNA.
Reagents:
-
Standard: Synthetic 3-methylcytidine (purity >98%).
-
Internal Standard:
C or N-labeled Guanosine (or labeled m3C if available). -
Enzymes: Nuclease P1, Snake Venom Phosphodiesterase, Antarctic Phosphatase.
-
Mobile Phase: 0.1% Formic acid in water (A) and Acetonitrile (B).
Step-by-Step Methodology:
-
RNA Digestion:
-
Incubate 1 µg of RNA with Nuclease P1 (1 U) in 20 µL buffer (25 mM NH₄OAc, pH 5.3) at 42°C for 2 hours.
-
Add NH₄HCO₃ (to pH 8) and Snake Venom Phosphodiesterase (0.002 U) + Phosphatase. Incubate 2 hours at 37°C.
-
Why? Complete hydrolysis to single nucleosides is required for LC-MS.
-
-
Standard Preparation:
-
Prepare a serial dilution of the m3C standard (0.1 nM to 1000 nM).
-
Spike each standard and sample with the Internal Standard (IS) to correct for ionization efficiency.
-
-
LC-MS/MS Separation:
-
Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus).
-
Method: Gradient elution.[2] m3C is hydrophilic and positively charged; it will elute earlier than C and m5C.
-
MS Detection: Operate in Multiple Reaction Monitoring (MRM) mode.
-
Transition: Monitor
258.1 126.1 (loss of ribose).
-
-
-
Validation:
-
Compare the retention time of the sample peak strictly against the m3C standard. If the peak shifts, it is likely an isomer (e.g., m5C).
-
Protocol B: Validating HAC-Seq / AlkAniline-Seq
Sequencing m3C is difficult because Reverse Transcriptase (RT) often stops or misincorporates bases at m3C sites, but not consistently enough for standard RNA-Seq. Chemical cleavage methods (HAC-Seq, AlkAniline-Seq) are used to cleave the RNA specifically at m3C sites.[3] The standard is used to prove the chemistry works.
Mechanism:
-
AlkAniline-Seq: Uses alkaline hydrolysis to open the ring of m7G and m3C, followed by aniline cleavage of the phosphate backbone.
-
HAC-Seq: Uses hydrazine to attack the pyrimidine ring, followed by aniline cleavage.
Validation Workflow:
-
Treatment: Treat the pure m3C nucleoside standard with the specific chemical reagent (e.g., 10 mM Hydrazine for HAC-Seq).
-
Observation: Analyze the product via LC-MS.
-
Success Criteria: The intact m3C peak (
258) should disappear, replaced by the cleavage product or abasic site marker. -
Control: Treat Cytidine (C) and 5-methylcytidine (m5C) standards identically. They must remain intact. This proves the method's specificity.[4][5]
Visualization: Analytical Workflow
Figure 2: The LC-MS/MS workflow utilizing the m3C standard for absolute quantification and isomer discrimination.
Part 4: Future Outlook & Drug Development
The relevance of m3C extends beyond basic biology into RNA therapeutics.
-
Biomarker Potential: Altered m3C levels are observed in specific cancers (e.g., driven by METTL8 dysregulation).
-
RNA Drug Stability: Synthetic mRNA vaccines often use modified nucleosides (like N1-methylpseudouridine) to evade immune detection. Understanding natural modifications like m3C helps in designing "stealth" RNA vectors.
-
Inhibitor Screening: Drug candidates targeting METTL enzymes require the m3C standard to measure the efficacy of inhibition in biochemical assays.
References
-
Xu, L. et al. (2017).[6][7] "Three distinct 3-methylcytidine (m3C) methyltransferases modify tRNA and mRNA in mice and humans."[1][8][6] Journal of Biological Chemistry. Link
-
Marchand, V. et al. (2021). "AlkAniline-Seq: A Highly Sensitive and Specific Method for Simultaneous Mapping of 7-Methyl-guanosine (m7G) and 3-Methyl-cytosine (m3C) in RNAs."[4][5][9] Methods in Molecular Biology. Link
-
Zhang, H. et al. (2020). "Nucleotide resolution profiling of m3C RNA modification by HAC-seq." Nucleic Acids Research.[10] Link
-
Su, D. et al. (2014). "Quantitative analysis of ribonucleoside modifications in tRNA by HPLC-coupled mass spectrometry." Nature Protocols. Link
-
Bohnsack, K.E. et al. (2019). "The role of epitranscriptomic modifications in the regulation of RNA–protein interactions." Biochemical Society Transactions. Link
Sources
- 1. Three distinct 3-methylcytidine (m3C) methyltransferases modify tRNA and mRNA in mice and humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LC-MS Analysis of Methylated RNA | Springer Nature Experiments [experiments.springernature.com]
- 3. Nucleotide resolution profiling of m3C RNA modification by HAC-seq - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AlkAniline-Seq: A Highly Sensitive and Specific Method for Simultaneous Mapping of 7-Methyl-guanosine (m7G) and 3-Methyl-cytosine (m3C) in RNAs by High-Throughput Sequencing | Springer Nature Experiments [experiments.springernature.com]
- 5. AlkAniline-Seq: A Highly Sensitive and Specific Method for Simultaneous Mapping of 7-Methyl-guanosine (m7G) and 3-Methyl-cytosine (m3C) in RNAs by High-Throughput Sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Epitranscriptomics in the development, functions, and disorders of cancer stem cells [frontiersin.org]
- 7. Evolution of Methyltransferase-Like (METTL) Proteins in Metazoa: A Complex Gene Family Involved in Epitranscriptomic Regulation and Other Epigenetic Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. lafontainelab.com [lafontainelab.com]
- 10. shimadzu.com [shimadzu.com]
molecular weight and formula of 3-methylcytidine methosulfate
An In-Depth Technical Guide to 3-Methylcytidine Methosulfate for Researchers and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 3-methylcytidine methosulfate, a key compound for researchers and professionals in drug development and molecular biology. We will delve into its fundamental properties, synthesis, and critical applications, with a focus on the scientific rationale behind its use.
Core Compound Identity and Properties
3-Methylcytidine methosulfate (CAS Number: 21028-20-6) is the methyl sulfate salt of 3-methylcytidine.[1] The salt form enhances the stability and handling of the 3-methylcytidine moiety, a modified nucleoside of significant biological interest. Its primary application is as a certified reference standard for the accurate quantification of 3-methylcytidine in various biological samples using techniques like High-Performance Liquid Chromatography (HPLC).[1][2]
Quantitative Data Summary
For clarity and quick reference, the key physicochemical properties of 3-methylcytidine methosulfate are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₅N₃O₅ • CH₄SO₄ | [1][2][3] |
| Molecular Weight | 369.35 g/mol | [1][2] |
| CAS Number | 21028-20-6 | [1][2][4] |
| Purity | Typically ≥95% to ≥98% | [1][2] |
| Appearance | Crystalline solid | [2][3] |
| Solubility | DMF: 30 mg/ml; DMSO: 30 mg/ml; PBS (pH 7.2): 10 mg/ml | [2] |
The Biological Significance of 3-Methylcytidine (m³C)
The core component, 3-methylcytidine (m³C), is a post-transcriptional RNA modification found in both tRNA and, as more recently discovered, mRNA.[5][][7] This epigenetic mark plays a crucial role in regulating the function and metabolism of RNA.
-
Role in tRNA: In tRNA, m³C is found at specific positions, such as the anticodon loop, where it contributes to the structural stability and decoding accuracy during protein translation.[2] The methylation is carried out by specific enzymes known as RNA methyltransferases, such as METTL2, METTL6, and METTL8 in mammals.[][8]
-
Presence in mRNA: The discovery of m³C in mRNA has opened new avenues in the field of epitranscriptomics.[7][8] Its presence, particularly in the 3' untranslated region (3' UTR), has been associated with the regulation of mRNA degradation, thereby influencing gene expression.[7] The enzyme METTL8 has been identified as a primary "writer" of m³C modifications in mRNA.[8]
-
Biomarker Potential: Research has indicated that levels of urinary nucleosides, including 3-methylcytidine, can be significantly elevated in patients with certain cancers, such as breast cancer.[2] This has positioned m³C as a potential non-invasive biomarker for cancer detection and monitoring.[2][3]
Synthesis and Chemical Logic
Understanding the synthesis of 3-methylcytidine is crucial for appreciating its chemical properties and the rationale for using the methosulfate salt. The process generally involves the direct methylation of the parent nucleoside, cytidine.
Workflow: Synthesis of 3-Methylcytidine
The synthesis begins with commercially available cytidine. A key step is the direct methylation at the N3 position of the pyrimidine ring.
Caption: General workflow for the N3-methylation of cytidine.
Causality Behind Experimental Choices:
-
Starting Material: Cytidine is a readily available and cost-effective precursor.
-
Methylating Agent: Iodomethane (MeI) is a common and effective methylating agent used to introduce the methyl group.[9] The reaction specifically targets the N3 position of the cytidine ring.
-
Solvent: Anhydrous (dry) solvents like pyridine or dimethylacetamide (DMAc) are used to prevent side reactions that could be caused by water.[9][10]
-
Salt Formation: The resulting 3-methylcytidine is often isolated as a salt, such as the methosulfate. This is not part of the core synthesis but is a subsequent formulation step. The salt form generally improves the compound's crystallinity, stability, and ease of handling, which are critical attributes for an analytical standard.
Core Application: A Validated Standard for HPLC Quantification
The most prevalent use of 3-methylcytidine methosulfate is as an internal or external standard for quantitative analysis via HPLC, often coupled with mass spectrometry (HPLC-MS).[1][2]
Trustworthiness through Self-Validation: A reliable quantitative assay is a self-validating system. Using a highly pure, stable, and well-characterized standard like 3-methylcytidine methosulfate is the cornerstone of this system. It allows for the creation of a precise calibration curve, against which the concentration of the unknown m³C in a biological sample can be accurately determined. Without such a standard, any quantification would be relative and lack analytical validity.
Experimental Protocol: Quantification of m³C in RNA Samples
This protocol outlines the key steps for measuring m³C levels in total RNA from cell or tissue samples.
Step 1: Total RNA Isolation
-
Isolate total RNA from the biological sample using a standard Trizol or column-based purification method.
-
Rationale: This step removes proteins, DNA, and other cellular components that would interfere with downstream analysis. High-quality, intact RNA is essential for accurate quantification.
Step 2: RNA Quantification and Purity Check
-
Measure RNA concentration and assess purity using a spectrophotometer (e.g., NanoDrop). Check A260/A280 (~2.0) and A260/A230 (>2.0) ratios.
-
Rationale: Accurate initial quantification is necessary to ensure that equal amounts of RNA are used across samples, allowing for valid comparisons. Purity ratios confirm the absence of protein and solvent contamination.
Step 3: Enzymatic Digestion of RNA to Nucleosides
-
Digest 1-5 µg of total RNA to single nucleosides using a cocktail of enzymes, such as Nuclease P1 followed by bacterial alkaline phosphatase.
-
Rationale: HPLC-MS analyzes individual nucleosides. This complete enzymatic digestion breaks the phosphodiester backbone of the RNA, releasing the constituent nucleosides (A, C, G, U) and their modified counterparts (like m³C).
Step 4: Preparation of Calibration Standards
-
Prepare a stock solution of 3-methylcytidine methosulfate in an appropriate solvent (e.g., ultrapure water).
-
Perform serial dilutions to create a series of calibration standards with known concentrations (e.g., ranging from low nM to µM).
-
Rationale: This calibration curve is the basis for quantification. The instrument's response to these known concentrations will be used to calculate the concentration of m³C in the unknown biological samples.
Step 5: HPLC-MS/MS Analysis
-
Inject the digested RNA samples and the calibration standards onto a reverse-phase HPLC column (e.g., C18).
-
Separate the nucleosides using a gradient elution.
-
Detect and quantify the nucleosides using a tandem mass spectrometer (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode.
-
Rationale: HPLC separates the complex mixture of nucleosides. MS/MS provides exquisite sensitivity and specificity by monitoring for a specific mass transition unique to 3-methylcytidine, ensuring that the signal is not from a co-eluting, isobaric compound.
Step 6: Data Analysis
-
Plot the instrument response (peak area) versus the concentration for the calibration standards to generate a linear regression curve.
-
Use the equation from this curve to determine the concentration of m³C in the digested RNA samples.
-
Normalize the amount of m³C to the amount of a canonical nucleoside (e.g., cytidine or guanosine) to account for any variations in the initial amount of RNA.
Analytical Workflow Diagram
Caption: Workflow for m³C quantification using HPLC-MS/MS.
References
-
3-Methyl Cytidine-d3 Methosulfate-d3. CRO Splendid Lab Pvt. Ltd. [Link]
-
Chemical Name : 3-Methyl Cytidine-d3 Methosulfate-d3. Pharmaffiliates. [Link]
-
3-Methylcytidine (methosulfate) - Biochemicals. Bertin Bioreagent. [Link]
-
Synthesis and Purification of N3 -Methylcytidine (m3 C) Modified RNA Oligonucleotides. Current Protocols. [Link]
-
Synthesis of N4-acetylated 3-methylcytidine phosphoramidites for RNA solid-phase synthesis. Monatshefte für Chemie - Chemical Monthly. [Link]
-
Structure–Activity Relationship of 3-Methylcytidine-5′-α,β-methylenediphosphates as CD73 Inhibitors. Journal of Medicinal Chemistry. [Link]
-
"Synthesis and Purification of N3-Methylcytidine (m3C) Modified RNA Oligonucleotides". In Current Protocols in Nucleic Acid Chemistry. [Link]
-
Transcriptome-wide mapping of N3-methylcytidine modification at single-base resolution. Nature Structural & Molecular Biology. [Link]
-
DNA Methylation Analysis: Choosing the Right Method. Genes. [Link]
-
Advances in Quantitative Techniques for Mapping RNA Modifications. International Journal of Molecular Sciences. [Link]
-
Three distinct 3-methylcytidine (m3C) methyltransferases modify tRNA and mRNA in mice and humans. Journal of Biological Chemistry. [Link]
Sources
- 1. 3-Methylcytidine methosulfate | CAS 21028-20-6 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 2. caymanchem.com [caymanchem.com]
- 3. 3-Methylcytidine (methosulfate) - Biochemicals - CAT N°: 21064 [bertin-bioreagent.com]
- 4. 3-Methyl Cytidine-d3 Methosulfate-d3 | LGC Standards [lgcstandards.com]
- 5. d-nb.info [d-nb.info]
- 7. Transcriptome-wide mapping of N3-methylcytidine modification at single-base resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 9. par.nsf.gov [par.nsf.gov]
- 10. Structure–Activity Relationship of 3-Methylcytidine-5′-α,β-methylenediphosphates as CD73 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of 3-Methylcytidine in Human Urine using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
Abstract
This application note provides a detailed protocol for the sensitive and selective quantification of 3-methylcytidine (m3C) in human urine samples using a robust High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method. 3-methylcytidine, a modified ribonucleoside, is gaining prominence as a potential non-invasive biomarker for certain types of cancer.[1][2] The methodology herein details optimized procedures for urine sample preparation, chromatographic separation, and mass spectrometric detection. The protocol is designed for researchers in clinical chemistry, biomarker discovery, and drug development, offering a reliable framework for the accurate measurement of this important analyte.
Introduction: The Significance of 3-Methylcytidine
Modified nucleosides, the building blocks of cellular RNAs, play a crucial role in regulating RNA biogenesis, stability, and function.[3][4] 3-methylcytidine (m3C) is one such modification, found in both transfer RNA (tRNA) and messenger RNA (mRNA).[5][6] Alterations in the levels of modified nucleosides excreted in urine have been linked to various pathological conditions, including cancer.[7] Specifically, elevated urinary concentrations of 3-methylcytidine have been identified as a potential diagnostic biomarker for breast cancer, making its accurate quantification a key area of clinical research.[1][2]
Urine offers a significant advantage for biomarker discovery due to its non-invasive collection method.[1] However, the urinary matrix is complex, containing numerous endogenous compounds and inorganic salts that can interfere with analysis and suppress the ionization of target analytes in mass spectrometry.[1] Therefore, a robust sample preparation strategy coupled with a highly selective and sensitive analytical technique like HPLC-MS/MS is imperative for reliable quantification. This "gold standard" method provides direct, label-free detection with exceptional specificity, circumventing the biases that can be associated with antibody-based assays.[8][9]
This guide outlines a comprehensive protocol, from sample collection and preparation using solid-phase extraction (SPE) to final quantification by HPLC-MS/MS, providing researchers with a validated system for their investigations into the role of 3-methylcytidine in health and disease.
Materials and Reagents
Chemicals and Standards
-
3-Methylcytidine (m3C) analytical standard
-
Stable isotope-labeled internal standard (e.g., [13C5]3-methylcytidine or [D3]3-methylcytidine)
-
HPLC-grade acetonitrile
-
HPLC-grade methanol
-
Formic acid, LC-MS grade
-
Ammonium acetate, LC-MS grade
-
Ultrapure water (18.2 MΩ·cm)
-
Solid-Phase Extraction (SPE) cartridges (e.g., Hydrophilic-Lipophilic Balance (HLB) or mixed-mode cation exchange)
Equipment
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
Analytical balance
-
pH meter
-
Centrifuge
-
Vortex mixer
-
SPE vacuum manifold
-
Nitrogen evaporator
-
Autosampler vials
Experimental Workflow Overview
The overall experimental process is depicted in the workflow diagram below. This multi-step procedure is designed to ensure the removal of interfering matrix components and the accurate quantification of 3-methylcytidine.
Caption: Workflow for urinary 3-methylcytidine analysis.
Detailed Experimental Protocols
Preparation of Standards and Calibration Curve
The foundation of accurate quantification is a well-defined calibration curve. This is constructed by analyzing a series of standard solutions of known concentrations.
Protocol:
-
Primary Stock Solution: Accurately weigh a precise amount of 3-methylcytidine analytical standard and dissolve it in ultrapure water to prepare a primary stock solution (e.g., 1 mg/mL).
-
Working Standard Solutions: Perform serial dilutions of the primary stock solution with ultrapure water to create a series of working standards. A typical concentration range might be from 1 nM to 5000 nM.[1]
-
Internal Standard Stock: Prepare a separate stock solution of the stable isotope-labeled internal standard (IS) in a similar manner.
-
Calibration Standards: To each working standard solution, add a fixed concentration of the internal standard. This same fixed concentration of IS will be added to all unknown urine samples.
-
Calibration Curve Construction: Analyze each calibration standard via the HPLC-MS/MS method described below. Plot the ratio of the peak area of 3-methylcytidine to the peak area of the internal standard against the known concentration of 3-methylcytidine. A linear regression is then applied to this curve.
Urine Sample Preparation
The purpose of sample preparation is to remove interfering substances from the urine matrix that could compromise the analysis.[10] Solid-phase extraction (SPE) is a widely used and effective technique for this purpose.[7][11][12]
Protocol:
-
Sample Collection & Pre-treatment: Collect first-morning mid-stream urine samples. Centrifuge the samples at approximately 2,000 x g for 10 minutes to pellet any cellular debris and precipitates.[13]
-
Internal Standard Spiking: Transfer a 1 mL aliquot of the urine supernatant to a clean tube. Add a precise volume of the internal standard stock solution to achieve the same final concentration as used in the calibration standards. Vortex to mix. The use of a stable isotope-labeled internal standard is crucial as it corrects for any loss of the analyte during sample preparation and for variations in instrument response (e.g., ion suppression).[14]
-
SPE Column Conditioning: Condition an SPE cartridge (e.g., HLB) by passing 1 mL of methanol followed by 1 mL of ultrapure water through the column using a vacuum manifold. Do not allow the column to dry out.
-
Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of ultrapure water to remove salts and other highly polar, interfering compounds.[1]
-
Elution: Elute the 3-methylcytidine and internal standard from the cartridge using 1 mL of methanol into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, precise volume (e.g., 100 µL) of the initial HPLC mobile phase. This step concentrates the analyte, thereby increasing the sensitivity of the method.[10] Transfer the reconstituted sample to an autosampler vial for analysis.
HPLC-MS/MS Analysis
The reconstituted sample is now ready for analysis. The HPLC system separates the components of the sample, and the mass spectrometer detects and quantifies the target analyte. Hydrophilic Interaction Liquid Chromatography (HILIC) is particularly well-suited for separating polar compounds like modified nucleosides.[1]
Table 1: HPLC Operating Conditions
| Parameter | Recommended Setting | Rationale |
| Column | HILIC Column (e.g., 100 x 2.1 mm, 1.7 µm) | Provides excellent retention and separation for polar analytes like 3-methylcytidine.[1] |
| Mobile Phase A | 10 mM Ammonium Acetate in Water + 0.1% Formic Acid | Ammonium acetate is a volatile salt compatible with MS, and formic acid aids in protonation for positive ion mode ESI.[15] |
| Mobile Phase B | Acetonitrile | The organic component for elution in HILIC mode. |
| Gradient Elution | Start at high %B, decrease to elute analytes | A gradient allows for the effective separation of compounds with varying polarities. A typical gradient might run from 95% B to 40% B over several minutes. |
| Flow Rate | 0.3 mL/min | A moderate flow rate is suitable for standard analytical columns and ensures efficient ionization. |
| Column Temperature | 40 °C | Elevated temperature can improve peak shape and reduce viscosity, leading to better chromatographic performance.[10] |
| Injection Volume | 5-10 µL | A small injection volume is used to prevent column overloading and maintain peak shape.[13] |
Table 2: Mass Spectrometer Settings (Example)
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Nucleosides readily form protonated molecules [M+H]+ in positive ion mode. |
| Analysis Mode | Multiple Reaction Monitoring (MRM) | MRM provides exceptional selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.[14] |
| Precursor Ion (m/z) | To be determined for [3-methylcytidine+H]+ | This is the mass-to-charge ratio of the protonated parent molecule. |
| Product Ion (m/z) | To be determined (typically loss of ribose) | This is the mass-to-charge ratio of a characteristic fragment ion, often resulting from the cleavage of the glycosidic bond.[16] |
| Collision Energy | Optimized for each transition | The energy required to induce fragmentation of the precursor ion must be empirically determined for maximum signal. |
| Internal Standard MRM | Transitions for the stable isotope-labeled IS | Specific transitions for the internal standard are monitored simultaneously. |
Data Analysis and Quantification
-
Peak Integration: The chromatographic peaks for 3-methylcytidine and the internal standard are integrated using the instrument's software.
-
Ratio Calculation: The ratio of the peak area of 3-methylcytidine to the peak area of the internal standard is calculated for each sample.
-
Concentration Determination: Using the linear regression equation derived from the calibration curve (y = mx + c, where y is the area ratio and x is the concentration), the concentration of 3-methylcytidine in the unknown samples is determined.
-
Normalization: The final concentration is typically normalized to urinary creatinine levels to account for variations in urine dilution.
Conclusion
The HPLC-MS/MS method detailed in this application note provides a selective, sensitive, and reliable protocol for the quantification of 3-methylcytidine in human urine. The use of solid-phase extraction for sample cleanup and a stable isotope-labeled internal standard ensures high data quality and accuracy. This protocol serves as a robust tool for clinical researchers and drug development professionals investigating the role of 3-methylcytidine as a potential biomarker, contributing to the advancing field of epitranscriptomics and personalized medicine.
References
- Fang, Z., Hu, Y., Hong, X., Zhang, X., Pan, T., Pan, C., Zheng, S., & Guo, C. (2022).
- Jackson, M. C., & Eykyn, T. R. (2012). Simultaneous quantification of 12 different nucleotides and nucleosides released from renal epithelium and in human urine samples using ion-pair reversed-phase HPLC.
- Song, B., He, C., & Wang, Y. (2008). DNA methylation determination by liquid chromatography–tandem mass spectrometry using novel biosynthetic [U-15N]deoxycytidine and [U-15N]methyldeoxycytidine internal standards. Oxford Academic.
- Wang, J., Ma, Y., Ma, C., Li, S., Yin, P., Wei, L., & Yuan, B. (2019). Determination of cytidine modifications in human urine by liquid chromatography - Mass spectrometry analysis.
- CD BioSciences. (n.d.).
- Thüring, K., Schmid, M., Keller, P., & Helm, M. (2022). Potential Misidentification of Natural Isomers and Mass-Analogs of Modified Nucleosides by Liquid Chromatography–Triple Quadrupole Mass Spectrometry. MDPI.
- Wang, J., Ma, Y., Ma, C., Li, S., Yin, P., Wei, L., & Yuan, B. (2019). Determination of cytidine modifications in human urine by liquid chromatography - Mass spectrometry analysis. PubMed.
- Yuan, B., & Wang, Y. (2017). Profiling DNA and RNA Modifications Using Advanced LC—MS/MS Technologies.
- Porta, S., & Grivet, J. P. (2000). Analysis of urinary nucleosides. I. Optimisation of high performance liquid chromatography/electrospray mass spectrometry. PubMed.
- Fang, Z., Hu, Y., Hong, X., Zhang, X., Pan, T., Pan, C., Zheng, S., & Guo, C. (2022).
- Le, T., Vo, A., An, J., & Wang, Y. (2015). Simultaneous Quantification of Cytidine, Methylcytidine, and Hydroxymethylcytidine by isotope-dilution LC–MS/MS with application to mouse liver samples.
- Çelik, M., & Avcı, H. (2022).
- Tora, M., Nagai, J., Ohyama, K., & Nakagawa, S. (1992).
- Fernández-Roig, S., et al. (2019). DNA Methylation as a Biomarker for Monitoring Disease Outcome in Patients with Hypovitaminosis and Neurological Disorders. PMC.
- Radkov, A. (2022).
- Bohnsack, K. E., Kleiber, N., Lemus-Diaz, N., & Bohnsack, M. T. (2022). Roles and dynamics of 3-methylcytidine in cellular RNAs. PubMed.
- Bohnsack, K. E., Kleiber, N., Lemus-Diaz, N., & Bohnsack, M. T. (2022). Roles and dynamics of 3-methylcytidine in cellular RNAs. MBExC.
- Studzińska, S., & Głowacki, R. (2021).
- Xu, L., Liu, X., Sheng, N., Oo, K. S., Liang, J., Chionh, Y. H., Xu, J., Ye, F., Gao, Y. G., Dedon, P. C., & Fu, X. Y. (2017). Three distinct 3-methylcytidine (m3C) methyltransferases modify tRNA and mRNA in mice and humans. PubMed.
- Singh, V., et al. (2022). Development of an Optimized Two-Step Solid-Phase Extraction Method for Urinary Nucleic Acid Adductomics. MDPI.
- Xu, L., et al. (2017). Three distinct 3-methylcytidine (m3C) methyltransferases modify tRNA and mRNA in mice and humans. DR-NTU.
- Levine, B., & Smith, F. P. (n.d.). A Comprehensive Drug Screening Procedure for Urine Using HPLC, TLC, and Mass Spectroscopy. FAA.
- Butler, M. A., Cheever, K. L., DeBord, D. G., et al. (1998). Use of an Automated Solid Phase Extraction Process for Measuring Excised DNA-Methyl Adducts in Human Urine by Gas Chromotography-Mass Spectrometry. CDC Stacks.
- Ashiru, D. A. I., Patel, R., & Basit, A. W. (2007). Simple and universal HPLC-UV method to determine cimetidine, ranitidine, famotidine and nizatidine in urine: Application to the analysis of ranitidine and its metabolites in human volunteers. UKHSA Research Portal.
- Panderi, I., & Parissi-Poulou, M. (2014). Use Of A Monolithic Column For The Development And Validation Of A Hplc Method For The Determination Of Famotidine, Cimetidine And Nizatidine In Biological Fluids. Journal of Applied Bioanalysis.
- Various Authors. (2024).
- Kuhl, D. A., Methvin, J. T., & Dickerson, R. N. (1996). Standardization of acid hydrolysis procedure for urinary 3-methylhistidine determination by high-performance liquid chromatography. Bases bibliographiques Pascal et Francis.
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Roles and dynamics of 3-methylcytidine in cellular RNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mbexc.de [mbexc.de]
- 5. Three distinct 3-methylcytidine (m3C) methyltransferases modify tRNA and mRNA in mice and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 7. Determination of cytidine modifications in human urine by liquid chromatography - Mass spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Global RNA Methylation Quantification by LC-MS/MS, By Analysis Methods | CD BioSciences [epigenhub.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. protocols.io [protocols.io]
- 14. academic.oup.com [academic.oup.com]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
Application Note & Protocol: The Strategic Use of 3-Methylcytidine Methosulfate as an Internal Standard in Quantitative Bioanalysis
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of 3-methylcytidine methosulfate as an internal standard (IS) in quantitative analytical workflows, particularly in liquid chromatography-mass spectrometry (LC-MS). We will delve into the rationale behind its selection, detailed experimental protocols, and data interpretation, grounded in the principles of scientific integrity and field-proven expertise.
The Foundational Role of an Internal Standard
In quantitative analysis, achieving accuracy and precision is paramount. However, the complexity of biological matrices (e.g., plasma, urine, tissue homogenates) introduces variability at multiple stages of the analytical process, including sample extraction, derivatization, and instrument injection. An internal standard is a compound of known concentration added to every sample—calibrators, quality controls (QCs), and unknowns—at the beginning of the workflow. Its purpose is to mimic the analytical behavior of the analyte of interest and thereby correct for variations in sample preparation and instrument response.
An ideal internal standard should possess the following characteristics:
-
It should be chemically similar to the analyte.
-
It must not be naturally present in the biological matrix being analyzed.
-
It should have a similar ionization efficiency and chromatographic retention time to the analyte.
-
It must be clearly distinguishable from the analyte by the detector (e.g., by mass-to-charge ratio in MS).
Stable isotope-labeled (SIL) internal standards are often considered the "gold standard" because their physicochemical properties are nearly identical to the analyte, leading to co-elution and similar behavior during extraction and ionization. However, when a SIL-IS is not available or cost-effective, a structurally analogous compound like 3-methylcytidine methosulfate can be an excellent alternative.
3-Methylcytidine Methosulfate: A Profile
3-Methylcytidine is a modified nucleoside, and its methosulfate salt form provides good solubility in aqueous solutions, making it convenient for preparing stock solutions. Its core structure is closely related to cytidine and other modified nucleosides, which are often biomarkers for various diseases, including cancer and cardiovascular conditions. This structural similarity makes it a prime candidate as an internal standard for the quantification of these endogenous nucleosides.
Key Advantages:
-
Structural Analogy: Its cytidine core makes it behave similarly to other nucleoside analytes during sample preparation (e.g., solid-phase extraction) and chromatographic separation.
-
Distinct Mass: The methyl group provides a unique mass-to-charge ratio (m/z) that is easily resolved from endogenous cytidine and other related compounds by a mass spectrometer.
-
Commercial Availability: It is readily available from commercial suppliers, ensuring consistency in supply for ongoing studies.
Experimental Workflow: A Step-by-Step Protocol
This protocol outlines a typical workflow for the quantification of a hypothetical analyte, "Analyte X" (a modified nucleoside), in human plasma using 3-methylcytidine methosulfate as the internal standard.
Materials and Reagents
-
3-Methylcytidine methosulfate (Internal Standard)
-
Analyte X (Reference Standard)
-
Human Plasma (with appropriate anticoagulant, e.g., K2EDTA)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Ultrapure Water
-
Solid-Phase Extraction (SPE) Cartridges (e.g., mixed-mode cation exchange)
Preparation of Stock and Working Solutions
Accurate preparation of solutions is critical for the success of the assay.
Table 1: Preparation of Stock and Working Solutions
| Solution Type | Compound | Concentration | Solvent | Storage Conditions |
| Primary Stock | Analyte X | 1 mg/mL | Methanol | -20°C |
| Primary Stock | 3-Methylcytidine methosulfate | 1 mg/mL | Methanol | -20°C |
| Working Standard (WS) | Analyte X | 10 µg/mL | 50:50 Methanol:Water | 4°C |
| Working IS (WIS) | 3-Methylcytidine methosulfate | 1 µg/mL | 50:50 Methanol:Water | 4°C |
Preparation of Calibration Standards and Quality Controls
Calibration standards and QCs are prepared by spiking known amounts of the Analyte X working solution into the biological matrix (human plasma).
Table 2: Preparation of Calibration Curve and QC Samples
| Sample ID | Analyte X Concentration (ng/mL) | Volume of WS (µL) | Volume of Matrix (µL) |
| CAL 1 | 1 | 1 | 999 |
| CAL 2 | 5 | 5 | 995 |
| CAL 3 | 10 | 10 | 990 |
| CAL 4 | 50 | 50 | 950 |
| CAL 5 | 100 | 100 | 900 |
| LQC | 3 | 3 | 997 |
| MQC | 30 | 30 | 970 |
| HQC | 80 | 80 | 920 |
Sample Preparation: Solid-Phase Extraction (SPE)
The goal of sample preparation is to remove matrix components that can interfere with the analysis (e.g., proteins, phospholipids) and to concentrate the analyte.
Figure 1: A typical sample preparation and SPE workflow for the analysis of nucleosides from plasma.
Step-by-Step SPE Protocol:
-
Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 50 µL of the plasma sample (calibrator, QC, or unknown).
-
Internal Standard Addition: Add 10 µL of the 1 µg/mL 3-methylcytidine methosulfate working solution to each tube.
-
Protein Precipitation: Add 200 µL of acetonitrile, vortex for 30 seconds, and centrifuge at 14,000 rpm for 10 minutes.
-
SPE Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of ultrapure water.
-
Loading: Load the supernatant from step 3 onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of 5% formic acid in methanol into a clean collection tube.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 98% Mobile Phase A, 2% Mobile Phase B).
LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is typically suitable for nucleoside analysis (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A linear gradient from 2% to 50% Mobile Phase B over 5 minutes.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
Detection: Multiple Reaction Monitoring (MRM)
Table 3: Example MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Analyte X | To be determined | To be determined | To be optimized |
| 3-Methylcytidine (IS) | 258.1 | 126.1 | 20 |
Data Analysis and Interpretation
The fundamental principle of internal standard calibration is to use the ratio of the analyte peak area to the internal standard peak area for quantification. This ratio corrects for any loss of analyte during sample processing or fluctuations in instrument response.
Figure 2: The logical flow of data analysis using an internal standard calibration method.
Calculation:
-
Response Ratio: For each calibrator, QC, and unknown sample, calculate the peak area ratio: Response Ratio = (Peak Area of Analyte X) / (Peak Area of 3-Methylcytidine)
-
Calibration Curve: Plot the Response Ratio of the calibration standards against their corresponding nominal concentrations. Apply a linear regression with a 1/x² weighting. The resulting equation will be in the form y = mx + c, where y is the response ratio and x is the concentration.
-
Quantification: For the unknown samples, use their calculated Response Ratio (y) to determine their concentration (x) using the regression equation from the calibration curve.
Trustworthiness: A Self-Validating System
The robustness of this method relies on continuous monitoring of the internal standard's performance.
-
IS Area Consistency: The peak area of 3-methylcytidine methosulfate should be consistent across all samples in a batch (typically within ±50% of the mean IS area). A significant deviation in a single sample may indicate a problem with the extraction or injection for that specific sample.
-
Retention Time Stability: The retention times for both the analyte and the IS should be stable throughout the analytical run. A drift in retention time could signal a problem with the LC system.
-
QC Performance: The calculated concentrations of the LQC, MQC, and HQC samples must fall within pre-defined acceptance criteria (e.g., ±15% of the nominal value) to ensure the validity of the entire batch.
Conclusion
3-Methylcytidine methosulfate serves as a reliable and effective internal standard for the quantitative analysis of modified nucleosides and other structurally similar compounds by LC-MS. Its predictable chromatographic behavior and distinct mass make it an excellent choice when a stable isotope-labeled internal standard is not feasible. By following a well-designed protocol and continuously monitoring its performance, researchers can achieve accurate and precise quantification in complex biological matrices, thereby ensuring the integrity and reliability of their data.
References
-
General Principles of Bioanalytical Method Validation. U.S. Food and Drug Administration. [Link]
-
Guideline on bioanalytical method validation. European Medicines Agency. [Link]
-
Mass Spectrometry in Drug Discovery. Walter A. Korfmacher. John Wiley & Sons. (A general reference for principles of LC-MS in drug development). [Link]
-
PubChem Entry for 3-Methylcytidine. National Center for Biotechnology Information. [Link]
Application Notes and Protocols for the Solid-Phase Synthesis of N3-methylcytidine (m3C)-Modified RNA Oligonucleotides
Abstract
The field of epitranscriptomics has illuminated the critical role of chemical modifications in regulating RNA function. Among the more than 170 known modifications, N3-methylcytidine (m3C) is a significant post-transcriptional modification found in various RNA species, including transfer RNA (tRNA) and messenger RNA (mRNA).[1][2] The presence of m3C can influence RNA stability, structure, and decoding specificity, and has been implicated in numerous biological processes and disease states.[2][3][4] Consequently, the ability to generate synthetic RNA oligonucleotides containing m3C at specific positions is paramount for advancing research into its biological functions and for developing novel RNA-based therapeutics.[1][5] This guide provides a comprehensive, in-depth protocol for the synthesis of the requisite m3C phosphoramidite building block and its subsequent incorporation into RNA oligonucleotides via automated solid-phase synthesis. We detail the underlying chemical principles, step-by-step methodologies, and critical considerations for synthesis, deprotection, and characterization.
Introduction: The Significance of m3C in RNA
N3-methylcytidine was first identified decades ago and is now recognized as a key player in the functional diversity of RNA.[2] In tRNA, m3C, often found at position 32 in the anticodon loop, is crucial for maintaining structural integrity and ensuring translational fidelity.[2][4] More recent discoveries have identified m3C in mammalian mRNA, where it is installed by specific methyltransferase enzymes like METTL8 and can be removed by demethylases such as ALKBH3.[2][6] This dynamic regulation suggests a role in controlling mRNA splicing, export, and stability.[2]
The study of these processes relies on high-purity, sequence-defined RNA oligonucleotides containing m3C. Chemical synthesis provides the necessary tools to probe the biophysical and biochemical impacts of this modification. For instance, studies using synthetic m3C-RNA have demonstrated that the methylation at the N3 position, which is directly involved in Watson-Crick base pairing, significantly disrupts the stability of the canonical C:G pair.[3][5][7] This guide provides the foundational chemistry and protocols to empower researchers to produce these essential molecular tools.
Part I: Synthesis of the N3-methylcytidine Phosphoramidite Building Block
Standard automated RNA synthesis relies on phosphoramidite building blocks of the four canonical bases. To incorporate a modified nucleoside like m3C, a custom phosphoramidite must first be synthesized. The methylation at the N3 position precludes the use of standard cytidine protection schemes, necessitating a dedicated synthetic route. The following multi-step process starts from commercially available cytidine.
Figure 1: Synthetic scheme for the m3C phosphoramidite building block.
Protocol 1: Step-by-Step Synthesis of m3C Phosphoramidite
This protocol outlines the chemical synthesis of the m3C phosphoramidite, a critical precursor for incorporating m3C into RNA oligonucleotides.[2][7]
Step 1: N3-Methylation of Cytidine The synthesis begins with the direct methylation of the cytidine base at the N3 position.
-
Dissolve cytidine in an appropriate solvent like dimethylformamide (DMF) in a round-bottom flask.[2]
-
Add iodomethane (MeI) to the solution. This serves as the methyl group donor.[2]
-
Allow the reaction to stir at room temperature for approximately 24 hours under an inert atmosphere (e.g., argon).[2]
-
Monitor the reaction by TLC or LC-MS. Upon completion, evaporate the solvent under reduced pressure to obtain the N3-methylcytidine product.[2]
Step 2: 5'-Hydroxyl Protection with Dimethoxytrityl (DMTr) The acid-labile DMTr group is installed to protect the 5'-hydroxyl. This group is essential for purification and for the stepwise nature of solid-phase synthesis, where its removal exposes the reactive site for the next coupling cycle.
-
Dissolve the dried N3-methylcytidine nucleoside in dry pyridine.[2]
-
Add 4,4'-dimethoxytrityl chloride (DMTr-Cl) portion-wise while stirring.
-
After the reaction is complete, quench with methanol and concentrate the mixture.
-
Purify the resulting 5'-O-DMTr-N3-methylcytidine using silica gel column chromatography.[2]
Step 3: N4-Amine Protection with Benzoyl (Bz) The exocyclic amine at the N4 position must be protected to prevent unwanted side reactions during the phosphitylation and coupling steps of oligonucleotide synthesis.
-
The 5'-O-DMTr protected nucleoside is co-evaporated with dry pyridine and then redissolved.
-
Benzoyl chloride (BzCl) is added dropwise at 0°C.[7]
-
The reaction is stirred until completion, then worked up and purified by column chromatography to yield the fully protected nucleobase.[2][7]
Step 4: 2'-Hydroxyl Protection with TBDMS Protecting the 2'-hydroxyl group is the defining challenge of RNA synthesis, preventing chain branching and degradation. The tert-butyldimethylsilyl (TBDMS) group is a common and effective choice.
-
Dissolve the N4, 5'-O protected nucleoside in DMF.
-
Add imidazole, followed by tert-butyldimethylsilyl chloride (TBDMS-Cl).[7]
-
Stir the reaction at room temperature until the starting material is consumed.
-
Purify the key intermediate product by silica gel chromatography to obtain the fully protected nucleoside.[7]
Step 5: 3'-Hydroxyl Phosphitylation The final step is the introduction of the reactive phosphoramidite moiety at the 3'-hydroxyl group, rendering the molecule ready for use in an automated synthesizer.
-
Dissolve the fully protected nucleoside in anhydrous dichloromethane (DCM) under an argon atmosphere.[7]
-
Add N,N-diisopropylethylamine (DIPEA) and 1-methylimidazole.
-
Slowly add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite.[7]
-
After completion, the reaction is quenched, extracted, and the final m3C phosphoramidite is purified via silica gel chromatography, yielding a stable white foam.[2]
| Synthesis Step | Key Reagents | Typical Reaction Time | Purpose of Step |
| N3-Methylation | Cytidine, Iodomethane (MeI), DMF | 24 hours | Installs the core m3C modification. |
| 5'-OH Protection | DMTr-Cl, Pyridine | 2-4 hours | Protects 5'-OH; enables purification and synthesis monitoring. |
| N4-Amine Protection | Benzoyl Chloride (BzCl), Pyridine | 2-3 hours | Prevents side reactions during oligonucleotide assembly. |
| 2'-OH Protection | TBDMS-Cl, Imidazole, DMF | 12-16 hours | Prevents chain branching and degradation; critical for RNA. |
| 3'-OH Phosphitylation | (i-Pr2N)2P(Cl)OCH2CH2CN, DIPEA | 1-2 hours | Creates the reactive phosphoramidite for solid-phase synthesis. |
Part II: Automated Solid-Phase Synthesis of m3C-Modified RNA
With the custom m3C phosphoramidite in hand, it can be incorporated into an RNA oligonucleotide sequence using a standard automated DNA/RNA synthesizer. The synthesis proceeds in the 3' to 5' direction on a solid support, typically Controlled Pore Glass (CPG).
Figure 2: The four-step cycle of automated solid-phase RNA synthesis.
Protocol 2: Automated Synthesis (1.0 µmol Scale)
This protocol uses standard phosphoramidite chemistry compatible with most commercial synthesizers.[2]
1. Reagent Preparation:
-
Dissolve the synthesized m3C phosphoramidite in anhydrous acetonitrile to a final concentration of 0.1 M.[7]
-
Install the m3C phosphoramidite bottle onto a designated port on the synthesizer.
-
Ensure all other standard RNA phosphoramidites (A, G, C, U) and synthesis reagents (activator, capping, oxidation, detritylation solutions) are fresh and correctly installed. It is recommended to use ultra mild-protected phosphoramidites (e.g., N6-benzoyl for A, N4-acetyl for C, N2-isobutyryl for G) to ensure the integrity of the final product.[2]
2. The Synthesis Program:
-
Program the desired RNA sequence into the synthesizer, specifying the cycle in which the m3C phosphoramidite should be coupled.
-
Initiate the 1.0 µmol scale synthesis program. The synthesizer will automatically perform the following four steps for each nucleotide added to the chain.
-
A. Detritylation: The 5'-DMTr group of the nucleotide bound to the CPG support is removed using a solution of ~3% trichloroacetic acid (TCA) in DCM, exposing the 5'-hydroxyl group for the next reaction.[7]
-
B. Coupling: The m3C phosphoramidite (or any standard phosphoramidite) is activated by 5-ethylthio-1H-tetrazole (0.25 M) and delivered to the synthesis column. It couples with the free 5'-hydroxyl group of the growing RNA chain. A slightly extended coupling time (e.g., 12 minutes) is recommended for modified bases to ensure high efficiency.[7]
-
C. Capping: Any unreacted 5'-hydroxyl groups are permanently blocked by acetylation using a mixture of acetic anhydride and 1-methylimidazole. This crucial step prevents the formation of undesired (n-1) deletion mutants.
-
D. Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester using a solution of 0.02 M iodine in a THF/Pyridine/Water mixture.[7]
-
-
The cycle repeats until the full-length oligonucleotide is synthesized. The final cycle can be programmed as "DMTr-off" to simplify downstream purification.
Part III: Post-Synthesis Cleavage and Deprotection
After synthesis, the oligonucleotide is attached to the CPG support and carries a multitude of protecting groups on the nucleobases, the phosphate backbone, and the 2'-hydroxyl positions. A two-step deprotection process is required to yield the final, unmodified RNA.
Figure 3: Two-step workflow for post-synthesis cleavage and deprotection.
Protocol 3: Cleavage and Deprotection
Step 1: Cleavage from Support and Base/Phosphate Deprotection This step uses a strong base to cleave the ester linkage holding the RNA to the CPG support and to remove the protecting groups from the nucleobases (e.g., Bz, Ac) and the phosphate backbone (cyanoethyl).
-
Transfer the CPG beads from the synthesis column to a screw-cap vial.
-
Add a 1:1 mixture of aqueous ammonium hydroxide and aqueous methylamine (AMA).[2]
-
Seal the vial tightly and heat at 65°C for 50 minutes.[2]
-
After cooling, centrifuge the vial and carefully transfer the supernatant containing the oligonucleotide to a new tube. The CPG beads are discarded.
-
Evaporate the AMA solution to dryness using a centrifugal evaporator.
Step 2: 2'-Hydroxyl Deprotection The silyl-based 2'-protecting groups are stable to the AMA treatment and must be removed in a separate step using a fluoride source.
-
Resuspend the dried oligonucleotide pellet in a solution of triethylamine trihydrofluoride (TEA·3HF).
-
Incubate the reaction according to the specific 2'-protecting group used (e.g., TBDMS may require several hours at 65°C).
-
Quench the reaction by adding an appropriate buffer or quenching agent.
-
The crude, fully deprotected m3C-modified RNA is now ready for purification. The m3C phosphoramidite building block is designed to be stable under these standard deprotection conditions.[3]
Part IV: Purification and Characterization
Purification is essential to remove truncated sequences, salts, and residual protecting groups. Subsequent characterization validates the identity and purity of the final product.
Purification
The choice of purification method depends on the length of the oligonucleotide and the required level of purity.
| Technique | Principle | Advantages | Disadvantages |
| Denaturing PAGE | Size-based separation in a polyacrylamide gel matrix. | High resolution, can separate n from n-1 mers. | Lower capacity, requires extraction from gel. |
| Reverse-Phase HPLC | Separation based on hydrophobicity. | High capacity, automated, excellent purity. | Can be challenging for long or structured RNAs. |
| Anion-Exchange HPLC | Separation based on negative charge of the phosphate backbone. | Excellent for resolving failure sequences. | Requires high salt buffers that must be removed. |
| Solid-Phase Extraction | Cartridge-based purification, often using the DMTr group. | Fast and simple for routine desalting. | Lower resolution than HPLC or PAGE. |
Characterization
Mass Spectrometry: This is the gold standard for confirming the successful synthesis of the target oligonucleotide.
-
Method: Electrospray Ionization Mass Spectrometry (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS.[8]
-
Purpose: To verify the intact molecular weight of the final product. The experimentally measured mass should match the calculated theoretical mass for the m3C-containing sequence. This confirms both the correct length and the successful incorporation of the modification.[3]
UV Spectroscopy:
-
Method: Measurement of absorbance at 260 nm (A260).[8]
-
Purpose: Used for accurate quantification of the purified RNA. It can also be used for thermal denaturation (melting temperature, Tm) studies to assess the biophysical impact of the m3C modification on duplex stability.[8] The m3C modification is known to destabilize RNA duplexes, leading to a significant drop in Tm compared to an unmodified C:G pair.[7]
Conclusion and Future Perspectives
The protocols detailed in this guide provide a robust and validated pathway for the synthesis of high-quality m3C-modified RNA oligonucleotides. The successful synthesis hinges on the careful preparation of the m3C phosphoramidite building block and adherence to established solid-phase synthesis and deprotection procedures. These synthetic RNAs are indispensable tools for a wide range of applications, from fundamental studies of RNA-protein interactions and enzymatic pathways to the development of next-generation RNA interference (RNAi) and antisense therapeutics.[3] The ability to precisely place m3C within an RNA sequence will continue to drive discovery in the dynamic field of epitranscriptomics.
References
- Synthesis and biochemical studies of N3-methylcytidine(m3C), N4-methylcytidine (m4C) and N4, N4-dimethylcytidine (m42C) modified RNAs. PubMed.
- Mathivanan, J., Du, J., Mao, S., Zheng, Y. Y., & Sheng, J. (2021). Synthesis and Purification of N3-Methylcytidine (m3C) Modified RNA Oligonucleotides. Current Protocols, 1, e307.
- Mathivanan, J., Du, J., Mao, S., Zheng, Y. Y., & Sheng, J. (2021). Synthesis and Purification of N3 -Methylcytidine (m3 C) Modified RNA Oligonucleotides. Current Protocols.
- Mao, S., et al. (2020). Base Pairing and Functional Insights into N3-methylcytidine (m3C) in RNA. bioRxiv.
- Mao, S., et al. (2020). Base Pairing and Functional Insights into N3-Methylcytidine (m3C) in RNA. ACS Chemical Biology.
- Mao, S., et al. (2020). Base Pairing and Functional Insights into N3-Methylcytidine (m3C) in RNA. ACS Chemical Biology.
- Mao, S., et al. (2020). Base Pairing and Functional Insights into N3-Methylcytidine (m3C) in RNA. ACS Chemical Biology.
- Moreno, S., Flemmich, L., & Micura, R. (2022). Synthesis of N4-acetylated 3-methylcytidine phosphoramidites for RNA solid-phase synthesis. Monatshefte für Chemie - Chemical Monthly, 153(3), 285–291.
- Bio-orthogonal chemistry enables solid phase synthesis and HPLC and gel-free purification of long RNA oligonucleotides. Chemical Communications (RSC Publishing).
- Glen Report 11.22: TOM-Protecting-Group™ - A Major Improvement in RNA Synthesis. Glen Research.
- Pitsch, S. (1998). Protecting Groups for the Synthesis of Ribonucleic Acids. CHIMIA.
- He, C., et al. (2020). Nucleotide resolution profiling of m3C RNA modification by HAC-seq. Nucleic Acids Research.
- McIntyre, A. B. R., et al. (2017). Three distinct 3-methylcytidine (m3C) methyltransferases modify tRNA and mRNA in mice and humans. Journal of Biological Chemistry.
- Structural Characterization Strategies for Oligonucleotide Therapeutics. BioPharmaSpec.
Sources
- 1. Synthesis and biochemical studies of N3-methylcytidine(m3C), N4-methylcytidine (m4C) and N4, N4-dimethylcytidine (m42C) modified RNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. par.nsf.gov [par.nsf.gov]
- 3. par.nsf.gov [par.nsf.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Three distinct 3-methylcytidine (m3C) methyltransferases modify tRNA and mRNA in mice and humans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. biopharmaspec.com [biopharmaspec.com]
Mapping N3-methylcytidine (m3C) at Single-Nucleotide Resolution: Application Notes and Protocols for AlkAniline-Seq
Authored by a Senior Application Scientist
Introduction: The Significance of N3-methylcytidine (m3C) and the Power of AlkAniline-Seq
The epitranscriptome, the collection of chemical modifications on RNA, adds a critical layer of gene regulation beyond the sequence itself. Among the more than 170 known RNA modifications, N3-methylcytidine (m3C) is a post-transcriptional modification present in various RNA species, including transfer RNA (tRNA) and messenger RNA (mRNA).[1][2][3][4] The presence of m3C can significantly impact RNA function by disrupting Watson-Crick base pairing, affecting RNA stability, and influencing translation.[5] Understanding the precise locations of m3C is therefore crucial for elucidating its role in cellular processes and disease.
Traditional methods for detecting RNA modifications often lack the resolution or sensitivity required for transcriptome-wide mapping, especially for less abundant modifications. AlkAniline-Seq emerges as a powerful, chemistry-based sequencing method that enables the detection of m3C, as well as 7-methylguanosine (m7G), at single-nucleotide resolution with an exceptionally high signal-to-noise ratio.[1][3][4][6][7][8]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles, experimental protocols, data analysis, and troubleshooting of the AlkAniline-Seq method for mapping m3C.
The AlkAniline-Seq Principle: Positive Selection for Unprecedented Specificity
Unlike methods that rely on antibodies or reverse transcription signatures (mutations or stops), AlkAniline-Seq employs a unique positive selection strategy based on specific chemical reactions. The core principle is the chemical lability of the N-glycosidic bond of certain modified nucleosides, including m3C, which allows for their conversion into an abasic (AP) site. This AP site then becomes the substrate for specific RNA strand cleavage, generating a unique 5'-phosphate (5'-P) group that is essential for sequencing adapter ligation.[1][3][7][8]
This multi-step process (summarized in the workflow diagram below) ensures that only fragments generated at the site of modification are efficiently incorporated into the final sequencing library. This dramatically reduces background noise from random RNA degradation or non-specific fragmentation, leading to the method's characteristic high sensitivity and specificity.[4][6][7]
The Chemical Mechanism of m3C Detection
The specificity of AlkAniline-Seq for m3C lies in a sequence of controlled chemical reactions that culminate in strand scission immediately downstream of the modified nucleotide.
-
Abasic Site Formation: The N-glycosidic bond of N3-methylcytidine is intrinsically less stable than that of canonical bases. Under mild alkaline conditions (achieved during alkaline hydrolysis), this bond is preferentially cleaved, leading to the removal of the m3C base and the formation of an abasic, or apurinic/apyrimidinic (AP), site in the RNA backbone.
-
Aniline-Induced β-Elimination: The generated abasic site is then targeted by aniline, which acts as a nucleophile. The reaction proceeds via a β-elimination mechanism, which specifically cleaves the phosphodiester bond 3' to the abasic ribose.[9][10][11] This cleavage event is the critical step, as it generates a 5'-phosphate on the nucleotide immediately downstream (the N+1 position) of the original modification and a 3'-phosphate on the upstream fragment.[6]
The phosphatase treatment in the preceding step is crucial for specificity. It removes all pre-existing 5'-phosphates from the RNA pool, ensuring that the only available 5'-phosphates for adapter ligation are those newly generated by the aniline cleavage at the AP site.[6]
Detailed Experimental Protocol
This protocol is adapted from established AlkAniline-Seq methodologies.[4] It is crucial to maintain an RNase-free environment throughout the procedure.
Reagents and Equipment
| Reagent/Equipment | Specifications |
| Input RNA | 1-5 µg of high-quality total RNA (RIN > 8.0) |
| Alkaline Hydrolysis Buffer | 50 mM Sodium Carbonate buffer, pH 9.2 |
| Aniline Solution | 1 M Aniline Acetate, pH 4.5 (freshly prepared) |
| Phosphatase | FastAP Thermosensitive Alkaline Phosphatase |
| RNA Ligase | T4 RNA Ligase 1 |
| Reverse Transcriptase | SuperScript III or IV |
| PCR Polymerase | High-fidelity DNA polymerase (e.g., Phusion, Q5) |
| Library Prep Kit | NEBNext Small RNA Library Prep Set or similar (adapters may need ordering) |
| Purification Beads | AMPure XP beads or similar |
| General Labware | Nuclease-free tubes, water, tips; thermocycler; magnet |
Step-by-Step Methodology
Part 1: RNA Fragmentation and Abasic Site Induction
-
Prepare RNA sample: In a nuclease-free PCR tube, add 1-5 µg of total RNA. Adjust the volume to 10 µL with nuclease-free water.
-
Alkaline Hydrolysis: Add 10 µL of 2X Alkaline Hydrolysis Buffer (final concentration 50 mM, pH 9.2).
-
Incubation: Incubate in a thermocycler at 95°C for 5-10 minutes. The incubation time can be adjusted to optimize fragment size (typically 40-100 nt). Place on ice immediately to stop the reaction.
-
Rationale: This step simultaneously fragments the RNA and induces the cleavage of the N-glycosidic bond at labile modified sites like m3C, creating abasic sites.
-
Part 2: End Repair (Dephosphorylation)
-
Phosphatase Reaction: To the 20 µL reaction from the previous step, add FastAP buffer (10X) and 1-2 units of FastAP Thermosensitive Alkaline Phosphatase.
-
Incubation: Incubate at 37°C for 30 minutes.
-
Inactivation: Inactivate the phosphatase by heating at 75°C for 5 minutes.
-
Rationale: This is a critical step for specificity. It removes all naturally occurring and hydrolysis-generated 3' and 5' phosphates, ensuring that only the 5'-phosphates generated by the subsequent aniline cleavage are available for ligation.[6]
-
Part 3: Aniline Cleavage and RNA Purification
-
Aniline Treatment: Add an equal volume (e.g., 22 µL) of freshly prepared 1 M Aniline Acetate (pH 4.5). Mix gently by pipetting.
-
Incubation: Incubate at 60°C for 20 minutes in the dark.[10]
-
RNA Purification: Purify the cleaved RNA using 2.5X volume of AMPure XP beads or an equivalent RNA purification kit suitable for small RNAs. Elute in 6 µL of nuclease-free water.
Part 4: Sequencing Library Preparation
-
3' Adapter Ligation: Proceed immediately to 3' adapter ligation using a small RNA library preparation kit (e.g., NEBNext). Follow the manufacturer's protocol, but be mindful of input volumes.
-
5' Adapter Ligation: After purifying the 3'-ligated product, perform the 5' adapter ligation.
-
Reverse Transcription & PCR: Proceed with reverse transcription to generate cDNA, followed by PCR amplification to generate the final sequencing library. Use 12-15 cycles of PCR, but this may require optimization based on input amount and library yield.
-
Library QC and Sequencing: Purify the final PCR product. Assess library quality and quantity using a Bioanalyzer and Qubit. Pool libraries and perform high-throughput sequencing (e.g., Illumina platform, single-end 50 bp is sufficient).
Data Analysis and Interpretation
The bioinformatic analysis of AlkAniline-Seq data is straightforward and aims to identify genomic positions with a significant accumulation of 5' ends of sequencing reads.
Bioinformatics Pipeline
-
Quality Control & Adapter Trimming: Use tools like FastQC for initial quality assessment and Cutadapt or Trimmomatic to remove adapter sequences from the raw FASTQ files.
-
Alignment: Align the trimmed reads to the reference genome and transcriptome. A non-spliced aligner like Bowtie2 is recommended as the RNA is fragmented prior to library construction.
-
Filtering and Sorting: Convert the SAM file to a BAM file, sort it, and index it using SAMtools . Remove PCR duplicates if UMI were not used.
-
Counting 5' Read Ends: The key signal in AlkAniline-Seq is the pileup of reads starting one nucleotide downstream (N+1) of the modified base. Use tools like bedtools (genomecov with the -5 flag) to generate a bedGraph file of 5' end counts for each strand.
-
Peak Calling and Scoring: Identify positions with a significantly higher number of 5' read ends compared to the local background.
-
Scoring: A "Normalized Cleavage" score is often calculated, representing the proportion of reads starting at a given position relative to the total number of reads covering that transcript.[7]
-
Peak Callers: While standard peak callers like MACS2 can be adapted, custom scripts are often used to identify sites exceeding a certain read count and score threshold. The signal should be a sharp, single-nucleotide peak.
-
Method Comparison: AlkAniline-Seq vs. m3C-IP-Seq
| Feature | AlkAniline-Seq | m3C-IP-Seq (Immunoprecipitation) |
| Principle | Chemistry-based positive selection via specific cleavage.[3][8] | Antibody-based enrichment of m3C-containing RNA fragments.[2] |
| Resolution | Single-nucleotide. The signal is precisely at the N+1 position.[1] | Lower resolution (typically ~100 nt) due to fragmentation before IP. |
| Specificity | Very high, due to the specific chemical reaction and positive selection.[4] | Dependent on antibody specificity; potential for off-target binding. |
| Signal-to-Noise | Extremely high; very low background.[6][7] | Moderate; background from non-specific antibody binding can be an issue. |
| Sensitivity | Highly sensitive for abundant RNAs (tRNA, rRNA). May be less efficient for detecting very low-stoichiometry or low-abundance m3C in mRNA.[7] | Better suited for enriching and detecting m3C in low-abundance transcripts like mRNA.[2] |
| Co-detection | Can simultaneously detect m7G and other labile modifications (D, ho5C).[1] | Specific to m3C (or the target of the antibody used). |
| Input Requirement | 1-5 µg of total RNA. | Typically requires higher amounts of input RNA (10-100 µg). |
| Best For | Validating known sites, mapping m3C in tRNA/rRNA, studying highly expressed genes. | Transcriptome-wide discovery of m3C sites in mRNA and lncRNAs.[2] |
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Library Yield | 1. Poor RNA quality (degraded input).2. Inefficient aniline cleavage.3. Failed 5' adapter ligation.4. Over-fragmentation of RNA. | 1. Start with high-quality RNA (RIN > 8.0).2. Ensure aniline solution is freshly prepared and pH is correct (4.5).3. Check ligase activity; ensure no inhibitors are carried over. Confirm 5'-P generation.4. Reduce alkaline hydrolysis time/temperature. |
| High Background / No Specific Peaks | 1. Incomplete phosphatase treatment.2. Random RNA degradation.3. Aniline solution too old or at incorrect pH, causing non-specific cleavage. | 1. Ensure sufficient phosphatase is used and that it is active. This is a critical step to remove background 5'-phosphates.[6]2. Maintain a strict RNase-free workflow.[12]3. Always prepare aniline solution fresh before use. |
| Library Dominated by Adapter-Dimers | 1. Low amount of ligatable RNA fragments.2. Suboptimal adapter concentration. | 1. Increase input RNA amount. Optimize fragmentation to ensure fragments are in the ideal size range for library prep (e.g., >40 nt).2. Titrate adapter concentration according to the library prep kit's instructions for low-input samples. |
| Signals at Unexpected Bases (not C) | 1. AlkAniline-Seq also detects m7G, Dihydrouridine (D), and 5-hydroxycytidine (ho5C).2. Non-specific cleavage. | 1. This is an expected feature of the method.[1] Analyze data for signals at G, U, and C positions to map these other modifications simultaneously.2. Review the protocol for sources of contamination or incorrect buffer pH. |
| No Signal at a Known m3C Site | 1. Low stoichiometry of the modification.2. Secondary structure of RNA inhibits chemical access or cleavage. | 1. AlkAniline-Seq is highly sensitive but may not detect modifications present at very low percentages in the RNA pool.2. Consider denaturing conditions prior to chemical treatment, but be cautious of over-fragmentation. |
Conclusion
AlkAniline-Seq provides a robust, highly specific, and sensitive method for mapping m3C modifications at single-nucleotide resolution. Its unique chemistry-based positive selection strategy results in an exceptionally clean signal, making it an invaluable tool for validating modification sites and for studying m3C in abundant RNA species like tRNA and rRNA. While discovery in low-abundance transcripts may be challenging, its precision and reliability make it a cornerstone technique in the field of epitranscriptomics. By understanding the principles and carefully following the outlined protocols, researchers can successfully leverage AlkAniline-Seq to uncover the critical roles of m3C in gene regulation and cellular function.
References
-
Rates of Chemical Cleavage of DNA and RNA Oligomers Containing Guanine Oxidation Products. ACS Publications. Available at: [Link].
-
Marchand, V., Ayadi, L., Ernst, F. G. M., et al. (2018). AlkAniline-Seq: Profiling of m7G and m3C RNA Modifications at Single Nucleotide Resolution. Angewandte Chemie International Edition, 57(51), 16785-16790. Available at: [Link].
-
Marchand, V., Ayadi, L., Ernst, F. G. M., et al. (2021). AlkAniline-Seq: A Highly Sensitive and Specific Method for Simultaneous Mapping of 7-Methyl-guanosine (m7G) and 3-Methyl-cytosine (m3C) in RNAs by High-Throughput Sequencing. Methods in Molecular Biology, 2298, 77-95. Available at: [Link].
-
Fleming, A. M., & Burrows, C. J. (2015). Rates of Chemical Cleavage of DNA and RNA Oligomers Containing Guanine Oxidation Products. Chemical Research in Toxicology, 28(5), 1039-1052. Available at: [Link].
-
Whitney, M. A., et al. (2012). A Simple Method for the Detection of Wybutosine-modified tRNAPheGAA as a Readout of Retrograde tRNA Nuclear Import and Re-export. Journal of Visualized Experiments, (68), e4295. Available at: [Link].
-
Yang, Y., et al. (2025). Transcriptome-wide mapping of N3-methylcytidine modification at single-base resolution. Nucleic Acids Research, 53(5). Available at: [Link].
-
Marchand, V., et al. (2021). AlkAniline-Seq: A Highly Sensitive and Specific Method for Simultaneous Mapping of 7-Methyl-guanosine (m7G) and 3-Methyl-cytosine (m3C) in RNAs by High-Throughput Sequencing. ResearchGate. Available at: [Link].
-
Genomics. The signal is weak or has disordered background. Genomics. Available at: [Link].
-
Motorin, Y., & Helm, M. (2019). General Principles and Limitations for Detection of RNA Modifications by Sequencing. Accounts of Chemical Research, 52(8), 2076-2085. Available at: [Link].
-
Marchand, V., et al. (2018). AlkAniline-Seq: Profiling of m7G and m3C RNA Modifications at Single Nucleotide Resolution. Request PDF. Available at: [Link].
-
Zaccara, S., et al. (2017). Comparative Analysis of Single-Cell RNA Sequencing Methods. Cell Reports, 18(7), 1775-1788. Available at: [Link].
-
Marchand, V., et al. (2021). AlkAniline-Seq: A Highly Sensitive and Specific Method for Simultaneous Mapping of 7-Methyl-guanosine (m7G) and 3-Methyl-cytosine (m3C) in RNAs by High-Throughput Sequencing. PubMed. Available at: [Link].
-
Marchand, V., Ayadi, L., Ernst, F. G. M., et al. (2018). AlkAniline-Seq: Profiling of m7G and m3C RNA Modifications at Single Nucleotide Resolution Communications. Lafontaine Lab. Available at: [Link].
-
Schlegel, M. K., et al. (2004). The chemical stability of abasic RNA compared to abasic DNA. ResearchGate. Available at: [Link].
-
Schlegel, M. K., et al. (2004). The chemical stability of abasic RNA compared to abasic DNA. Nucleic Acids Research, 32(19), 5847-5853. Available at: [Link].
-
Holik, A. Z., et al. (2016). Supplementary Information: RNA-seq mixology: designing realistic control experiments to compare protocols and analysis methods. WEHI Bioinformatics. Available at: [Link].
-
Ameur, A. Next Generation Sequencing and Bioinformatics Analysis Pipelines. GitHub Pages. Available at: [Link].
-
Wang, J., et al. (2020). Base Pairing and Functional Insights into N3-Methylcytidine (m3C) in RNA. ACS Chemical Biology, 16(1), 112-121. Available at: [Link].
-
Chemistry LibreTexts. (2023). 4.1: β-Elimination Reactions. Chemistry LibreTexts. Available at: [Link].
-
CebolaLab. RNA-seq: Step-by-step analysis pipeline for RNA-seq data. GitHub. Available at: [Link].
-
Epigenomics Workshop 2025. ChIP-seq data processing tutorial. Epigenomics Workshop 2025. Available at: [Link].
-
He, S., et al. (2022). Practical bioinformatics pipelines for single-cell RNA-seq data analysis. Biophysics Reports, 8(1), 33-45. Available at: [Link].
-
Bock, C., et al. (2012). A systematic comparison of quantitative high-resolution DNA methylation analysis and methylation-specific PCR. Epigenetics, 7(10), 1146-1155. Available at: [Link].
-
Lexogen. (2022). Top tips for RNA-sequencing that involves degraded inputs. Lexogen. Available at: [Link].
-
Wikipedia. β-Hydride elimination. Wikipedia. Available at: [Link].
-
epigen. rnaseq_pipeline: RNA-seq Data Processing, Quantification and Annotation Snakemake Workflow and MrBiomics Module. GitHub. Available at: [Link].
-
Gagnon, J. A., et al. (2016). Internal guide RNA interactions interfere with Cas9-mediated cleavage. Nature Communications, 7, 11750. Available at: [Link].
-
Wang, Y., et al. (2023). Comparison of Metagenomic Second- and Third-Generation Sequencing by Diagnostic Sensitivity and Specificity in Tuberculosis Patients. Clinical Laboratory, 69(9). Available at: [Link].
-
Chemistry Steps. Elimination Reactions Explained | β-Elimination, 1,2-Elimination & Double Bond Formation. YouTube. Available at: [Link].
-
Stetson, D., et al. (2026). Quantitative Optimization of Sensitivity and Specificity in Targeted and Whole-Exome Sequencing Using Reference-Standard DNA Mixtures. ResearchGate. Available at: [Link].
-
The Center for Computational Biology and Bioinformatics. Bare Bones Script. University Wiki Service. Available at: [Link].
Sources
- 1. lafontainelab.com [lafontainelab.com]
- 2. Use of Specific Chemical Reagents for Detection of Modified Nucleotides in RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AlkAniline-Seq: Profiling of m7 G and m3 C RNA Modifications at Single Nucleotide Resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. AlkAniline-Seq: A Highly Sensitive and Specific Method for Simultaneous Mapping of 7-Methyl-guanosine (m7G) and 3-Methyl-cytosine (m3C) in RNAs by High-Throughput Sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pcrbio.com [pcrbio.com]
- 6. General Principles and Limitations for Detection of RNA Modifications by Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Rates of Chemical Cleavage of DNA and RNA Oligomers Containing Guanine Oxidation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Simple Method for the Detection of Wybutosine-modified tRNAPheGAA as a Readout of Retrograde tRNA Nuclear Import and Re-export: HCl/Aniline Cleavage and Non-radioactive Northern Hybridization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. RNA Preparation Troubleshooting [sigmaaldrich.com]
Application Note: High-Fidelity Detection of 3-Methylcytosine (m3C) in RNA using Reverse Transcription-Based Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance and Challenge of m3C
Within the intricate world of the epitranscriptome, 3-methylcytosine (m3C) has emerged as a critical RNA modification. First identified in transfer RNA (tRNA), where it plays a crucial role in structural stability and decoding accuracy, m3C has since been discovered in messenger RNA (mRNA) as well.[1][2][3][4] This modification is dynamically installed by a family of S-adenosyl methionine (SAM)-dependent methyltransferases, including METTL2, METTL6, and METTL8, each targeting specific RNA substrates.[1][5][6] Growing evidence links the dysregulation of m3C writers to various human diseases, including cancer, highlighting the importance of accurately mapping its presence across the transcriptome.[7][8]
However, detecting m3C is not trivial. The methyl group on the N3 position of the cytosine base disrupts the Watson-Crick base-pairing face, posing a significant obstacle for reverse transcriptase (RT), the workhorse enzyme for RNA analysis.[2][9] This often leads to polymerase stalling or misincorporation during cDNA synthesis, making m3C a "hard-stop" modification that is invisible to standard RNA-seq workflows. Furthermore, the lack of highly specific and commercially available antibodies has historically limited the application of immunoprecipitation-based approaches.[8][10]
This guide provides a detailed overview of robust, reverse transcription-centric protocols designed to overcome these challenges. We will explore the principles behind m3C detection, provide step-by-step experimental workflows, and explain the causality behind critical experimental choices to ensure trustworthy and reproducible results.
Part 1: Principles of m3C Detection
The unique interaction between 3-methylcytosine and reverse transcriptase is both the primary challenge and the key to its detection. Methodologies have been developed to leverage the RT-stalling phenomenon or to bypass it with chemical strategies that create a detectable signature.
Strategy 1: Exploiting Reverse Transcription Signatures
The most direct way to infer the presence of m3C is by observing its effect on reverse transcriptase. During cDNA synthesis, the enzyme frequently halts one nucleotide before the m3C site, or in some cases, misincorporates a nucleotide (predominantly an adenine) opposite the m3C.[9][11]
-
RT Stalling: This generates truncated cDNA products that can be detected by size separation (e.g., gel electrophoresis in a primer extension assay) or by identifying the 5' ends of reads in a sequencing library.
-
Misincorporation: The introduction of a "mutation" in the cDNA relative to the reference sequence provides a positive signal that can be identified computationally.
Strategy 2: Chemical Cleavage Prior to Library Preparation
To create an unambiguous signal, the RNA can be chemically treated to induce a break at the m3C site. The premier method for this is Hydrazine-Aniline Cleavage sequencing (HAC-seq) .[2][10][12] In this approach, hydrazine treatment under high-salt conditions specifically modifies the m3C residue. A subsequent treatment with aniline cleaves the phosphodiester backbone at the modified site.[2][10] The resulting RNA fragments are then ligated to adapters, reverse transcribed, and sequenced. The location of m3C is precisely identified by mapping the 5' ends of the sequencing reads, which correspond to the cleavage sites.
Strategy 3: Enzymatic Demethylation for Validation
A cornerstone of a self-validating protocol is the ability to specifically erase the signal. The AlkB family of enzymes are dioxygenases that can remove alkyl adducts from nucleic acids, including the methyl group from m3C.[10][13] By treating an RNA sample with an AlkB enzyme prior to analysis, a genuine m3C-derived signal should disappear. This "erase-and-compare" approach provides the highest level of confidence in site identification.
Strategy 4: Antibody-Based Enrichment
While historically challenging, recent advancements have led to the development of m3C-IP-seq , which uses an m3C-specific antibody to enrich for RNA fragments containing the modification.[9] These enriched fragments are then sequenced. This method provides a direct way to capture m3C-containing transcripts, which can then be analyzed for specific sites based on RT-induced signatures.
Part 2: Experimental Protocols and Workflows
This section provides detailed protocols for the robust detection and mapping of m3C.
Protocol 1: Transcriptome-Wide m3C Mapping by HAC-seq
This protocol is the current gold standard for unbiased, single-nucleotide resolution mapping of m3C across the transcriptome.[12] It relies on specific chemical cleavage at m3C sites.
Caption: Workflow for Hydrazine-Aniline Cleavage sequencing (HAC-seq).
Step-by-Step Methodology:
-
RNA Preparation:
-
Isolate total RNA from cells or tissues using a method that preserves RNA integrity.
-
Deplete ribosomal RNA (rRNA) to increase the coverage of other RNA species.
-
Fragment the RNA to an average size of ~200 nucleotides. This is critical for ensuring efficient downstream enzymatic reactions and sequencing.
-
Perform 5' and 3' end repair using enzymes like T4 Polynucleotide Kinase (PNK) to ensure fragments have the required 5'-phosphate and 3'-hydroxyl groups for adapter ligation.
-
-
Hydrazine-Aniline Cleavage:
-
Hydrazine Treatment: Resuspend the RNA in a high-salt buffer (e.g., 3M NaCl) and treat with 10% hydrazine. Incubate on ice. The high-salt concentration is crucial for ensuring the reaction is specific to m3C over unmodified uridine.[2][10]
-
Precipitate and wash the RNA to remove hydrazine.
-
Aniline Treatment: Resuspend the RNA in an aniline-containing buffer to induce cleavage of the RNA backbone at the hydrazine-modified m3C sites.
-
Purify the cleaved RNA fragments.
-
-
Library Preparation for Sequencing:
-
Ligate a 3' adapter to the RNA fragments.
-
Perform reverse transcription using a primer complementary to the 3' adapter. A reverse transcriptase with high processivity and thermostability is recommended (see Table 2).
-
Circularize the resulting cDNA and perform PCR amplification to generate the final sequencing library.
-
-
Data Analysis:
-
Sequence the library on a high-throughput platform.
-
After adapter trimming, map the reads to the reference transcriptome.
-
The key insight of HAC-seq is that the 5' end of a mapped read corresponds to the nucleotide immediately downstream of the cleaved m3C site.
-
Calculate a "cleavage ratio" for each cytosine residue by comparing the number of reads starting at that position in the treated sample versus a control (untreated) sample. A significantly higher ratio indicates a potential m3C site.
-
Protocol 2: Locus-Specific m3C Detection by Primer Extension
This method is ideal for validating m3C sites on a specific RNA of interest. It directly visualizes the termination of reverse transcription caused by the m3C modification.[14]
Caption: Logic for validating m3C sites using AlkB demethylation.
Step-by-Step Methodology:
-
Sample Splitting: Take your RNA sample of interest and split it into two aliquots: a "Control" aliquot and an "AlkB Treatment" aliquot.
-
Demethylation Reaction:
-
Set up a reaction for the "AlkB Treatment" aliquot containing the RNA, a suitable reaction buffer, and a purified AlkB family enzyme (e.g., recombinant human ALKBH3).
-
Set up a parallel mock reaction for the "Control" aliquot that includes all components except the AlkB enzyme.
-
Incubate both reactions under the optimal conditions for the enzyme (typically 37°C for 1-2 hours).
-
-
RNA Purification: Purify the RNA from both reactions to remove the enzyme and buffer components.
-
Downstream Analysis: Use the RNA from both the control and AlkB-treated samples as input for your primary detection method (e.g., HAC-seq or primer extension).
-
Result Comparison: A genuine m3C site will show a strong signal (cleavage or RT stop) in the control sample, which is significantly reduced or completely absent in the AlkB-treated sample.
Part 3: Data Presentation and Best Practices
Table 1: Comparison of m3C Detection Methodologies
| Feature | Primer Extension | HAC-seq | m3C-IP-seq |
| Principle | RT Stalling | Chemical Cleavage | Antibody Enrichment |
| Throughput | Low (Locus-specific) | High (Transcriptome-wide) | High (Transcriptome-wide) |
| Resolution | Single Nucleotide | Single Nucleotide | ~100-200 nt (Region) |
| Signal Type | Truncated cDNA | 5' end of seq read | Enriched seq reads |
| Pros | - Quick validation- Inexpensive- Direct visualization | - Unbiased- High resolution & specificity- Quantitative potential | - Direct enrichment of m3C-RNA- No chemical treatment needed |
| Cons | - Not scalable- Requires prior knowledge of target- Prone to secondary structure artifacts | - Multi-step protocol- Requires careful optimization of chemical steps | - Dependent on antibody quality- Lower resolution- Potential for off-target binding |
| Best For | Validating specific candidate sites | De novo discovery and mapping | Identifying m3C-containing transcripts |
Table 2: Recommended General-Purpose Reverse Transcription Reaction Setup
This table provides a starting point for the RT step in primer extension or library preparation. Concentrations may need optimization.
| Component | Final Concentration | Purpose |
| RNA Template | 10 ng - 1 µg | The source of genetic information. |
| Primer(s) | 50-250 nM (gene-specific)50 µM (Oligo(dT))5-10 µM (Random Hexamers) | Provides the 3'-OH for RT to initiate synthesis. [15] |
| dNTP Mix | 500 µM each | Building blocks for the new cDNA strand. |
| 5X RT Buffer | 1X | Provides optimal pH, salt, and Mg²⁺ concentration. |
| DTT | 5-10 mM | A reducing agent that preserves enzyme activity. |
| RNase Inhibitor | 20-40 units | Protects RNA template from degradation. |
| Reverse Transcriptase | 200 units | The enzyme that synthesizes cDNA from the RNA template. |
| Total Volume | 20 µL | |
| Incubation | 25°C for 10 min (Random Primers)42-55°C for 30-60 min85°C for 5 min (Inactivation) | Primer annealing, cDNA synthesis, and enzyme inactivation steps. |
Causality Behind Experimental Choices:
-
Choice of Reverse Transcriptase: For detecting modifications that cause stalling, using an enzyme with high processivity but without strand displacement activity is beneficial. Thermostable enzymes like SuperScript III or IV are preferred as they allow for higher reaction temperatures (50-55°C), which helps melt RNA secondary structures that can cause non-specific polymerase pausing, thus reducing background noise. [16]* RNase H Activity: Using an RT with reduced or no RNase H activity (e.g., M-MLV H- versions) preserves the RNA template during long incubations, leading to higher yields of full-length cDNA, which is especially important for library construction. [16]
References
- bioRxiv. (2025, January 16).
-
Journal of Biological Chemistry. (2017, September 1). Three distinct 3-methylcytidine (m3C) methyltransferases modify tRNA and mRNA in mice and humans. [Link]
-
Nature Research. (2020, July 20). A new route to reverse transcriptases. [Link]
-
ResearchGate. Specific chemical reactions for m3C and m5C detection. [Link]
-
bioRxiv. (2018, December 26). Single-cell multi-omic profiling of chromatin conformation and DNA methylome. [Link]
-
Nucleic Acids Research. (2020, December 11). Nucleotide resolution profiling of m3C RNA modification by HAC-seq. [Link]
-
National Institutes of Health. (2020, December 11). Nucleotide resolution profiling of m3C RNA modification by HAC-seq. [Link]
-
Nature. Simultaneous profiling of 3D genome structure and DNA methylation in single human cells. [Link]
-
Velsera. Unravelling Cellular Complexity: Exploring 3D Genome Structure and DNA Methylation with the snM3C Pipeline. [Link]
-
Ludwig Cancer Research. (2021, March 18). Nucleotide resolution profiling of m3C RNA modification by HAC-seq. [Link]
-
Accounts of Chemical Research. (2023, December 8). General Principles and Limitations for Detection of RNA Modifications by Sequencing. [Link]
-
National Institutes of Health. (2022, June 16). Detection technologies for RNA modifications. [Link]
-
Nucleic Acids Research. (2025, March 12). Transcriptome-wide mapping of N3-methylcytidine modification at single-base resolution. [Link]
-
ResearchGate. Direct detection of RNA modifications by natural or induced reverse-transcription (RT) signatures. [Link]
-
Synthego. Reverse Transcription Mechanism Explained Simply. [Link]
-
AACR Publications. (2025, April 21). Long-read direct RNA sequencing identifies m3C modification sites in poly(A) RNAs from pancreatic cancer cells. [Link]
-
National Institutes of Health. (2023, April 19). Structural basis of tRNA recognition by the m3C RNA methyltransferase METTL6 in complex with SerRS seryl-tRNA synthetase. [Link]
-
bioRxiv. (2025, October 8). Recognition and catalytic mechanism of tRNA m3C methyltransferase METTL6. [Link]
Sources
- 1. Three distinct 3-methylcytidine (m3C) methyltransferases modify tRNA and mRNA in mice and humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 4. Nucleotide resolution profiling of m3C RNA modification by HAC-seq - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural basis of tRNA recognition by the m3C RNA methyltransferase METTL6 in complex with SerRS seryl-tRNA synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. m3C is a mitochondrial mRNA modification which promotes tumor progression | bioRxiv [biorxiv.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. academic.oup.com [academic.oup.com]
- 10. Nucleotide resolution profiling of m3C RNA modification by HAC-seq - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Nucleotide resolution profiling of m3C RNA modification by HAC-seq — Ludwig Cancer Research [ludwig.ox.ac.uk]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Detection technologies for RNA modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. synthego.com [synthego.com]
- 16. Reverse Transcriptases | Fisher Scientific [fishersci.com]
Application Notes and Protocols for the Handling and Storage of 3-Methylcytidine Methosulfate Powder
Introduction
3-Methylcytidine (m3C) is a post-transcriptional RNA modification integral to the field of epitranscriptomics. Initially identified in transfer RNAs (tRNAs), m3C has now been discovered in messenger RNAs (mRNAs) and long noncoding RNAs in eukaryotes, highlighting its diverse roles in cellular processes.[1][2][3] This modified nucleoside is crucial for maintaining the structural stability of tRNA and ensuring translational fidelity.[4] In the context of mRNA, m3C modification, particularly in the 3' untranslated region (3' UTR), has been associated with mRNA degradation, suggesting a role in regulating gene expression.[2]
Given its biological significance, 3-methylcytidine methosulfate is a critical reagent for researchers. It serves as a certified reference material and internal standard for analytical techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry, enabling the accurate quantification of m3C in biological samples.[5][6] Furthermore, its use is pivotal in studies investigating RNA metabolism, the function of RNA methyltransferases, and as a potential biomarker for diseases such as cancer.[5][7]
The integrity of 3-methylcytidine methosulfate powder and its subsequent solutions is paramount for reproducible and accurate experimental outcomes. This guide provides a comprehensive framework for its handling, storage, and preparation, grounded in established chemical principles and field-proven laboratory practices to ensure its stability and performance.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of 3-methylcytidine methosulfate is the foundation for its proper handling. The compound is supplied as a stable, crystalline solid, but its behavior in different environments, particularly its solubility and stability in solution, dictates the necessary handling protocols.
| Property | Value | Source(s) |
| CAS Number | 21028-20-6 | [5][6][8] |
| Molecular Formula | C₁₀H₁₅N₃O₅ • CH₄SO₄ | [5][6] |
| Molecular Weight | 369.3 g/mol | [5] |
| Appearance | A crystalline solid; White solid | [5][9] |
| Purity | ≥95% to ≥98% (lot-dependent) | [5][6] |
| Melting Point | 223-225°C (decomposes) | [9] |
| Solubility | • DMF: ~30 mg/mL• DMSO: ~30 mg/mL• PBS (pH 7.2): ~10 mg/mL• Methanol: Soluble | [5][9] |
| Long-Term Stability (Solid) | ≥ 4 years (when stored at -20°C) | [5] |
Safety and Hazard Information
According to available Safety Data Sheets (SDS), 3-methylcytidine methosulfate is not classified as a hazardous substance under the Globally Harmonized System (GHS).[8] The NFPA and HMIS ratings for health, flammability, and reactivity are all rated as 0, indicating minimal hazard.[8]
Causality Behind Prudent Practices: While the compound has a low hazard profile, it is a high-purity biochemical intended for sensitive research applications. The primary risk is not toxicity but the potential for contamination of the reagent or inaccurate measurements due to improper handling. Therefore, adherence to standard Good Laboratory Practices (GLP) is essential to protect the integrity of the material and ensure experimental validity.
Recommended Personal Protective Equipment (PPE):
-
Gloves: Nitrile or latex gloves to prevent contamination from skin contact.
-
Lab Coat: To protect from spills and contamination of personal clothing.
-
Eye Protection: Safety glasses or goggles to prevent accidental eye contact with the fine powder.
Core Principles of Handling and Storage
The chemical nature of 3-methylcytidine methosulfate dictates three primary considerations for its handling and storage: moisture control, thermal stability, and light protection.
Hygroscopicity Management
Many highly purified biochemical powders are hygroscopic, meaning they readily absorb moisture from the atmosphere.[10] Moisture absorption can lead to several issues:
-
Physical Changes: The powder may form clumps or cakes, which complicates accurate weighing and compromises homogeneity.[10][11]
-
Chemical Degradation: The presence of water can accelerate hydrolysis or other degradation pathways, reducing the purity and potency of the compound.[11]
Best Practices:
-
Controlled Environment: Whenever possible, handle the powder in an environment with controlled low humidity, such as a glove box or a room with a dehumidifier. A relative humidity below 50% is recommended.[12][13]
-
Tightly Sealed Containers: Always keep the container tightly sealed when not in use. After weighing, reseal the container promptly and securely.[11][12]
-
Desiccation: For long-term storage, placing the sealed vial inside a secondary container with a desiccant (e.g., silica gel) provides an additional layer of protection against ambient moisture.
Thermal Stability: Solid vs. Solution
Temperature is a critical factor governing the long-term stability of the compound, but the requirements differ significantly between its solid and solution states.
-
Solid State: The powder is stable for at least four years when stored at -20°C.[5] This temperature minimizes the kinetic energy of the molecules, slowing any potential solid-state degradation processes.
-
Solution State: Recent stability studies on modified nucleosides have revealed that 3-methylcytidine is susceptible to deamination in aqueous solutions, converting it to 3-methyluridine.[14] This degradation is temperature-dependent. Storing solutions even at -20°C may not be sufficient to halt this process over time, which is critical for quantitative applications where the precise concentration of the original analyte is required.
Best Practices:
-
Solid Storage: Store the powder at -20°C in a non-frost-free freezer for long-term stability.[5][9]
-
Solution Storage: Prepare stock solutions fresh for immediate use whenever possible. For storage, solutions should be dispensed into single-use aliquots and flash-frozen, then stored at -80°C. This practice minimizes freeze-thaw cycles and significantly slows the rate of deamination.[14][15]
Light Sensitivity
Complex organic molecules, particularly those with aromatic ring systems like nucleosides, can be susceptible to photodegradation upon exposure to UV and high-intensity visible light.[16][17]
Best Practices:
-
Opaque Containers: Store the solid powder in the manufacturer-provided vial, which is often amber or opaque. If transferring to other containers, use amber or black-colored tubes.[17]
-
Storage in Darkness: Keep vials and solution tubes in a dark location, such as a freezer box or a drawer, to shield them from ambient lab light.[16][18]
-
Minimize Exposure During Handling: When working with the compound or its solutions, avoid prolonged exposure to direct or bright light. Covering tubes with aluminum foil can provide temporary protection on the benchtop.[17][19]
Detailed Experimental Protocols
These protocols are designed to be self-validating by incorporating checks and best practices that ensure the quality and consistency of the prepared reagents.
Protocol for Handling and Weighing the Powder
Objective: To accurately weigh the powder while minimizing exposure to atmospheric moisture and contaminants.
Materials:
-
3-Methylcytidine Methosulfate powder in its original container
-
Analytical balance (calibrated)
-
Spatula (clean and dry)
-
Weighing paper or boat (clean and dry)
-
Appropriate microcentrifuge tubes or vials for dissolution
Procedure:
-
Equilibration: Before opening, allow the container of 3-methylcytidine methosulfate to equilibrate to room temperature for at least 15-20 minutes. This crucial step prevents atmospheric moisture from condensing on the cold powder.
-
Environment Preparation: Perform weighing in an area with low humidity and minimal air drafts.[13]
-
Tare Balance: Place the weighing boat on the analytical balance and tare the mass to zero.
-
Dispense Powder: Using a clean, dry spatula, quickly and carefully transfer the desired amount of powder to the weighing boat. Work efficiently to minimize the time the main container is open.
-
Seal and Store: Immediately and securely reseal the main container of the powder. Wrap the cap with parafilm for an enhanced seal and return it to -20°C storage.
-
Transfer for Dissolution: Promptly transfer the weighed powder to the designated vessel for dissolution.
Protocol for Preparation of Stock Solutions
Objective: To prepare a concentrated, homogenous stock solution for subsequent dilution in experiments. This protocol provides an example for preparing a 10 mg/mL stock in PBS.
Materials:
-
Weighed 3-methylcytidine methosulfate powder
-
Nuclease-free Phosphate-Buffered Saline (PBS), pH 7.2
-
Vortex mixer
-
Calibrated pipettes
-
Sterile, nuclease-free polypropylene tubes (amber or to be stored in the dark)
Procedure:
-
Solvent Addition: Add the weighed powder (e.g., 10 mg) to an appropriately sized sterile tube. Add the calculated volume of PBS (pH 7.2) to reach the final desired concentration (e.g., 1 mL for a 10 mg/mL solution).
-
Dissolution: Cap the tube securely and vortex thoroughly for 30-60 seconds to ensure complete dissolution.[20] Visually inspect the solution against a light source to confirm that no particulates remain. The solution should be clear and colorless.
-
pH Verification (Optional but Recommended): For aqueous solutions, confirm that the final pH is within the desired range for your experiment, as dissolving a salt can sometimes slightly alter the pH.
-
Immediate Use or Aliquoting:
-
For Immediate Use: Proceed with experimental dilutions.
-
For Storage: Immediately dispense the stock solution into single-use, light-protected aliquots (e.g., 20 µL or 50 µL). This is the most critical step for preserving long-term integrity.[15]
-
-
Flash-Freezing and Storage: Snap-freeze the aliquots in liquid nitrogen or a dry ice/ethanol bath, then transfer them to an -80°C freezer for long-term storage.
Visual Summaries and Workflows
Diagrams provide a clear and rapid overview of complex processes, minimizing the risk of procedural errors.
Comprehensive Handling and Storage Workflow
This diagram outlines the complete lifecycle of the reagent from receipt to use, emphasizing critical control points.
Caption: Workflow for 3-methylcytidine methosulfate from receipt to storage.
Chemical Stability and Degradation Pathway
Understanding potential degradation is key to troubleshooting and ensuring data quality. The primary concern in aqueous solutions is the deamination of 3-methylcytidine.
Caption: Primary degradation pathway of 3-methylcytidine in solution.
Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Powder is clumped or caked | Moisture absorption due to improper storage or handling. | The powder's homogeneity is compromised, making accurate weighing difficult.[11] Discard if accuracy is critical. For non-quantitative use, you may attempt to break up clumps with a dry spatula, but be aware of potential degradation. Review storage and handling procedures to prevent recurrence. |
| Inconsistent results in quantitative assays | Degradation of stock solution; Inaccurate initial weighing. | Prepare a fresh stock solution from the solid powder. Ensure aliquots are stored at -80°C and used only once.[14] Re-verify balance calibration and weighing technique. |
| Powder does not fully dissolve | Incorrect solvent; Insufficient solvent volume; Low temperature of solvent. | Verify solubility data and ensure the correct solvent is being used.[5] Ensure the solvent volume is sufficient for the mass of the powder. Allow the solvent to reach room temperature before attempting dissolution. |
References
- Guide to Safe Chemical Storage: Best Practices for the Industry. (2024). Vertex AI Search.
- Handling and storage protocols for hygroscopic sultamicillin hydrochloride powder. (n.d.). Benchchem.
- Best Practices for Safe Chemical Storage in Labor
- 5 Tips for Handling Photosensitive Reagents. (2024). Labtag Blog.
- Safety Data Sheet - 3-Methylcytidine (methosulf
- 3-Methylcytidine (methosulfate) (CAS Number: 21028-20-6). (n.d.). Cayman Chemical.
- A Beginner's Guide to Chemical Storage Best Practices. (2023). Moravek.
- 3-Methyl Cytidine-d3 Methosulfate-d3. (n.d.). CRO Splendid Lab Pvt. Ltd.
- 3-Methylcytidine methosulfate | CAS 21028-20-6. (n.d.). Santa Cruz Biotechnology.
- Moisture Impact on Powder Safety, Stability, and Processing. (n.d.). Delft Solids Solutions.
- Chemical Name : 3-Methyl Cytidine-d3 Methosulfate-d3. (n.d.).
- Best Practices for Powder Storage and Handling. (2025).
- 3-Methyl Cytidine-d3 Methosulf
- Problems Storing Light Sensitive Reagents? We have a Solution. (n.d.). Camlab.
- Storage of Hygroscopic m
- 3-Methyl Cytidine Methosulfate - Data Sheet. (n.d.).
- SAFETY D
- SAFETY D
- Protocol for RNA modification analysis by UHPLC-QqQ MS. (n.d.). PMC - NIH.
- How to Make and Use Common RNA Extraction Buffers. (n.d.). MP Biomedicals.
- Preparing Stock Solutions. (n.d.). PhytoTech Labs.
- PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION. (n.d.). Universitas Brawijaya.
- Reagent Preparation Guidance. (n.d.). New England Biolabs.
- Humidity controlled storage in pharmaceutical applic
- Base Pairing and Functional Insights into N3-Methylcytidine (m3C) in RNA. (2020). ACS Chemical Biology.
- Purity and stability of modified nucleosides in the context of accurate quantific
- Base Pairing and Functional Insights into N3-Methylcytidine (m3C) in RNA. (2021). PubMed.
- Synthesis of N4-acetylated 3-methylcytidine phosphoramidites for RNA solid-phase synthesis. (2022).
- Three distinct 3-methylcytidine (m3C) methyltransferases modify tRNA and mRNA in mice and humans. (2017). PubMed.
- Transcriptome-wide mapping of N3-methylcytidine modification at single-base resolution. (2025). Nucleic Acids Research.
- Roles and dynamics of 3-methylcytidine in cellular RNAs. (2022). Trends in Biochemical Sciences.
- Synthesis of N4-acetylated 3-methylcytidine phosphoramidites for RNA solid-phase synthesis. (2022).
Sources
- 1. Three distinct 3-methylcytidine (m3C) methyltransferases modify tRNA and mRNA in mice and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Transcriptome-wide mapping of N3-methylcytidine modification at single-base resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mbexc.de [mbexc.de]
- 4. d-nb.info [d-nb.info]
- 5. caymanchem.com [caymanchem.com]
- 6. 3-Methylcytidine methosulfate | CAS 21028-20-6 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 7. Base Pairing and Functional Insights into N3-Methylcytidine (m3C) in RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. usbio.net [usbio.net]
- 10. solids-solutions.com [solids-solutions.com]
- 11. benchchem.com [benchchem.com]
- 12. Best Practices for Powder Storage and Handling - coatingAI [coatingai.com]
- 13. Humidity controlled storage in pharmaceutical applications [eurekadrytech.com]
- 14. biorxiv.org [biorxiv.org]
- 15. neb.com [neb.com]
- 16. innovadesigngroup.co.uk [innovadesigngroup.co.uk]
- 17. 5 Tips for Handling Photosensitive Reagents - Labtag Blog [blog.labtag.com]
- 18. rawsource.com [rawsource.com]
- 19. camlab.co.uk [camlab.co.uk]
- 20. Protocol for RNA modification analysis by UHPLC-QqQ MS - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
3-methylcytidine methosulfate solution stability at room temperature
Executive Summary
Do not store 3-methylcytidine methosulfate solutions at room temperature (RT) for extended periods. While the solid state is stable at -20°C for years, the compound in aqueous solution is chemically labile.[1][2][3] It undergoes hydrolytic deamination , converting 3-methylcytidine (m³C) to 3-methyluridine (m³U).[1][2][3] This reaction is temperature-dependent and accelerates significantly at RT (
Recommendation: Prepare solutions fresh immediately prior to use. If storage is unavoidable, flash-freeze aliquots at -80°C. Keep benchtop solutions on ice (
Part 1: The Science of Instability (Why it degrades)
To troubleshoot effectively, you must understand the degradation mechanism.[1][3] 3-Methylcytidine methosulfate is a salt form where the N3 position of the cytidine ring is methylated, creating a fixed positive charge (quaternary ammonium) or shifting the tautomeric equilibrium.[1][3] This electronic modification makes the C4-amino group more susceptible to nucleophilic attack by water compared to unmodified cytidine.[1][2][3]
The Degradation Pathway: Hydrolytic Deamination
In aqueous environments, water attacks the C4 position, displacing the ammonia group.[1][3] This irreversible reaction transforms the molecule into 3-methyluridine, rendering it useless for specific epigenetic standards or metabolic studies.[1][2][3]
Figure 1: Mechanism of 3-methylcytidine degradation via hydrolytic deamination.[1][2][3] The reaction is driven by entropy and thermodynamic stability of the uridine derivative.[3]
Part 2: Frequently Asked Questions (FAQ)
Q1: Can I leave the solution on the bench overnight?
No.
Data indicates that modified nucleosides like 3-methylcytidine show measurable degradation at
Q2: What is the exact stability window at Room Temperature?
| Condition | Stability Estimate | Risk Level |
| Solid (-20°C) | Low | |
| Solution (RT, 25°C) | < 12 Hours | High |
| Solution (4°C) | 24 - 48 Hours | Moderate |
| Solution (-80°C) | 6 Months+ | Low |
Note: Stability data extrapolated from comparative nucleoside stability studies [1].
Q3: Does the solvent matter?
Yes.
-
DMSO/DMF: The compound is soluble up to 30 mg/mL in DMSO.[2][3] In anhydrous DMSO, the risk of hydrolytic deamination is negligible because there is no water to act as the nucleophile.[1][3]
-
Best Practice: Make a high-concentration stock in anhydrous DMSO, store at -20°C, and dilute into aqueous buffer only at the moment of the experiment.
Part 3: Troubleshooting Guide
Issue 1: "My HPLC peak has split or shifted."
Diagnosis: Deamination has occurred. 3-Methyluridine is less polar than 3-methylcytidine (loss of amino group, gain of keto group).[1][2][3] On a Reverse Phase (C18) column, the degradation product (m³U) will typically elute later (or distinctly differently depending on pH) than the parent m³C.[1][3] Solution:
-
Run a standard of pure 3-methyluridine (if available) or compare with a fresh m³C prep.[1][2][3]
-
Discard the old solution.
-
Check the pH of your buffer; alkaline conditions accelerate deamination.[1][2][3]
Issue 2: "The solution turned yellow."
Diagnosis: Oxidation or Contamination.[2][3] Pure 3-methylcytidine methosulfate solutions should be colorless.[1][2][3] Yellowing suggests:
-
Always use amber vials or wrap tubes in foil.
-
Use LC-MS grade water to prevent metal-catalyzed degradation.[1][2][3]
Issue 3: "Precipitation observed after thawing."
Diagnosis: "Salting out" or low solubility at low temps.[1][2][3] While soluble in PBS (10 mg/mL), high-concentration stocks frozen at -20°C may precipitate.[1][2][3] Solution:
-
Vortex vigorously at RT until dissolved.
-
Do not heat above 37°C to dissolve, as this triggers degradation.[1][2][3]
-
If precipitate persists, sonicate in a water bath at ambient temperature for 2 minutes.
Part 4: Validated Experimental Protocols
Protocol A: Preparation of Stable Stock Solution
Goal: Create a stock that resists deamination for long-term storage.[1][2][3]
-
Weighing: Weigh the 3-methylcytidine methosulfate solid rapidly. The salt is hygroscopic; minimize exposure to humid air.[1][2][3]
-
Solvent Choice: Dissolve in Anhydrous DMSO to a concentration of 10–20 mg/mL.[1][2][3]
-
Aliquoting: Dispense into single-use aliquots (e.g., 20
L) in amber PCR tubes. -
Storage: Store at -20°C or -80°C.
-
Usage: On the day of the experiment, thaw one aliquot and dilute into your aqueous buffer (PBS, media) immediately before use. Discard the remainder.
Protocol B: Quality Control Check (UV-Vis)
Goal: Quick purity verification.
-
Baseline: Measure the absorbance spectrum (220–320 nm).[1][2][3]
-
Criteria:
-
Ratio Check: Calculate the A250/A280 ratio. A significant shift from the validated baseline of a fresh standard indicates deamination.[1][2][3]
Part 5: Decision Logic for Storage
Figure 2: Decision matrix for optimal storage of 3-methylcytidine methosulfate solutions.
References
-
Kellner, S. et al. (2025).[1][2][3] Purity and stability of modified nucleosides in the context of accurate quantification by LC-MS. bioRxiv. [Link]
Sources
Technical Support Center: Troubleshooting Low m3C Recovery in RNA Mass Spectrometry
Welcome to the technical support center for RNA mass spectrometry analysis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the quantification of 3-methylcytidine (m3C). As a positively charged and chemically sensitive modification, m3C presents unique analytical hurdles. This document provides in-depth, field-proven insights to help you diagnose and resolve issues leading to low m3C recovery.
Frequently Asked Questions (FAQs)
Q1: I've performed LC-MS/MS on my RNA digest, but the signal for 3-methylcytidine (m3C) is unexpectedly low or absent. Where should I start troubleshooting?
This is a common challenge, and the root cause can originate at multiple stages of the workflow. The first step is to systematically evaluate the entire process, from sample integrity to data acquisition. The permanent positive charge and chemical nature of m3C make it susceptible to degradation and loss in ways that canonical nucleosides are not.
To begin, ask this critical question: Is the signal for the stable isotope-labeled internal standard (SILIS) for m3C also low? The answer will immediately narrow down the potential problem areas.
-
If both the native m3C and the SILIS signals are low: The issue likely lies within the mass spectrometer or during the final sample injection phase. Potential causes include incorrect MS parameters, ion source contamination, or problems with the autosampler.
-
If the SILIS signal is strong but the native m3C signal is low: This points to a problem that occurred before the internal standard was added. The issue is with your sample handling, RNA extraction, or enzymatic digestion, leading to the loss of endogenous m3C.
Below is a decision tree to guide your initial troubleshooting efforts.
Caption: Initial troubleshooting decision tree for low m3C recovery.
Part 1: Sample Preparation & Enzymatic Digestion Issues
If your internal standard signal is robust, the loss of native m3C occurred during the upstream processing steps. Let's dissect the common failure points.
Q2: Could my RNA extraction or handling be the problem?
Absolutely. The integrity of your starting material is non-negotiable.
-
RNA Degradation: Standard best practices are critical. Use RNase-free consumables and reagents to prevent RNA degradation, which would result in the loss of all nucleosides, including m3C[1][2]. Ensure your RNA has a high integrity number (RIN ≥ 6) and appropriate A260/280 and A260/230 ratios (≥ 1.8)[2].
-
Chemical Instability of m3C: 3-methylcytidine is known to be chemically labile, particularly under alkaline conditions. A recent study demonstrated that m3C can convert to 3-methyluridine (m3U) under mild alkaline conditions[3].
-
Causality: The positive charge on the N3 position of the cytosine ring makes it susceptible to hydrolytic deamination.
-
Preventative Action: Ensure all buffers used during RNA extraction and storage are neutral or slightly acidic (pH 6.0-7.0). Avoid high-pH elution buffers and prolonged incubation at high temperatures.
-
Q3: My digestion protocol works for other modifications. Why would it fail for m3C?
Standard digestion protocols may not be optimal for the complete and stable release of m3C.
-
Incomplete Digestion: If the RNA is not fully digested to single nucleosides, any m3C remaining in di- or oligonucleotides will not be detected by a method optimized for the m/z of the m3C nucleoside.
-
Causality: The enzymes used (e.g., Nuclease P1, S1 Nuclease, Alkaline Phosphatase) must have sufficient activity and be used under optimal conditions (temperature, time, co-factors) to completely cleave all phosphodiester bonds[4].
-
Self-Validation: After digestion, analyze a small aliquot of your sample. If you observe a high abundance of dinucleotides or other RNA fragments, your digestion is incomplete. Increase enzyme concentration or incubation time as a first step.
-
-
pH of Digestion Buffer: As mentioned, m3C is unstable at alkaline pH[3]. Many protocols use Alkaline Phosphatase, which functions optimally at a pH > 8.0. This creates a conflict between ensuring complete dephosphorylation and preserving m3C.
-
Expert Recommendation: Minimize the duration of the alkaline phosphatase step. A common strategy is to perform the initial nuclease digestion at a neutral or slightly acidic pH (e.g., with Nuclease P1), then briefly adjust the pH for the phosphatase step, followed by immediate neutralization before cleanup.
-
Protocol: Optimized RNA Digestion for m3C Analysis
This protocol is designed to maximize the recovery of m3C by controlling pH and ensuring complete digestion.
-
Initial Setup: In an RNase-free tube, combine up to 2 µg of total RNA with a known quantity of your m3C SILIS. The early addition of the internal standard is key to controlling for loss during cleanup.
-
Nuclease P1 Digestion:
-
Add Nuclease P1 (e.g., 2 Units) and its corresponding reaction buffer (typically pH ~5.3).
-
Incubate at 37°C for 2 hours.
-
Rationale: Nuclease P1 efficiently digests RNA to 5'-mononucleotides at a pH that is safe for m3C.
-
-
Alkaline Phosphatase Dephosphorylation:
-
Add a suitable alkaline phosphatase (e.g., FastAP) and its buffer[1].
-
CRITICAL: Incubate for the shortest duration recommended by the manufacturer (e.g., 30-60 minutes at 37°C). Do not extend this incubation.
-
Rationale: This step removes the 5'-phosphate to yield nucleosides for MS analysis. Minimizing time at alkaline pH is crucial for m3C stability.
-
-
Neutralization & Enzyme Removal:
-
Immediately after incubation, neutralize the reaction by adding a small amount of an acidic buffer (e.g., 0.1% formic acid).
-
Proceed immediately to post-digestion cleanup to remove enzymes, which can interfere with LC-MS analysis[5].
-
Q4: How can I lose m3C during the post-digestion cleanup step?
Solid-Phase Extraction (SPE) is commonly used to remove enzymes and salts, but it can be a major source of analyte loss if not optimized[6][7].
-
Incorrect Phase Selection: m3C is a polar, positively charged molecule[8]. Using a standard C18 reversed-phase cartridge may result in poor retention and premature elution during the sample loading or washing steps.
-
Causality: C18 resins retain analytes based on hydrophobic interactions. Polar compounds like m3C have very little affinity for the stationary phase and will be washed away.
-
Recommended Action: Consider a mixed-mode SPE cartridge that has both reversed-phase and ion-exchange properties. Alternatively, a hydrophilic interaction liquid chromatography (HILIC) based SPE could be effective. If using C18, ensure the sample is loaded under highly aqueous conditions and that wash steps are performed with 100% aqueous solutions to maximize retention.
-
-
Improper Elution: The elution solvent must be strong enough to displace the analyte from the SPE sorbent.
-
Expert Recommendation: For any SPE method, perform a validation step. Collect and analyze the flow-through, wash, and elution fractions separately to determine where your m3C is being lost. This is a crucial self-validating step.
-
Part 2: LC-MS/MS System & Data Acquisition Issues
If both your native m3C and SILIS signals are low, the problem lies with your analytical instrumentation.
Q5: What are the optimal LC-MS/MS parameters for m3C?
The unique properties of m3C demand specific settings for successful analysis.
-
Ionization Mode: Due to its permanent positive charge at typical mobile phase pH, m3C ionizes exceptionally well in Positive Ion Mode Electrospray Ionization (ESI+) . Running in negative mode will yield no signal.
-
Chromatography:
-
Column: A standard C18 column can be used, but retention of the polar m3C can be challenging[8].
-
Mobile Phase: A typical mobile phase consists of water (A) and methanol or acetonitrile (B), both containing an acidic modifier like 0.1% formic acid[9][10]. The acid serves two purposes: it ensures the analyte remains protonated for good ESI+ signal and improves chromatographic peak shape.
-
-
Mass Spectrometry (MS/MS) Parameters: Analysis is typically performed on a triple quadrupole mass spectrometer using Multiple Reaction Monitoring (MRM). The specific mass transitions must be correct.
| Parameter | 3-methylcytidine (m3C) | Notes |
| Precursor Ion (Q1) | m/z 258.1 | [M+H]⁺ of m3C[9][10] |
| Product Ion (Q3) | m/z 126.1 | Corresponds to the 3-methylcytosine base after fragmentation[9][10] |
| Ionization Mode | ESI Positive | Essential due to the positive charge of m3C[8] |
| Collision Energy (CE) | Instrument Dependent | Must be optimized empirically. Start around 10-15 eV. |
| Dwell Time | ~50 ms | A good starting point for ensuring sufficient data points across the peak[10] |
Table 1: Recommended Starting LC-MS/MS Parameters for m3C Analysis.
Q6: My parameters seem correct, but the signal is still weak or absent. What else could be wrong with the instrument?
Even with correct parameters, system-level issues can compromise sensitivity.
-
Ion Source Contamination: The ion source is where the analyte is charged and transferred into the mass spectrometer. Contamination from salts, buffers, or non-volatile sample components can coat the ESI probe and inlet capillary, suppressing the signal[11].
-
Symptom: A gradual decline in signal intensity for all analytes over time.
-
Action: Perform routine cleaning of the ion source components as per the manufacturer's guidelines.
-
-
Instrument Calibration: Mass calibration drift can cause the instrument to look for your precursor ion at the wrong m/z, leading to a complete loss of signal[12][13].
-
Symptom: Inaccurate mass readings for known standards.
-
Action: Regularly calibrate your mass spectrometer using the manufacturer's recommended calibration solution.
-
-
Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of your target analyte in the ESI source[14].
-
Symptom: Strong signal when injecting a pure standard, but weak or variable signal in a biological sample, even with a SILIS.
-
Action: Improve chromatographic separation to resolve m3C from interfering compounds. Enhance the sample cleanup procedure (e.g., using SPE) to remove more of the matrix before injection[15].
-
Caption: Complete experimental workflow for m3C quantification by LC-MS/MS.
References
-
Kellner, S., & Helm, M. (2019). Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis. Molecules, 24(1), 143. [Link]
-
Wang, T., et al. (2022). Protocol to analyze and quantify protein-methylated RNA interactions in mammalian cells with a combination of RNA immunoprecipitation and nucleoside mass spectrometry. STAR Protocols, 3(2), 101373. [Link]
-
MODOMICS Database. (n.d.). 3-methylcytidine (m3C). [Link]
-
CD Genomics. (n.d.). RNA Sequencing Sample Submission and Preparation Guidelines. [Link]
-
Ma, F., et al. (2020). Nucleotide resolution profiling of m3C RNA modification by HAC-seq. Nucleic Acids Research, 48(22), e129. [Link]
-
PubChem. (n.d.). 3-Methylcytidine. National Center for Biotechnology Information. [Link]
-
DeMott, M. S., & Basiri, B. (2022). Sample Preparation Strategies for Characterizing RNA Modifications in Small-Volume Samples and Single Cells. LCGC International, 35(6), 24-28. [Link]
-
Hartstock, K., et al. (2023). Pitfalls in RNA Modification Quantification Using Nucleoside Mass Spectrometry. Accounts of Chemical Research, 56(23), 3317–3328. [Link]
-
Helm, M., & Motorin, Y. (2019). Methods for RNA Modification Mapping Using Deep Sequencing: Established and New Emerging Technologies. International Journal of Molecular Sciences, 20(1), 203. [Link]
-
Wang, T., et al. (2022). Protocol to analyze and quantify protein-methylated RNA interactions in mammalian cells with a combination of RNA immunoprecipitation and nucleoside mass spectrometry. STAR Protocols, 3(2), 101373. [Link]
-
Dewe, Y., et al. (2017). Three distinct 3-methylcytidine (m3C) methyltransferases modify tRNA and mRNA in mice and humans. Journal of Biological Chemistry, 292(35), 14643–14658. [Link]
-
PubChem. (n.d.). N3-Methylcytidine. National Center for Biotechnology Information. [Link]
-
LCGC International. (2026, February 13). Tips for Optimizing Key Parameters in LC–MS. [Link]
-
Welch Labs. (2025, February 21). Troubleshooting Low Recovery Rates in Chromatographic Analysis. [Link]
-
Kellner, S., & Helm, M. (2019). Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis. ResearchGate. [Link]
-
Waters Corporation. (n.d.). Sample Purification & Enrichment Using Solid-Phase Extraction. [Link]
-
Biomics Inc. (n.d.). Solid Phase Extraction (SPE). [Link]
-
Drawell. (2025, July 11). 6 Key Points You Need to Know about Quantitative LC-MS. [Link]
-
ResearchGate. (n.d.). Factors influencing the enzymatic digestion of mRNA. [Link]
-
SCION Instruments. (2025, April 21). The Role of Internal Standards In Mass Spectrometry. [Link]
-
Ionopticks. (n.d.). Complete Guide To Achieve Reliable Quantitative LC-MS Measurements. [Link]
-
Biocompare. (2013, December 18). Enhancing Mass Spectrometry Sample Preparation with Automated Solid-Phase Extraction. [Link]
-
Basiri, B., et al. (2021). Metabolic turnover and dynamics of RNA modifications by 13C labelling. bioRxiv. [Link]
-
ResearchGate. (2020, February 10). (PDF) The emerging role of RNA modifications in the regulation of mRNA stability. [Link]
-
Creative Biolabs. (n.d.). RNA Modifications Overview: Types, Mechanisms, and Their Biological Impact. [Link]
-
Hahne, T., et al. (2009). Identification of RNA molecules by specific enzyme digestion and mass spectrometry: software for and implementation of RNA mass mapping. Nucleic Acids Research, 37(5), 1594–1603. [Link]
-
Leland, P. A., et al. (1998). Ribonuclease A variants with potent cytotoxic activity. Proceedings of the National Academy of Sciences, 95(18), 10407–10412. [Link]
-
Li, Y., et al. (2022). Quantitative Method for Liquid Chromatography–Mass Spectrometry Based on Multi-Sliding Window and Noise Estimation. Processes, 10(6), 1098. [Link]
-
University of North Carolina. (n.d.). LC-MS/MS Quantitative Assays. Department of Chemistry Mass Spectrometry Core Laboratory. [Link]
-
Hartstock, K., et al. (2023). Pitfalls in RNA Modification Quantification Using Nucleoside Mass Spectrometry. Accounts of Chemical Research, 56(23), 3317–3328. [Link]
-
Engel, D. C., et al. (2021). Ribonuclease-1 treatment after traumatic brain injury preserves blood–brain barrier integrity and delays secondary brain damage in mice. Scientific Reports, 11(1), 1-13. [Link]
-
ZefSci. (2025, May 6). LCMS Troubleshooting: 14 Best Practices for Laboratories. [Link]
-
Mujib, S., et al. (2018). An Optimized and Validated Method for Isolation and Characterization of Lymphocytes from HIV+ Human Gut Biopsies. AIDS Research and Human Retroviruses, 34(S1), S-36. [Link]
-
Gaillard, H., & Gagnier, L. (2014). Unexpected DNA loss mediated by the DNA binding activity of ribonuclease A. PLoS One, 9(12), e115174. [Link]
-
CGSpace. (n.d.). Mass Spectrometer (MS) Troubleshooting Guide. [Link]
-
Amara, A. A., & Ahmad, F. (2012). Inactivation and reactivation of ribonuclease A studied by computer simulation. Journal of Biosciences, 37(3), 421–428. [Link]
-
Gee, P., et al. (2024). Selection pressures on evolution of ribonuclease H explored with rigorous free-energy-based design. Proceedings of the National Academy of Sciences, 121(4), e2314546121. [Link]
-
Jones, K. B., et al. (2024). Optimization of Tissue Digestion Methods for Characterization of Photoaged Skin by Single Cell RNA Sequencing Reveals Preferential Enrichment of T Cell Subsets. International Journal of Molecular Sciences, 25(3), 1690. [Link]
Sources
- 1. digitalcommons.wustl.edu [digitalcommons.wustl.edu]
- 2. RNA Sequencing Sample Submission and Preparation Guidelines - CD Genomics [rna.cd-genomics.com]
- 3. Pitfalls in RNA Modification Quantification Using Nucleoside Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 固相萃取(SPE)_SPE原理_SPE应用-默克生命科学 [sigmaaldrich.cn]
- 7. Solid Phase Extraction Guide | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. Modomics - A Database of RNA Modifications [genesilico.pl]
- 9. Nucleotide resolution profiling of m3C RNA modification by HAC-seq - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol to analyze and quantify protein-methylated RNA interactions in mammalian cells with a combination of RNA immunoprecipitation and nucleoside mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. zefsci.com [zefsci.com]
- 12. cgspace.cgiar.org [cgspace.cgiar.org]
- 13. Mass Spectrometry Sample Clean-Up Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. welchlab.com [welchlab.com]
- 15. Solid Phase Extraction - Biomics Inc. [biomicsinc.com]
optimizing HPLC separation of m3C from cytidine
Technical Support Center: HPLC Separation of 3-Methylcytidine (m3C) from Cytidine
Topic: Optimization of HPLC Separation: 3-Methylcytidine (m3C) vs. Cytidine (C) Audience: Senior Researchers, Analytical Chemists, and Drug Development Scientists.[1]
Core Directive: The Separation Challenge
Separating 3-methylcytidine (m3C) from its precursor Cytidine (C) is a classic "molecular mimicry" challenge.[2] Both are highly polar, hydrophilic pyrimidine nucleosides.[1] The critical difference lies at the N3 position of the pyrimidine ring.
-
Cytidine (C): Possesses a protonatable nitrogen at N3 (pKa ≈ 4.2).[1] It is neutral at physiological pH (7.[1][2]4) and cationic only under acidic conditions (pH < 4).[1]
-
3-Methylcytidine (m3C): The N3 position is methylated.[2][3][4][5][6] This modification locks the nucleobase into a permanent cationic state (quaternary ammonium character) or significantly shifts its pKa, rendering it positively charged across a much wider pH range than Cytidine.[1]
The Implication: Standard Reversed-Phase (RP) C18 methods often fail because m3C acts as a "dead volume" marker, eluting immediately due to its permanent charge and extreme polarity.[1] Success requires exploiting two mechanisms: Hydrophilic Interaction (HILIC) or Cation Exchange.
Method Selection & Critical Parameters
We recommend HILIC (Hydrophilic Interaction Liquid Chromatography) as the primary method for this separation due to its ability to retain polar cations and resolve them based on hydration shell differences.
Primary Method: HILIC (Amide Phase)
This method exploits the charge difference at neutral pH. Cytidine is neutral; m3C is cationic.[1][2] The cation interacts strongly with the water-rich layer on the silica surface.
-
Column: Amide-functionalized silica (e.g., Waters BEH Amide, TSKgel Amide-80).[1][2]
-
Why? Amide phases are chemically stable and tolerate the high pH/salt conditions often needed to modulate the retention of the cationic m3C.
-
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5 - 6.5).[2]
-
Mobile Phase B: Acetonitrile (ACN).[1]
-
Mechanism: Partitioning + weak electrostatic interaction.[1][2]
Secondary Method: RP-HPLC with Ion-Pairing (IP-RP)
If HILIC is unavailable, you must use an Ion-Pairing reagent to retain the cationic m3C on a hydrophobic C18 chain.[2]
-
Mechanism: The sulfonate anion pairs with the m3C cation, forming a neutral complex that retains on the C18 column.
Step-by-Step Experimental Protocol (HILIC)
Objective: Achieve baseline resolution (Rs > 1.5) between C and m3C.[1][4]
Reagents:
Workflow:
-
Preparation of Mobile Phases:
-
Column Equilibration:
-
Flush column with 90% B for 20 column volumes. HILIC phases require longer equilibration than RP to establish the water layer.
-
-
Gradient Profile (Flow: 0.3 mL/min for 2.1mm ID):
-
0-1 min: 95% B (Isocratic hold to stack sample).[2]
-
1-10 min: Linear ramp to 80% B.
-
10-15 min: Linear ramp to 60% B.
-
15-18 min: Hold 60% B (Wash).
-
18.1 min: Re-equilibrate at 95% B for at least 8 minutes .
-
-
Detection:
Troubleshooting Guide & FAQs
Q1: My m3C peak is broad and tailing significantly. Why?
Diagnosis: Secondary Electrostatic Interactions.[1][2] The Science: The silica support in HILIC columns has residual silanol groups (Si-O⁻). The cationic m3C binds irreversibly or drags along these sites.[1] Solution:
-
Increase Salt Concentration: Raise Ammonium Formate from 10 mM to 20-25 mM. The ammonium ions (
) compete for the silanol sites, displacing the m3C and sharpening the peak. -
Check pH: Ensure pH is < 4.0. Protonating the silanols (Si-OH) reduces their negative charge density.[2]
Q2: Cytidine and m3C are co-eluting near the void volume.
Diagnosis: Phase Collapse or Insufficient Organic content. The Science: In HILIC, water is the "strong" solvent.[1] If your starting gradient has too much water (>15%), polar analytes elute instantly.[1] Solution:
-
Start Higher: Begin the gradient at 95% or 97% ACN.
-
Sample Diluent: Dissolve your sample in 90% ACN / 10% Water.[1][2] Injecting a 100% aqueous sample disrupts the HILIC water layer at the column head, causing peak distortion.[1]
Q3: Can I use a standard C18 column without ion-pairing?
Diagnosis: Likely Failure. The Science: At pH 7, m3C is charged and extremely polar.[1] It will not partition into the C18 alkyl chains. Workaround: You can try a Porous Graphitic Carbon (PGC) column (e.g., Hypercarb).[1] PGC retains polar cations via charge-induced dipole interactions with the graphite surface.[2]
Data Summary: Physicochemical Comparison
| Parameter | Cytidine (C) | 3-Methylcytidine (m3C) | Chromatographic Impact |
| Formula | +14 Da mass shift (Methyl).[2] | ||
| N3 State | Protonatable (pKa ~4.[1][2]2) | Methylated (Quaternary/Cationic) | m3C is permanently charged or highly basic.[1] |
| HILIC Retention | Moderate | Strong | m3C elutes after C in HILIC due to ionic drag.[1][2] |
| RP C18 Retention | Weak | Non-existent (Void) | m3C requires IP-RP or PGC.[2] |
Visual Workflow (Method Development Logic)
Caption: Decision tree for selecting HILIC vs. IP-RP methods based on analyte charge states.
References
-
Kellner, S., et al. (2014).[1][8] Profiling of RNA modifications by multiplexed stable isotope labelling.[1] Chemical Communications.[1][2][8] (Establishes elution order and charge properties of m3C).
-
Cheng, M., et al. (2021).[1] Novel dual methylation of cytidines in the RNA of mammals.[4][5][6] RSC Chemical Biology.[1][2] (Details synthesis and RP-HPLC conditions for methylated cytidines).
-
Thapa, B., & Schlegel, H. B. (2022).[1] Calculations of pKa Values for a Series of Naturally Occurring Modified Nucleobases. Journal of Physical Chemistry A. (Definitive source on pKa shifts in m3C).[1]
-
Sigma-Aldrich Technical Center. Analysis of Polar Compounds with Ion Pair Reagents. (General principles for IP-RP separation of cationic analytes).
Sources
- 1. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]
- 2. horizondiscovery.com [horizondiscovery.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Novel dual methylation of cytidines in the RNA of mammals - Chemical Science (RSC Publishing) DOI:10.1039/D1SC01972D [pubs.rsc.org]
- 5. Novel dual methylation of cytidines in the RNA of mammals - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. Novel dual methylation of cytidines in the RNA of mammals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. technologynetworks.com [technologynetworks.com]
- 8. Modomics - A Database of RNA Modifications [genesilico.pl]
distinguishing m3C from m1A in sequencing data
Technical Support Center: Epitranscriptomics
Distinguishing m3C from m1A in Sequencing Data
Welcome to the technical support center for advanced epitranscriptomic analysis. As a Senior Application Scientist, I've designed this guide to provide you with not only protocols but also the underlying rationale to troubleshoot and resolve one of the common ambiguities in RNA modification sequencing: distinguishing 3-methylcytidine (m3C) from 1-methyladenosine (m1A).
Frequently Asked Questions (FAQs)
This section addresses the foundational questions that frame the central challenge.
Q1: What are m3C and m1A, and why is it difficult to distinguish them?
N1-methyladenosine (m1A) and 3-methylcytidine (m3C) are post-transcriptional RNA modifications where a methyl group is added to the N1 position of adenine or the N3 position of cytidine, respectively. These modifications can alter RNA structure and function, impacting processes like translation and RNA stability[1][2].
The primary challenge in distinguishing them arises from their similar behavior during reverse transcription (RT), a core step in most sequencing library preparations. Both m1A and m3C disrupt the Watson-Crick base-pairing face of the nucleoside[1][3]. This disruption often causes reverse transcriptase enzymes to stall or misincorporate a different nucleotide, creating a "mutational signature" in the resulting cDNA. Because both modifications can generate similar signatures (RT stops or mutations), standard sequencing data alone is often insufficient to assign the signal unambiguously to either m1A or m3C.
Q2: What is the core principle behind differentiating m1A and m3C?
The most robust strategy relies on differential demethylation . This involves treating the RNA sample with an enzyme that specifically removes the methyl group from one modification but not the other. By comparing the sequencing results of a treated sample to an untreated control, the identity of the modification can be inferred.
The key enzyme for this purpose is the E. coli AlkB protein or its human homolog, ALKBH3.[2][4][5]. AlkB and ALKBH3 are Fe(II)/α-ketoglutarate-dependent dioxygenases that can efficiently demethylate m1A back to adenosine[2][4][6]. However, their activity on m3C is significantly lower or context-dependent. This differential activity is the cornerstone of our troubleshooting workflow. After AlkB treatment, a true m1A site will lose its mutational signature, while an m3C site will retain it.
Q3: Are there sequencing methods that don't require enzymatic treatment?
Direct RNA sequencing on platforms like Oxford Nanopore Technologies (ONT) offers a promising alternative.[7][8][9]. These technologies sequence native RNA molecules, and modifications cause subtle changes in the electrical current as the RNA passes through a nanopore.[9]. In principle, with sufficiently advanced basecalling algorithms and trained models, it's possible to distinguish different modifications based on their unique current signatures without prior chemical or enzymatic treatment.[7][10]. However, this approach is still evolving, and distinguishing chemically similar modifications can be challenging.[7]. For many labs, the differential demethylation approach combined with next-generation sequencing (NGS) remains a more accessible and validated method.
Troubleshooting Guide: Resolving Ambiguous Modification Signals
This section is formatted to address specific problems you may encounter during your experiments.
Problem: My sequencing data shows a high rate of mutations or RT stops at a specific site, but I cannot determine if it's m1A or m3C.
This is the central issue. The solution is to design an experiment that can systematically eliminate one of the possibilities. The recommended approach is a differential demethylation sequencing experiment.
Workflow Diagram: Differential Demethylation Strategy
Caption: Workflow for distinguishing m1A from m3C using differential demethylation.
Experimental Protocols
Here is a detailed protocol for the differential demethylation workflow.
Protocol 1: AlkB-Mediated Demethylation of RNA for Sequencing
This protocol is adapted from methodologies used in m1A-MAP and DM-tRNA-seq.[3][11].
A. Materials:
-
High-quality total RNA (RIN > 8.0)
-
Recombinant E. coli AlkB protein
-
AlkB Reaction Buffer (e.g., 50 mM HEPES pH 7.5, 50 µM (NH₄)₂Fe(SO₄)₂·6H₂O, 1 mM α-ketoglutarate, 2 mM L-ascorbic acid)
-
RNase Inhibitor
-
RNA Clean & Concentrator Kit
-
Thermostable Group II Intron Reverse Transcriptase (TGIRT) or other processive RT
-
Library preparation kit for NGS
B. Procedure:
-
Sample Splitting: Begin with at least 10 µg of total RNA. Split the sample equally into two tubes: a "Treatment" tube and a "Control" tube.
-
Reaction Setup:
-
Treatment Tube (+AlkB):
-
5 µg Total RNA
-
10X AlkB Reaction Buffer
-
Recombinant AlkB (e.g., 1-2 µg)
-
RNase Inhibitor
-
Nuclease-free water to final volume
-
-
Control Tube (-AlkB):
-
5 µg Total RNA
-
10X AlkB Reaction Buffer
-
RNase Inhibitor
-
Nuclease-free water to final volume (add buffer/water in place of AlkB enzyme)
-
-
-
Incubation: Incubate both tubes at 37°C for 1 hour. Expertise Note: The incubation time and enzyme concentration may need optimization depending on the RNA source and suspected modification abundance. A time-course or enzyme titration experiment is recommended for new systems.
-
RNA Purification: After incubation, immediately purify the RNA from both reactions using an RNA Clean & Concentrator kit to stop the reaction and remove the enzyme and buffer components. Elute in nuclease-free water.
-
Library Preparation: Proceed with your standard library preparation protocol for RNA sequencing.
-
Critical Step - Reverse Transcription: Use a highly processive reverse transcriptase that is known to read through modifications while still introducing misincorporations, such as TGIRT.[3]. Standard RTs may stall excessively, leading to loss of information.
-
-
Sequencing: Sequence both the "+AlkB" and "-AlkB" libraries on an NGS platform, ensuring sufficient read depth to accurately quantify mutation rates at specific sites.
Data Analysis and Interpretation
Bioinformatic Pipeline
-
Quality Control: Use tools like FastQC to assess the quality of your sequencing reads.
-
Alignment: Align reads to the reference genome/transcriptome using a splice-aware aligner like STAR or Minimap2.[12].
-
Mutation Calling: Use tools like samtools mpileup or specialized variant callers to generate per-base mutation profiles for both the "+AlkB" and "-AlkB" alignment files.
-
Differential Analysis: For each site of interest, calculate the mutation rate (or misincorporation frequency) as: (Number of Mismatched Bases) / (Total Read Coverage).
Table 1: Expected Outcomes of Differential Demethylation
| Modification | Reverse Transcription Signature | Signature in "-AlkB" Sample | Signature in "+AlkB" Sample | Conclusion |
| m1A | Misincorporation / RT Stop | High Mutation Rate | Low/Baseline Mutation Rate | Site is m1A |
| m3C | Misincorporation / RT Stop | High Mutation Rate | High Mutation Rate | Site is m3C |
| Unmodified | Canonical Base Pairing | Baseline Mutation Rate | Baseline Mutation Rate | Site is Unmodified |
| SNP/RNA Editing | Consistent Mismatch | High Mutation Rate | High Mutation Rate | Biological Variant |
Troubleshooting Common Pitfalls
Problem: I see a reduction in mutation rate after AlkB treatment, but it's not a complete disappearance.
-
Possible Cause 1: Incomplete Demethylation. The AlkB reaction may not have gone to completion. Solution: Increase the incubation time or the concentration of AlkB. Ensure co-factors (Fe(II), α-ketoglutarate) are fresh and not degraded.
-
Possible Cause 2: Sub-stoichiometric Modification. The modification may not be present on 100% of the RNA molecules at that site. The remaining mutation signal could represent the fraction of molecules that were not modified to begin with. Solution: This is a biological reality. The degree of reduction can be used to estimate the stoichiometry of the modification.
-
Possible Cause 3: Overlapping Modifications. A nearby modification that is not a substrate for AlkB could be influencing the reverse transcriptase. This is rare but possible.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting ambiguous modification signals.
Problem: How can I validate my findings?
Sequencing-based predictions should always be validated by an orthogonal method.[14].
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the gold standard for detecting and quantifying RNA modifications.[14][15]. It involves digesting the RNA to nucleosides and measuring the mass-to-charge ratio to unambiguously identify modified bases. While it doesn't provide sequence context on its own, it can confirm the presence and abundance of m1A and m3C in your total RNA or a purified RNA fragment.
-
Site-specific RNase H Cleavage: For a specific candidate site, you can design a DNA probe that targets the region. The cleavage efficiency of RNase H can be inhibited by certain modifications, providing site-specific validation.[16].
References
-
Gao, Y., et al. (2021). An Analysis Pipeline for Identification of RNA Modification, Alternative Splicing and Polyadenylation Using Third Generation Sequencing. Available at: [Link]
-
AlidaBio. (2025). From RNA modification sequencing data to biological insight. A case for bioinformatics. Available at: [Link]
-
Zhuang, Z., et al. (2020). The Molecular Basis of Human ALKBH3 Mediated RNA N1-methyladenosine (m1A) Demethylation. PMC. Available at: [Link]
-
Lee, D.S., et al. (2019). Simultaneous profiling of 3D genome structure and DNA methylation in single human cells. Nature Methods. Available at: [Link]
-
Zhuang, Z., et al. (2020). The Molecular Basis of Human ALKBH3 Mediated RNA N1‐methyladenosine (m1A) Demethylation. ResearchGate. Available at: [Link]
-
Jenjaroenpun, P., et al. (2025). comparative evaluation of computational models for RNA modification detection using nanopore sequencing with RNA004 chemistry. Briefings in Bioinformatics, Oxford Academic. Available at: [Link]
-
CD Genomics. RNA Chemical Modifications: Prevent Sequencing Artefacts. Available at: [Link]
-
Velsera. Unravelling Cellular Complexity: Exploring 3D Genome Structure and DNA Methylation with the snM3C Pipeline. Available at: [Link]
-
DeLima, N.C., et al. (2021). Example bioinformatic workflows for modification detection. ResearchGate. Available at: [Link]
-
Lee, D.S., et al. (2019). Outline of the single-nucleus methyl-3C sequencing (sn-m3C-seq) method. ResearchGate. Available at: [Link]
-
Arraystar. tRNA Modification Seq - m1A/m3C/m1G/m2,2G. Available at: [Link]
-
Leger, A., et al. (2021). Computational methods for RNA modification detection from nanopore direct RNA sequencing data. PMC. Available at: [Link]
-
Huang, T., et al. (2022). Systematic evaluation of parameters in RNA bisulfite sequencing data generation and analysis. ResearchGate. Available at: [Link]
-
Nature Methods. (2019). Simultaneous profiling of 3D genome structure and DNA methylation in single human cells. Available at: [Link]
-
Liu, F., et al. (2022). Chemical manipulation of m1A mediates its detection in human tRNA. PMC. Available at: [Link]
-
Liu, C. (2024). snm3Cseq_Pipeline: bioinformatics pipeline for single-nucleus methylation & chromatin conformation capture assay (sn-m3C-seq). GitHub. Available at: [Link]
-
CD Genomics. RNA Methylation Sequencing Solutions Epitranscriptomics. Available at: [Link]
-
Zhao, B.S., et al. (2024). Prokaryotic RNA N1-Methyladenosine Erasers Maintain tRNA m1A Modification Levels in Streptomyces venezuelae. Zhao Group @ UIUC. Available at: [Link]
-
Wi, S., et al. (2021). N1-methyladenosine formation, gene regulation, biological functions, and clinical relevance. Available at: [Link]
-
Ueda, Y., et al. (2017). AlkB homolog 3-mediated tRNA demethylation promotes protein synthesis in cancer cells. PMC. Available at: [Link]
-
Zhou, F., et al. (2019). Evolution of a Reverse Transcriptase to Map N1-Methyladenosine in Human mRNA. PMC. Available at: [Link]
-
Chen, K., et al. (2021). ALKBH1‐mediated m1A demethylation of METTL3 mRNA promotes the metastasis of colorectal cancer by downregulating SMAD7 expression. PMC. Available at: [Link]
-
Wang, G., et al. (2021). ALKBH3-dependent m1A demethylation of Aurora A mRNA inhibits ciliogenesis. PDF. Available at: [Link]
-
EpiGenie. (2023). DM-Seq: A DM You'll Want to Slide Into for Direct Methylation Sequencing of Cytosines. Available at: [Link]
-
Frontiers in Plant Science. (2026). Article on RNA modifications. Available at: [Link]
-
Sarin, V., et al. (2024). Advances in the Structural and Functional Understanding of m1A RNA Modification. Available at: [Link]
-
Jonkhout, N., et al. (2017). Three distinct 3-methylcytidine (m3C) methyltransferases modify tRNA and mRNA in mice and humans. DR-NTU. Available at: [Link]
-
Kellner, S., et al. (2021). RNA marker modifications reveal the necessity for rigorous preparation protocols to avoid artifacts in epitranscriptomic analysis. Nucleic Acids Research, Oxford Academic. Available at: [Link]
-
Varghese, R. & Barquist, L. (2019). Detection of ribonucleoside modifications by liquid chromatography coupled with mass spectrometry. PMC. Available at: [Link]
-
Oz-Gev, C., et al. (2022). Strategies for the detection of RNA methylation. ResearchGate. Available at: [Link]
-
Li, Y., et al. (2026). Identification of m1A/m6A/m5C/m7G-related genes and clusters associated with neuropathic pain. PMC. Available at: [Link]
-
CD Genomics. m1A RNA Methylation Analysis. Available at: [Link]
-
Oz-Gev, C., et al. (2024). An Overview of Current Detection Methods for RNA Methylation. PMC. Available at: [Link]
-
Dai, Z., et al. (2022). Site-specific validation and quantification of RNA 2′-O-methylation by qPCR with RNase H. Available at: [Link]
-
CD BioSciences. Global RNA Methylation Quantification by LC-MS/MS. Available at: [Link]
-
Byrd, A.K., et al. (2018). High Performance Liquid Chromatography Separation of Epigenetic Cytosine Variants. Available at: [Link]
Sources
- 1. N1-methyladenosine formation, gene regulation, biological functions, and clinical relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AlkB homolog 3-mediated tRNA demethylation promotes protein synthesis in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical manipulation of m1A mediates its detection in human tRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Molecular Basis of Human ALKBH3 Mediated RNA N1-methyladenosine (m1A) Demethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. zhaogroup.chbe.illinois.edu [zhaogroup.chbe.illinois.edu]
- 6. researchgate.net [researchgate.net]
- 7. teachers.fafu.edu.cn [teachers.fafu.edu.cn]
- 8. academic.oup.com [academic.oup.com]
- 9. Computational methods for RNA modification detection from nanopore direct RNA sequencing data - PMC [pmc.ncbi.nlm.nih.gov]
- 10. From RNA modification sequencing data to biological insight. A case for bioinformatics. - AlidaBio [alidabio.com]
- 11. qian.human.cornell.edu [qian.human.cornell.edu]
- 12. researchgate.net [researchgate.net]
- 13. Evolution of a Reverse Transcriptase to Map N1-Methyladenosine in Human mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Detection of ribonucleoside modifications by liquid chromatography coupled with mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Global RNA Methylation Quantification by LC-MS/MS, By Analysis Methods | CD BioSciences [epigenhub.com]
- 16. Site-specific validation and quantification of RNA 2′-O-methylation by qPCR with RNase H | bioRxiv [biorxiv.org]
Technical Support Center: 3-Methylcytidine Mono(Methyl Sulfate) Salt
Welcome to the technical support guide for 3-methylcytidine mono(methyl sulfate) salt (CAS No. 21028-20-6). This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of handling and dissolving this unique compound. As a methylated nucleoside salt, its solubility profile requires careful consideration to ensure experimental success and data integrity. This guide provides in-depth, experience-driven advice in a direct question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the standard, recommended solvents for 3-methylcytidine mono(methyl sulfate) salt?
Based on supplier technical data and common laboratory practice, the following solvents are the recommended starting points for dissolving this compound.
Causality: 3-methylcytidine mono(methyl sulfate) salt is a polar organic salt. The 3-methylcytidine moiety carries a permanent positive charge at neutral pH, and it is paired with a methyl sulfate counter-ion.[1] This ionic nature dictates its preference for polar solvents. Polar aprotic solvents like DMSO and DMF are particularly effective because they can solvate both the cation and the anion efficiently without interfering with the ionic bond as strongly as water might, allowing for higher concentrations to be achieved.
Data Summary: Standard Solvents
| Solvent | Reported Solubility[2] | Approx. Molarity | Key Advantages | Potential Issues |
| Dimethylformamide (DMF) | 30 mg/mL | ~81 mM | High solubility, stable stock solutions | Toxic, incompatible with some plastics |
| Dimethyl Sulfoxide (DMSO) | 30 mg/mL | ~81 mM | High solubility, common for stock prep | Can be toxic to cells, hygroscopic |
| Methanol | Soluble (qualitative)[3] | Not specified | Volatile, useful for analytical prep | Can be toxic to cells, lower solubility |
| PBS (pH 7.2) | 10 mg/mL | ~27 mM | Aqueous, biocompatible | Lower solubility, potential for instability |
Molecular Weight used for calculation: 369.3 g/mol [2]
Q2: I'm struggling to dissolve the compound in PBS, even though it's listed as a solvent. Why?
While the compound is water-soluble, achieving the maximum concentration of 10 mg/mL in PBS can be challenging due to several factors:
-
Kinetics of Dissolution: Like many salts, the rate of dissolution can be slow. It may require extended vortexing or sonication to fully dissolve.
-
Common Ion Effect & Ionic Strength: The presence of other salts in PBS can slightly suppress the solubility of the target salt compared to pure water.
-
pH and Stability: The stability of 3-methylcytidine is pH-dependent. A study on modified nucleosides has shown that 3-methylcytidine can deaminate to 3-methyluridine in aqueous solutions, and this degradation can be influenced by temperature and pH.[4] While PBS at pH 7.2 is a good starting point, deviations in your buffer's pH could affect solubility and stability.
Expert Tip: When preparing aqueous solutions, start with a smaller volume of buffer, ensure the powder is fully wetted to create a slurry, and then gradually add the remaining buffer while vortexing. Gentle warming (to 37°C) can also aid dissolution, but prolonged heating should be avoided to minimize degradation.
Troubleshooting Guide: Common Experimental Issues
Issue 1: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer for my assay.
This is a classic experimental problem known as the "antisolvent effect." DMSO is an excellent solvent, but when a concentrated DMSO stock is rapidly diluted into a large volume of an aqueous buffer (an "antisolvent" in this context), the local concentration of the compound can momentarily exceed its solubility limit in the mixed solvent system, causing it to crash out of solution.
-
Reduce Stock Concentration: Prepare a less concentrated DMSO stock (e.g., 10 mM instead of 80 mM). This reduces the magnitude of the local concentration shock upon dilution.
-
Modify Dilution Technique: Instead of pipetting the stock directly into the buffer, add the DMSO stock to the side of the tube and then gently vortex or invert to mix. Better yet, add the stock solution into the vortex of the vigorously stirring aqueous buffer.
-
Use an Intermediate Co-Solvent: Perform a serial dilution. First, dilute the DMSO stock into a solvent that is miscible with both DMSO and water, such as ethanol or isopropanol, before the final dilution into the aqueous buffer.
-
Increase Final DMSO Concentration: If your experiment can tolerate it, increasing the final percentage of DMSO in your aqueous solution (e.g., from 0.1% to 1%) can help keep the compound in solution.
Caption: Decision tree for troubleshooting precipitation.
Issue 2: My cell-based assay is sensitive to DMSO/DMF. What are some less toxic alternatives?
DMSO and DMF can be cytotoxic, making solvent choice critical for in-vitro and in-vivo studies. Finding a biocompatible solvent requires balancing solubility with cellular tolerance.
-
Ethanol: If your required concentration is low enough, ethanol can be a viable alternative. It is generally well-tolerated by cells at final concentrations below 1%. A preliminary solubility test is essential.
-
Direct Dissolution in Media: For lower concentrations, attempt to dissolve the compound directly in your pre-warmed (37°C) cell culture medium. This process may be slow and require intermittent vortexing over 15-30 minutes, but it completely avoids organic co-solvents.
-
N-Methyl-2-pyrrolidone (NMP): NMP is a polar aprotic solvent that is sometimes used as a substitute for DMSO in drug formulations. However, its biocompatibility must be tested for your specific cell line and assay.
-
Aqueous Co-Solvent Systems: Consider using mixtures of water with biocompatible co-solvents like propylene glycol (PG) or polyethylene glycol (PEG 300/400). These can enhance the solubility of polar compounds while having lower toxicity profiles than DMSO.
Issue 3: I suspect my compound is degrading in solution over time. How can I ensure its stability?
Compound stability is paramount for reproducible results. As noted, 3-methylcytidine is susceptible to deamination in aqueous environments.[4]
-
Prepare Fresh Solutions: The most reliable method is to prepare solutions fresh for each experiment, especially aqueous solutions.
-
Aliquot and Store Properly: If you must store stock solutions, prepare aliquots in DMSO or DMF to minimize freeze-thaw cycles. Store these at -80°C. Under these conditions, stocks should be stable for several months.
-
Avoid Aqueous Storage: Do not store the compound in aqueous buffers (like PBS or media) for extended periods. If you must, use it within the same day and keep it on ice.
-
pH Control: Maintain a neutral pH (around 7.0-7.4) for any aqueous work, as stability can decrease in acidic or alkaline conditions.
Experimental Protocol: Small-Scale Solubility Assessment
This protocol helps you systematically test alternative solvents using a minimal amount of your compound.
Objective: To determine an approximate solubility limit in a new solvent system.
Materials:
-
3-methylcytidine mono(methyl sulfate) salt
-
Calibrated analytical balance
-
Microcentrifuge tubes (1.5 mL)
-
Pipettes (P10, P200, P1000)
-
Vortex mixer
-
Test solvents (e.g., Ethanol, Propylene Glycol, 50:50 Ethanol:Water)
Procedure:
-
Weigh Compound: Accurately weigh 1-2 mg of the compound into a pre-weighed microcentrifuge tube.
-
Initial Solvent Addition: Add a calculated volume of the test solvent to target a high concentration (e.g., add 27 µL to 1 mg of compound to target ~100 mM or ~37 mg/mL).
-
Dissolution Attempt: Vortex the tube vigorously for 2 minutes. Visually inspect for any undissolved solid particles against a dark background.
-
Sonication (Optional): If solid remains, sonicate the sample in a water bath for 5-10 minutes. Inspect again.
-
Stepwise Dilution: If the compound is not fully dissolved, add a small, precise volume of solvent (e.g., 10 µL) to the tube. This creates a new, lower concentration.
-
Repeat: Repeat step 3 (and 4, if necessary) after each solvent addition.
-
Determine Solubility: The approximate solubility is the highest concentration at which no solid particles are visible. For example, if your 1 mg of compound fully dissolves after a total of 50 µL of solvent has been added, the solubility is approximately 1 mg / 50 µL = 20 mg/mL.
-
Confirm by Centrifugation: Spin the tube at >10,000 x g for 1 minute. If a pellet forms, the compound was not fully dissolved.
graph TD; subgraph "Phase 1: Define Requirements" A[Start: Need to dissolve compound] --> B{What is the downstream application?}; end
Sources
Validation & Comparative
Navigating the Epitranscriptome: A Comparative Guide to m3C Detection
A Senior Application Scientist's Perspective on Antibody-based vs. Mass Spectrometry Methods for N3-methylcytidine Analysis
The field of epitranscriptomics, the study of modifications to RNA that do not involve changes to the nucleotide sequence itself, is rapidly expanding our understanding of gene regulation. Among the more than 170 known RNA modifications, N3-methylcytidine (m3C) has emerged as a critical player in various biological processes, including tRNA and mRNA function.[1][2] The accurate detection and quantification of m3C are paramount for elucidating its roles in both normal physiology and disease states like cancer.[3]
Researchers currently have two primary methodologies at their disposal for detecting m3C: antibody-based enrichment and mass spectrometry. Each approach offers a unique set of advantages and limitations. This guide provides an in-depth, objective comparison to assist researchers, scientists, and drug development professionals in selecting the optimal method for their specific experimental needs.
The Fundamental Divide: Enrichment vs. Direct Detection
The core difference between these two powerful techniques lies in their fundamental approach to identifying m3C.
-
Antibody-based methods , such as methylated RNA immunoprecipitation followed by sequencing (m3C-RIP-seq), rely on the specific recognition of the m3C modification by an antibody. This allows for the enrichment of RNA fragments containing m3C from a complex mixture of total RNA.[3][4]
-
Mass spectrometry (MS) , on the other hand, is a direct detection method. It identifies and quantifies m3C by precisely measuring the mass-to-charge ratio of the constituent nucleosides after the RNA is broken down.[5][6][7]
This fundamental distinction dictates the strengths and weaknesses of each method, influencing factors such as specificity, sensitivity, throughput, and the nature of the data generated.
A Visual Workflow Comparison
To better understand the practical differences, let's visualize the typical experimental workflows for both antibody-based and mass spectrometry-based m3C detection.
Performance Metrics: A Head-to-Head Comparison
The choice between antibody-based and mass spectrometry methods often comes down to the specific experimental question. The following table provides a direct comparison of their key performance characteristics.
| Feature | Antibody-Based (e.g., m3C-RIP-seq) | Mass Spectrometry (LC-MS/MS) |
| Specificity | Dependent on antibody quality; potential for cross-reactivity with similar modifications. | High; based on the unique mass-to-charge ratio of m3C.[8] |
| Sensitivity | High for enriched fragments, but may miss low-abundance sites.[3] | High, capable of detecting modifications at very low concentrations.[9] |
| Quantification | Semi-quantitative; provides relative enrichment levels. | Highly quantitative; can provide absolute quantification with the use of standards.[9][10] |
| Resolution | Transcript-level; identifies regions containing m3C but not the exact nucleotide. | Nucleoside-level; precisely identifies and quantifies the modified base. |
| Throughput | High-throughput for transcriptome-wide screening.[11] | Generally lower throughput due to serial sample analysis.[8] |
| Discovery Potential | Excellent for identifying novel transcripts containing m3C. | Can identify and quantify a wide range of known and unknown modifications simultaneously.[12] |
| Requirement for a priori knowledge | Requires a specific antibody for the modification of interest. | Does not require prior knowledge of the modification, enabling untargeted discovery. |
| Sample Input | Typically requires a larger amount of starting RNA material.[13] | Can be performed with lower amounts of RNA. |
Delving Deeper: The Causality Behind Experimental Choices
Why Choose Antibody-Based Methods?
Antibody-based methods, particularly when coupled with next-generation sequencing, are the go-to choice for transcriptome-wide discovery of m3C-containing RNAs . The enrichment step is crucial for identifying which specific transcripts are modified, even if the modification is present at a low stoichiometry on a global level.[3] This approach is invaluable for generating initial hypotheses about the functional roles of m3C in different cellular contexts.
However, the critical point of failure in this method is the specificity of the antibody . An antibody with poor specificity can lead to the enrichment of off-target RNAs, resulting in false-positive identifications. Therefore, rigorous validation of the antibody is a non-negotiable prerequisite for any m3C-RIP-seq experiment.
Why Opt for Mass Spectrometry?
Mass spectrometry excels in providing unambiguous identification and precise quantification of m3C .[5][6] Its high specificity, derived from the fundamental physical property of mass, makes it the gold standard for validating the presence of m3C and determining its absolute abundance. This quantitative power is essential for studies investigating changes in m3C levels in response to different stimuli or in various disease states.
Furthermore, mass spectrometry is not limited to a single modification. A single experiment can simultaneously detect and quantify a broad spectrum of RNA modifications, offering a more comprehensive view of the epitranscriptome.[10][12] The main limitation of traditional mass spectrometry for epitranscriptomics is that it provides information at the nucleoside level, meaning the sequence context of the modification is lost.
Experimental Protocols: A Step-by-Step Guide
To provide a practical understanding, here are condensed, step-by-step methodologies for both a representative antibody-based and a mass spectrometry-based m3C detection workflow.
Protocol 1: m3C-RIP-Seq
This protocol outlines the key steps for enriching m3C-containing RNA fragments for subsequent sequencing.
-
Cell Harvesting and RNA Extraction:
-
Harvest cells and extract total RNA using a standard method like TRIzol extraction, ensuring high quality and integrity of the RNA.[4]
-
-
RNA Fragmentation:
-
Fragment the purified RNA to an average size of 100-200 nucleotides using enzymatic or chemical methods.
-
-
Immunoprecipitation:
-
Incubate the fragmented RNA with a validated anti-m3C antibody to form RNA-antibody complexes.
-
Capture these complexes using protein A/G magnetic beads.[4]
-
-
Washing and Elution:
-
Perform stringent washing steps to remove non-specifically bound RNA.
-
Elute the m3C-containing RNA fragments from the beads.
-
-
RNA Purification and Library Preparation:
-
Purify the eluted RNA.
-
Construct a cDNA library from the enriched RNA fragments suitable for next-generation sequencing.[13]
-
-
Sequencing and Bioinformatic Analysis:
-
Sequence the cDNA library on a high-throughput sequencing platform.
-
Analyze the sequencing data to identify enriched regions (peaks), which correspond to the locations of m3C modifications in the transcriptome.
-
Protocol 2: LC-MS/MS for m3C Quantification
This protocol details the procedure for preparing RNA for direct detection and quantification of m3C by mass spectrometry.
-
RNA Isolation and Purification:
-
Isolate total RNA from the biological sample of interest.
-
Further purify the RNA to remove any contaminating molecules that could interfere with mass spectrometry analysis.
-
-
Enzymatic Digestion:
-
Digest the purified RNA into individual nucleosides using a cocktail of enzymes such as nuclease P1 and alkaline phosphatase.[5]
-
-
Liquid Chromatography (LC) Separation:
-
Inject the nucleoside mixture into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[14]
-
Separate the individual nucleosides based on their physicochemical properties as they pass through a chromatography column.
-
-
Mass Spectrometry (MS) and Tandem MS (MS/MS):
-
Introduce the separated nucleosides into the mass spectrometer.
-
The mass spectrometer measures the mass-to-charge ratio of each nucleoside, allowing for the identification of m3C based on its unique mass.
-
For confirmation and quantification, the m3C ions are fragmented, and the masses of the resulting fragments are measured in a second stage of mass spectrometry (MS/MS).[15]
-
-
Data Analysis:
-
Analyze the mass spectrometry data to identify and quantify the amount of m3C relative to the canonical cytosine.
-
Conclusion: A Synergistic Approach
The choice between antibody-based and mass spectrometry methods for m3C detection is not a matter of one being definitively superior to the other. Instead, they should be viewed as complementary techniques. Antibody-based methods are powerful tools for initial, transcriptome-wide screening to identify potential m3C-modified transcripts. Mass spectrometry, with its unparalleled specificity and quantitative accuracy, is then essential for validating these findings and precisely measuring the abundance of the modification.
For researchers and drug development professionals, a comprehensive understanding of the strengths and limitations of each method is crucial for designing robust experiments and generating high-quality, reliable data. By leveraging the synergistic capabilities of both antibody-based enrichment and mass spectrometry, the scientific community can continue to unravel the complex roles of m3C and other RNA modifications in health and disease.
References
-
Base Pairing and Functional Insights into N3-Methylcytidine (m3C) in RNA. ACS Chemical Biology. [Link]
-
Base Pairing and Functional Insights into N3-Methylcytidine (m3C) in RNA | ACS Chemical Biology - ACS Publications. ACS Publications. [Link]
-
m3C is a mitochondrial mRNA modification which promotes tumor progression. bioRxiv. [Link]
-
Protocol to analyze and quantify protein-methylated RNA interactions in mammalian cells with a combination of RNA immunoprecipit - Digital Commons@Becker. Digital Commons@Becker. [Link]
-
Three distinct 3-methylcytidine (m3C) methyltransferases modify tRNA and mRNA in mice and humans - PMC. National Center for Biotechnology Information. [Link]
-
Nucleotide resolution profiling of m3C RNA modification by HAC-seq | Nucleic Acids Research | Oxford Academic. Oxford Academic. [Link]
-
Molecular basis for human mitochondrial tRNA m3C modification by alternatively spliced METTL8 | Nucleic Acids Research | Oxford Academic. Oxford Academic. [Link]
-
RIP-Seq: Introduction, Features, Workflow, and Applications - CD Genomics. CD Genomics. [Link]
-
General Principles and Limitations for Detection of RNA Modifications by Sequencing | Accounts of Chemical Research. ACS Publications. [Link]
-
Analysis of RNA Modifications by Second- and Third-Generation Deep Sequencing - PMC. National Center for Biotechnology Information. [Link]
-
Understanding RNA modifications: the promises and technological bottlenecks of the 'epitranscriptome' - MedUni Wien ePub. MedUni Wien ePub. [Link]
-
Advantages and disadvantages of the main enrichment and detection techniques. ResearchGate. [Link]
-
Pitfalls in RNA Modification Quantification Using Nucleoside Mass Spectrometry | Accounts of Chemical Research - ACS Publications. ACS Publications. [Link]
-
Detection technologies for RNA modifications - PMC. National Center for Biotechnology Information. [Link]
-
Advances in Quantitative Techniques for Mapping RNA Modifications - PMC - NIH. National Center for Biotechnology Information. [Link]
-
Overview of the M3C method and an initial demonstration. (a) A... - ResearchGate. ResearchGate. [Link]
-
(PDF) The Implications of M3C2 Projection Diameter on 3D Semi-Automated Rockfall Extraction from Sequential Terrestrial Laser Scanning Point Clouds - ResearchGate. ResearchGate. [Link]
-
Advances in Quantitative Techniques for Mapping RNA Modifications - MDPI. MDPI. [Link]
-
Full article: Broad-range RNA modification analysis of complex biological samples using rapid C18-UPLC-MS - Taylor & Francis. Taylor & Francis Online. [Link]
-
Antibodies, Enzymes, Proteins, ELISA and Reagents for Life Science | ABclonal. ABclonal. [Link]
-
m5C-RIP Sequencing - CD Genomics. CD Genomics. [Link]
-
Advantages and Disadvantages of Multiple Reaction Monitoring - Mtoz Biolabs. Mtoz Biolabs. [Link]
-
Protocol for Sample Preparation and Analysis for Imaging Mass Spectrometry. JoVE. [Link]
-
Comparison of anti-peptide and anti-protein antibody-based purification techniques for detection of SARS-CoV-2 by targeted LC-MS/MS - PMC. National Center for Biotechnology Information. [Link]
-
Three Dimensional Change Detection Using Point Clouds: A Review - MDPI. MDPI. [Link]
-
Protein Digestion and Mass Spectrometry Analysis Protocol. protocols.io. [Link]
-
Refined RIP-seq protocol for epitranscriptome analysis with low input materials - PMC. National Center for Biotechnology Information. [Link]
-
Systematic benchmarking of mass spectrometry-based antibody sequencing reveals methodological biases - bioRxiv.org. bioRxiv. [Link]
-
Rapid multi-omics sample preparation for mass spectrometry - PMC - NIH. National Center for Biotechnology Information. [Link]
-
Mass Spectrometry Protocols and Methods | Springer Nature Experiments. Springer Nature Experiments. [Link]
-
Advantages of Mass Spectrometry Biomarker Discovery Proteomics - Biognosys. Biognosys. [Link]
-
Sample preparation guidelines for MS-based cross-linking (XL-MS) - Max Perutz Labs. Max Perutz Labs. [Link]
Sources
- 1. par.nsf.gov [par.nsf.gov]
- 2. Three distinct 3-methylcytidine (m3C) methyltransferases modify tRNA and mRNA in mice and humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m3C is a mitochondrial mRNA modification which promotes tumor progression | bioRxiv [biorxiv.org]
- 4. RIP – RNA immunoprecipitation protocol | Abcam [abcam.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Detection technologies for RNA modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Advantages and Disadvantages of Multiple Reaction Monitoring | MtoZ Biolabs [mtoz-biolabs.com]
- 10. digitalcommons.wustl.edu [digitalcommons.wustl.edu]
- 11. RIP-Seq: Introduction, Features, Workflow, and Applications - CD Genomics [rna.cd-genomics.com]
- 12. Advantages of Mass Spectrometry Biomarker Discovery Proteomics [biognosys.com]
- 13. Refined RIP-seq protocol for epitranscriptome analysis with low input materials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. Protein Digestion and Mass Spectrometry Analysis Protocol [protocols.io]
Purity Analysis of 3-Methylcytidine Methosulfate: A qNMR-Driven Comparison Guide
Executive Summary
3-Methylcytidine methosulfate (CAS 21028-20-6) is a critical standard in epigenetic research, serving as a reference for RNA modification analysis and as a synthetic intermediate.[1] However, its characterization presents a unique analytical challenge: salt stoichiometry .[1]
While HPLC is the industry standard for detecting organic impurities, it often fails to accurately quantify the methosulfate counterion, leading to errors in molar concentration calculations. This guide establishes Quantitative NMR (qNMR) as the superior primary method for purity assignment, offering a self-validating protocol that simultaneously determines the organic purity and the cation-to-anion ratio.[1]
Comparative Analysis: qNMR vs. HPLC vs. LC-MS[1]
The following table contrasts the three dominant analytical modalities for 3-methylcytidine methosulfate.
| Feature | qNMR (Recommended) | HPLC-UV | LC-MS |
| Primary Output | Absolute Purity (Mass %) & Salt Stoichiometry | Chromatographic Purity (% Area) | Identity & Trace Impurity Detection |
| Salt Quantification | Direct (Proton integration of anion vs. cation) | Indirect/None (Anion often elutes in void volume) | Poor (Anion/Cation ionize differently) |
| Reference Standard | Not required for analyte (Internal Standard used) | Required (Response factors vary by impurity) | Required (Isotopologs needed for quant) |
| Water/Solvent Detection | Yes (Quantifiable) | No (Transparent to UV) | No |
| Sample Destructive? | No | Yes | Yes |
Why qNMR Wins for This Application
For salt forms like 3-methylcytidine methosulfate, HPLC area percent is misleading. It measures the purity of the cation (3-methylcytidine) but ignores the mass contribution of the counterion and any excess methanesulfonic acid or inorganic salts.[1] qNMR is the only method that provides a "mass balance" purity , accounting for the active pharmaceutical ingredient (API), counterion, residual solvents, and water in a single experiment.
Technical Deep Dive: The qNMR Protocol
Structural Causality & Signal Selection
The validity of this protocol rests on the specific chemical shifts of the 3-methylcytidine cation and the methosulfate anion.
-
The Cation (3-Methylcytidine): The N3-methylation introduces a positive charge, deshielding the H6 and H5 protons.[1] The N3-methyl group itself appears as a singlet.[1]
-
The Anion (Methosulfate,
): Contains a methyl group attached to oxygen, distinct from the N-methyl group of the cytidine base.[1]
Critical Analytical Challenge: In DMSO-d6, the N3-methyl signal (
-
Solution: Do not use the methyl region for quantification of the main component.[1] Instead, use the aromatic H6 doublet (
~8.32 ppm) or the anomeric H1' doublet ( ~5.71 ppm) as the quantitation target (Q-Signal).[1] Use the methyl region only for stoichiometry confirmation.
Experimental Workflow
Step 1: Sample Preparation
-
Solvent: DMSO-d6 (99.9% D) is preferred over D2O to prevent exchange of the exocyclic amine protons (
), which provide valuable structural confirmation.[1] -
Internal Standard (IS): Maleic Acid (traceable,
6.26 ppm) or 1,3,5-Trimethoxybenzene ( 6.1 ppm).[1] Ensure the IS signal does not overlap with the H5 doublet ( 6.19 ppm).-
Alternative IS: Benzyl benzoate (aromatic signals separated).[1]
-
-
Concentration: 10–15 mg of analyte + accurately weighed IS in 0.6 mL solvent.
Step 2: Acquisition Parameters (Bruker/Varian) [1]
-
Pulse Angle: 90° (maximize signal).
-
Relaxation Delay (D1):
30 seconds (Critical: T1 for aromatic protons can be 3-5s; 7xT1 required for 99.9% recovery). -
Scans (NS): 16 or 32 (Sufficient for >10 mg sample).[1]
-
Temperature: 298 K (Keep constant to prevent chemical shift drift).
Step 3: Data Processing
-
Phasing: Manual phasing is mandatory.[1] Autophase often fails at the baseline.
-
Baseline Correction: Apply a polynomial baseline correction (Bernstein polynomial).
-
Integration: Integrate the IS peak and the H6 doublet of 3-methylcytidine.[1]
-
Stoichiometry Check: Integrate the methyl region (3.3 – 3.5 ppm).[1]
-
Target Ratio: If the integral of H6 (1H) is set to 1.0, the methyl region should integrate to 6.0 (3H from N3-Me + 3H from Methosulfate).[1]
-
Deviation: A value of ~3.0 implies the chloride (or other non-methyl) salt.[1][2] A value >6.0 implies excess methylating agent (dimethyl sulfate) or methanol.[1]
-
Chemical Shift Reference (DMSO-d6)[2][4][5][6][7][8]
| Moiety | Signal Type | Chemical Shift ( | Integral | Assignment |
| H6 | Doublet | 8.32 | 1H | Quantification Target |
| H5 | Doublet | 6.19 | 1H | Confirmation |
| H1' | Doublet | 5.71 | 1H | Anomeric Proton |
| N3-Me | Singlet | 3.35 | 3H | Cation Methyl |
| Methosulfate | Singlet | 3.38–3.45 | 3H | Anion Methyl |
| NH | Broad s | 9.15, 9.78 | 1H each | Exocyclic Amine (visible in DMSO) |
*Note: These signals may overlap. Total integral of this region should be monitored.
Visualization of Logic
Analytical Workflow
The following diagram outlines the decision process for characterizing this compound.
Caption: Figure 1. Self-validating qNMR workflow for confirming salt stoichiometry and calculating absolute purity.
Impurity Identification Pathway
Distinguishing the target molecule from common synthesis byproducts.
Caption: Figure 2. Diagnostic NMR signals for identifying common impurities in 3-methylcytidine synthesis.
Calculations
The absolute purity (
Where:
- : Integrated area (Analyte H6 vs Standard).
- : Number of protons (1 for H6, varies for IS).[1]
- : Molar Mass (369.35 g/mol for the methosulfate salt).[1]
- : Mass weighed (mg).
- : Purity (decimal).[1][3]
Note on Molar Mass: You must use the MW of the salt (
References
-
Kruse, S., et al. (2022).[1][4] Synthesis of N4-acetylated 3-methylcytidine phosphoramidites for RNA solid-phase synthesis. Monatshefte für Chemie - Chemical Monthly. Retrieved from [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry. Retrieved from [Link]
Sources
The Analyst's Guide to Isomer Separation: A Comparative Study of m3C and m5C Chromatographic Retention
In the intricate world of epigenetics and epitranscriptomics, the precise identification and quantification of modified nucleosides are paramount. Among these, 3-methylcytosine (m3C) and 5-methylcytosine (m5C) present a unique analytical challenge. As structural isomers, they share the same mass-to-charge ratio, rendering them indistinguishable by mass spectrometry alone. This guide provides an in-depth comparison of their chromatographic behavior, explaining the underlying principles of their separation and offering a robust experimental framework for researchers, scientists, and drug development professionals.
The Isomeric Challenge: Why Chromatography is Essential
5-methylcytosine (5mC) is a well-established epigenetic mark in DNA, primarily associated with transcriptional silencing.[1][2][3] Its isomer, 3-methylcytosine (m3C), is a less common but significant modification found in both DNA and RNA, often resulting from damage by alkylating agents or having distinct biological roles. The accurate measurement of each is critical, as their biological implications differ vastly.
Because m3C and m5C possess identical molecular weights, their differentiation hinges entirely on effective physical separation prior to detection. Liquid chromatography, particularly reverse-phase high-performance liquid chromatography (RP-HPLC), serves as the gold standard for resolving these closely related compounds.[4]
Physicochemical Properties and the Basis of Separation
The key to separating m3C and m5C lies in the subtle yet significant differences in their physicochemical properties, stemming from the position of the methyl group.
| Property | 3-methylcytosine (m3C) | 5-methylcytosine (m5C) |
| Molecular Formula | C₅H₇N₃O | C₅H₇N₃O |
| Molecular Weight | 125.13 g/mol | 125.13 g/mol |
| Structure | ||
| Key Difference | Methyl group on N3 nitrogen | Methyl group on C5 carbon |
| Predicted Polarity | More Polar | Less Polar / More Hydrophobic |
In reverse-phase chromatography, the stationary phase is nonpolar (hydrophobic), and the mobile phase is polar. Compounds with greater hydrophobicity interact more strongly with the stationary phase, slowing their journey through the column and resulting in a longer retention time.[7][8]
The methyl group at the C5 position of 5-methylcytosine directly increases the molecule's nonpolar surface area, enhancing its hydrophobicity.[9][10] Conversely, the methylation at the N3 position in 3-methylcytosine alters the electronic distribution and hydrogen-bonding capabilities of the pyrimidine ring but results in a comparatively more polar molecule. This fundamental difference in hydrophobicity is the engine of their chromatographic separation.
Comparative Retention Time: m3C Elutes First
Based on the principles of reverse-phase chromatography, the more polar compound, m3C, is expected to elute before the more hydrophobic compound, m5C . This elution order is consistently observed in practice. While exact retention times are method-dependent (varying with the column, mobile phase, gradient, and flow rate), the relative order remains constant.[11]
The following diagram illustrates this separation principle.
Caption: Principle of m3C and m5C separation on a reverse-phase column.
A Validated Experimental Protocol: LC-MS/MS for Isomer Quantification
To achieve baseline separation and accurate quantification, a robust Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method is required.[4] This protocol provides a self-validating system through the use of stable isotope-labeled internal standards and precise retention time windows.
Objective
To separate and quantify 3-methylcytidine and 5-methylcytidine from enzymatically digested RNA or DNA samples.
Sample Preparation: Enzymatic Hydrolysis
Biological samples must first be processed to release individual nucleosides.
-
Purify total RNA or DNA from cells or tissue.
-
To ~1-5 µg of nucleic acid, add nuclease P1 and bacterial alkaline phosphatase.[12]
-
Incubate the mixture at 37°C for a minimum of 2 hours to ensure complete digestion into constituent nucleosides.[12]
-
Filter the digest using a 10 kDa molecular weight cutoff filter to remove the enzymes.[13]
-
Spike the sample with known concentrations of stable isotope-labeled internal standards (e.g., ¹⁵N₅-5-methylcytidine) for accurate quantification.
UHPLC-MS/MS Parameters
The following parameters provide a starting point for method development. Optimization may be required based on the specific system.
Table 1: UHPLC Parameters
| Parameter | Setting | Rationale |
|---|---|---|
| Column | C18 Reverse-Phase (e.g., 1.8 µm, 2.1 x 100 mm) | The C18 stationary phase provides the necessary hydrophobicity to resolve the isomers.[14][15] |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides a polar environment and protons for efficient positive-ion electrospray ionization. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | The organic solvent used to elute analytes from the column. |
| Flow Rate | 0.3 mL/min | A typical flow rate for a 2.1 mm ID column, balancing speed and resolution. |
| Column Temp. | 40 °C | Increased temperature reduces viscosity and can improve peak shape and reproducibility.[8] |
| Injection Vol. | 5 µL |
| Gradient | 0-2 min: 1% B2-8 min: 1-15% B8-9 min: 15-95% B9-11 min: 95% B11-12 min: 95-1% B12-15 min: 1% B | A shallow gradient is crucial for resolving structurally similar isomers. |
Table 2: Tandem MS (MS/MS) Parameters
| Parameter | Setting | Rationale |
|---|---|---|
| Ionization Mode | Positive Electrospray (ESI+) | Nucleosides ionize efficiently in positive mode. |
| Detection Mode | Multiple Reaction Monitoring (MRM) | Provides exceptional sensitivity and selectivity by monitoring specific precursor-to-product ion transitions.[11] |
| MRM Transition (m3C, m5C) | m/z 258.1 → 126.1 | Precursor ion (m/z 258.1) corresponds to the protonated methylated cytidine. Product ion (m/z 126.1) corresponds to the methylated cytosine base after cleavage of the glycosidic bond. |
Experimental Workflow
Caption: Overall workflow from biological sample to quantitative data.
Conclusion
The successful differentiation of 3-methylcytosine and 5-methylcytosine is a clear demonstration of the power of chromatography in modern molecular analysis. While inseparable by mass alone, their distinct hydrophobicities, dictated by the position of a single methyl group, allow for their complete resolution using reverse-phase liquid chromatography. The fundamental principle is straightforward: the more hydrophobic 5mC interacts more strongly with the C18 stationary phase and exhibits a longer retention time than the more polar m3C. By coupling this precise separation with the sensitivity of tandem mass spectrometry, researchers can confidently and accurately quantify these critical, yet challenging, isomeric nucleosides.
References
-
Shimadzu Scientific Instruments. (n.d.). LC-MS/MS Method Package for Modified Nucleosides. Retrieved from Shimadzu Corporation. [Link]
-
Le, T., et al. (2018). High Performance Liquid Chromatography Separation of Epigenetic Cytosine Variants. Methods and Protocols, 1(1), 10. [Link]
-
Le, T., et al. (2018). High Performance Liquid Chromatography Separation of Epigenetic Cytosine Variants. Preprints. [Link]
-
Dhar, M. S., et al. (1987). Determination of trace amounts of 5-methylcytosine in DNA by reverse-phase high-performance liquid chromatography. Analytical Biochemistry, 164(1), 164-169. [Link]
-
Ogawa, T., et al. (2021). Protocol for preparation and measurement of intracellular and extracellular modified RNA using liquid chromatography-mass spectrometry. STAR Protocols, 2(4), 100843. [Link]
-
Russell, J., et al. (2016). Automated Identification of Modified Nucleosides during HRAM-LC-MS/MS using a Metabolomics ID Workflow with Neutral Loss Detection. Journal of the American Society for Mass Spectrometry, 27(5), 875-884. [Link]
-
Chen, Q., et al. (2013). Research of total levels on DNA methylation in plant based on HPLC analysis. American Journal of Molecular Biology, 3(2), 98-101. [Link]
-
Gao, Y., et al. (2017). Profiling DNA and RNA Modifications Using Advanced LC–MS/MS Technologies. Analytical Chemistry, 89(1), 74-91. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 140523, 3-Methylcytosine. Retrieved February 17, 2026, from [Link].
-
Wang, T., et al. (2015). Sensitive and Simultaneous Determination of 5-Methylcytosine and Its Oxidation Products in Genomic DNA by Chemical Derivatization Coupled with Liquid Chromatography-Tandem Mass Spectrometry Analysis. Analytical Chemistry, 87(5), 2964-2971. [Link]
-
Shimadzu Corporation. (n.d.). Detecting Nucleoside Post Enzymatic Cleavage Modifications in RNA Using Fast Product Ion Scanning Triple Quadrupole Mass. Retrieved from Shimadzu Corporation. [Link]
-
Samso, M., et al. (2011). Hydrophobicity of Methylated DNA as a Possible Mechanism for Gene Silencing. Biophysical Journal, 101(10), 2569-2577. [Link]
-
ResearchGate. (n.d.). Chemical structure of cytosine and 5-methylcytosine. Retrieved from ResearchGate. [Link]
-
Wikipedia. (n.d.). 5-Methylcytosine. Retrieved February 17, 2026, from [Link].
-
Jurkowska, R. Z., et al. (2011). Short history of 5-methylcytosine: from discovery to clinical applications. Epigenomics, 3(5), 551-558. [Link]
-
EpiGenie. (n.d.). 5-methylcytosine (5mC). Retrieved February 17, 2026, from [Link].
-
Chromatography Today. (2023). What is Retention Time? Retrieved from Chromatography Today. [Link]
-
Separation Science. (2023). Factors Impacting Chromatography Retention Time. Retrieved from Separation Science. [Link]
-
Weisz, K., et al. (2000). Influence of Sequence-Dependent Cytosine Protonation and Methylation on DNA Triplex Stability. Biochemistry, 39(20), 6078-6087. [Link]
Sources
- 1. 5-Methylcytosine - Wikipedia [en.wikipedia.org]
- 2. jcp.bmj.com [jcp.bmj.com]
- 3. epigenie.com [epigenie.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. 3-Methylcytosine | C5H7N3O | CID 140523 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. sepscience.com [sepscience.com]
- 9. Hydrophobicity of Methylated DNA as a Possible Mechanism for Gene Silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. shimadzu.com [shimadzu.com]
- 12. Protocol for preparation and measurement of intracellular and extracellular modified RNA using liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
- 15. Research of total levels on DNA methylation in plant based on HPLC analysis [scirp.org]
Definitive Guide: Anti-m3C Antibody Specificity & IP Alternatives
This guide provides a high-level technical analysis of anti-m3C (3-methylcytosine) antibodies, addressing their specificity limitations, cross-reactivity risks, and the industry-wide shift toward chemical sequencing methods for precise mapping.
Executive Summary: The m3C Challenge
3-methylcytosine (m3C) is a post-transcriptional RNA modification (and DNA damage product) where a methyl group is added to the N3 position of the cytosine ring.[1][2] Unlike 5-methylcytosine (m5C), which occurs at the C5 position and preserves Watson-Crick base pairing, m3C disrupts base pairing , carrying a positive charge at physiological pH.
The Core Problem: While antibodies for m5C are robust, anti-m3C antibodies are historically unreliable for transcriptome-wide mapping (RIP-seq). High-impact studies (Nucleic Acids Research, Nature Communications) have demonstrated that antibody-based enrichment often fails to distinguish m3C from the vast background of unmodified cytosines or structurally similar modifications (like m1A) in complex RNA samples. Consequently, the field has pivoted to chemical sequencing technologies (HAC-seq, AlkAniline-Seq) as the gold standard.
Antibody Landscape & Cross-Reactivity Analysis
The Primary Reagent
The most cited commercial reagent is the Rabbit Polyclonal Anti-3-methylcytosine (e.g., Diagenode Cat# C15410209).
| Feature | Specification | Technical Note |
| Clonality | Polyclonal | High batch-to-batch variability risk. |
| Target | 3-methylcytosine (m3C) | N3-methyl group on Cytosine ring.[1][3] |
| Host | Rabbit | Good for high affinity, but higher background than monoclonal.[4] |
| Validated App | Dot Blot | Works well on synthetic oligos (high antigen density). |
| Problematic App | RIP-seq / MeDIP | Poor performance. Often fails to enrich low-abundance m3C mRNA targets against the unmodified background. |
Structural Basis of Cross-Reactivity
The specificity challenge arises from the atomic-level "epitope" presented to the antibody.
-
m3C vs. Unmodified Cytosine: The only difference is a small methyl group on N3. In a transcriptome where unmodified C outnumbers m3C by >10,000:1, even slight non-specific binding affinity (
) results in massive false-positive noise. -
m3C vs. m1A (1-methyladenosine): Both modifications involve methylation at the Watson-Crick face (N3 for C, N1 for A) and both carry a positive charge . Polyclonal antibodies raised against positively charged nucleosides often cross-react with any positively charged base or RNA secondary structure (e.g., tRNAs).
-
m3C vs. m5C: m5C is methylated at C5. Antibodies generally distinguish these well because the modification is on a different face of the ring. Cross-reactivity here is less of a concern than "background" binding.
Visualizing the Specificity Trap
The following diagram illustrates why m3C antibodies struggle in IP workflows compared to chemical methods.
Figure 1: Specificity challenges in m3C immunoprecipitation. The high abundance of unmodified Cytosine and charge similarity of m1A create significant noise for polyclonal antibodies.
Comparative Analysis: Antibody IP vs. Chemical Sequencing
For researchers needing mapping (identifying exactly where m3C is), antibody IP is no longer the recommended approach. Chemical methods provide single-nucleotide resolution.[2]
| Feature | Antibody IP (RIP-seq) | HAC-seq / AlkAniline-Seq |
| Principle | Affinity enrichment | Chemical cleavage at modified base |
| Resolution | Low (~100-200 bp peaks) | Single Nucleotide |
| Specificity | Low (High background) | High (Chemical reaction is specific) |
| Stoichiometry | Qualitative only | Quantitative (Cleavage ratio) |
| Input RNA | High (>10 µg often needed) | Moderate (~5 µg) |
| Best Use | Global abundance (Dot Blot) | Transcriptome-wide Mapping |
The Superior Alternatives
-
HAC-seq (Hydrazine-Aniline Cleavage):
-
Mechanism: Hydrazine selectively reacts with m3C (and U, but salt conditions control this) to open the ring. Aniline then cleaves the backbone at the abasic site.
-
Result: Sequencing reads terminate exactly at the m3C site.
-
-
AlkAniline-Seq:
Experimental Protocols
A. Validation Protocol: Dot Blot (For Antibody QC)
Use this to verify your antibody batch before any expensive IP experiment.
Reagents:
-
Synthetic RNA oligos (30nt) containing:
-
Oligo A: Unmodified Cytosine (Control)
-
Oligo B: m3C (Target)
-
Oligo C: m5C (Specificity Control)
-
Oligo D: m1A (Charge Control)
-
Steps:
-
Spotting: Dilute oligos to 100 ng, 50 ng, and 10 ng. Spot 1 µL onto a positively charged Nylon membrane.
-
Crosslinking: UV crosslink (120 mJ/cm²).
-
Blocking: Incubate 1h in 5% non-fat milk in TBST. Do not use BSA alone as it may not block charge interactions effectively.
-
Primary Ab: Incubate anti-m3C (1:500 - 1:1000) overnight at 4°C.
-
Wash: 3x 10 min in TBST (High salt wash, 500mM NaCl, recommended to reduce non-specific charge binding).
-
Detection: HRP-conjugated secondary antibody + ECL.
Success Criteria: Signal is observed only on Oligo B (m3C). Any signal on Oligo A or D indicates the antibody is unsuitable for IP.
B. Workflow: AlkAniline-Seq (The Mapping Standard)
Recommended over IP for mapping.
Figure 2: AlkAniline-Seq workflow. This method relies on chemical reactivity rather than antibody affinity, bypassing cross-reactivity issues.
References
-
Cui, Q., et al. (2021). Nucleotide resolution profiling of m3C RNA modification by HAC-seq. Nucleic Acids Research, 49(5), e27.[7] Link
-
Marchand, V., et al. (2018).[5] AlkAniline-Seq: Profiling of m7G and m3C RNA Modifications at Single Nucleotide Resolution.[6] Angewandte Chemie International Edition, 57(51), 16785-16790. Link
-
Xu, L., et al. (2017). Three distinct 3-methylcytidine (m3C) methyltransferases modify tRNA and mRNA in mice and humans.[8] Journal of Biological Chemistry, 292(35), 14695-14703. Link
-
Groß, R., et al. (2019). Antibody cross-reactivity accounts for widespread appearance of m1A in 5'UTRs.[9] Nature Communications, 10, 5126.[6][9][10] Link
-
Diagenode. (n.d.). 3-methylcytosine (3-mC) polyclonal antibody Datasheet (Cat.[1] No. C15410209).[1][11] Link
Sources
- 1. 3-methylcytosine (3-mC) polyclonal antibody | Diagenode [diagenode.com]
- 2. Nucleotide resolution profiling of m3C RNA modification by HAC-seq - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biocompare.com [biocompare.com]
- 4. Proper Application of Antibodies for Immunohistochemical Detection: Antibody Crimes and How to Prevent Them - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uni-regensburg.de [uni-regensburg.de]
- 6. Advances in Quantitative Techniques for Mapping RNA Modifications [mdpi.com]
- 7. Nucleotide resolution profiling of m3C RNA modification by HAC-seq - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 9. pubs.acs.org [pubs.acs.org]
- 10. academic.oup.com [academic.oup.com]
- 11. Diagenode's selection of Antibodies is exclusively dedicated for Epigenetic Research | Diagenode [diagenode.com]
A Senior Application Scientist’s Guide to Verifying m3C Incorporation in Synthetic RNA Oligonucleotides
The precise incorporation of modified nucleosides into synthetic RNA oligonucleotides is paramount for the development of RNA-based therapeutics, diagnostics, and advanced research tools. Among the more than 170 known RNA modifications, 3-methylcytidine (m3C) is of significant interest due to its role in modulating RNA structure, stability, and biological function.[1][2] For researchers and drug developers, verifying the exact location and stoichiometry of m3C in a synthetic oligo is not merely a quality control step; it is a critical determinant of the molecule's efficacy and safety.
This guide provides an in-depth comparison of the primary analytical methods used to confirm m3C incorporation. We will move beyond simple protocol recitation to explore the underlying principles of each technique, discuss the rationale behind experimental choices, and present objective data to help you select the most appropriate method for your application.
Methodological Framework: A Comparative Analysis
The verification of m3C incorporation can be broadly categorized into two approaches: (1) methods that provide global quantification of the modification and (2) methods that offer site-specific confirmation within the RNA sequence. The choice of method is dictated by the specific question being asked—are you confirming the overall percentage of m3C, or do you need to know that it is at the correct position?
| Method | Type of Analysis | Resolution | Throughput | Key Advantage | Key Limitation |
| LC-MS/MS | Global Quantification | N/A (Nucleoside level) | Low to Medium | "Gold Standard" for absolute, accurate quantification.[3][4] | Destructive; loses all sequence information.[4] |
| RNase H Cleavage | Site-Specific Verification | Single Nucleotide | Medium | Sequence-specific; independent of RT enzymes.[5][6] | Indirect; requires specific probe design for each site. |
| Deoxyribozyme Cleavage | Site-Specific Verification | Single Nucleotide | Medium | Highly specific enzymatic cleavage without a protein enzyme.[7] | Requires in vitro selection and characterization of new deoxyribozymes. |
| Chemical Cleavage | Site-Specific Verification | Single Nucleotide | High (with -Seq) | Chemically specific reaction for m3C.[2][8] | Can involve harsh chemical treatments. |
| NGS-Based Methods | Site-Specific Mapping | Single Nucleotide | High | Transcriptome-wide potential; provides sequence context.[8][9] | Indirect; relies on RT signatures which can be ambiguous.[8][10] |
| Direct RNA Sequencing | Site-Specific Mapping | Single Nucleotide | High | Direct detection without cDNA synthesis or amplification bias.[11][12] | Newer technology; accuracy for specific modifications is still evolving.[13] |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the definitive method for the absolute quantification of nucleoside modifications.[3][4] Its power lies in its ability to physically separate and precisely measure the mass-to-charge ratio of individual nucleosides, providing an unbiased and highly accurate measure of the m3C-to-cytidine ratio.
Principle of Causality: The core principle involves the complete enzymatic digestion of the RNA oligo into its constituent ribonucleosides.[3] This step is critical because it eliminates any confounding effects from the oligonucleotide sequence on ionization efficiency in the mass spectrometer. The separated nucleosides are then ionized and fragmented, and specific, unique fragment ions for m3C and canonical nucleosides are monitored.[3] By comparing the signal intensity of m3C to a calibration curve built from pure standards, one can achieve true absolute quantification.[3][14]
Experimental Workflow: LC-MS/MS for m3C Quantification
Caption: Workflow for absolute m3C quantification by LC-MS/MS.
Protocol: Global m3C Quantification
-
RNA Digestion:
-
To 1 µg of the purified synthetic RNA oligo, add Nuclease P1 and a suitable buffer (e.g., ammonium acetate).
-
Incubate at 37°C for 2 hours to digest the RNA into 5'-mononucleotides.
-
Add Bacterial Alkaline Phosphatase and continue incubation at 37°C for an additional 2 hours to dephosphorylate the mononucleotides into nucleosides. This step is crucial for compatibility with common reverse-phase LC columns.
-
-
LC Separation:
-
Inject the digested sample onto a C18 UPLC column.[15]
-
Separate the nucleosides using a gradient of aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).
-
-
MS/MS Detection:
-
Analyze the eluent using a tandem mass spectrometer in positive ion mode with multiple reaction monitoring (MRM).[3]
-
Set specific precursor-to-product ion transitions for cytidine and m3C.
-
-
Quantification:
-
Prepare a standard curve by analyzing known concentrations of pure m3C and cytidine nucleosides.
-
Calculate the amount of m3C and cytidine in the sample by interpolating their signal intensities onto the standard curve.
-
The final stoichiometry is expressed as the molar ratio of m3C to total cytidine (m3C + C).
-
Trustworthiness: This protocol's validity is ensured by the use of an external calibration curve with purified standards.[3] This provides an absolute reference, making the quantification reliable and comparable across different experiments and laboratories.
Site-Specific Verification via RNase H Cleavage
While LC-MS/MS confirms if and how much m3C is present, it cannot confirm where. For this, an RNase H-based cleavage assay is a robust and accessible method.[6]
Principle of Causality: Ribonuclease H (RNase H) is an endonuclease that specifically cleaves the RNA strand of an RNA:DNA hybrid duplex.[16][17] By designing a DNA oligonucleotide probe that is complementary to the target RNA sequence immediately flanking the expected m3C site, an RNA:DNA hybrid is formed. The presence or absence of cleavage by RNase H, typically analyzed by gel electrophoresis, indicates whether the hybrid formed correctly, which can be disrupted by certain modifications. More advanced applications use chimeric probes to induce cleavage at a specific phosphodiester bond.[6][18]
Experimental Workflow: RNase H Cleavage Assay
Caption: Workflow for site-specific m3C analysis using RNase H.
Protocol: Site-Specific Cleavage Analysis
-
Probe Design:
-
Synthesize a DNA oligonucleotide (typically ~20 nt) that is perfectly complementary to the region of the RNA oligo flanking the intended m3C modification site.
-
-
Hybridization:
-
In a 10 µL reaction, combine 0.5 µM of the synthetic RNA oligo with 2.5 µM of the DNA probe in 1x RNase H reaction buffer (e.g., 50 mM Tris-HCl, 75 mM KCl, 3 mM MgCl2, 10 mM DTT).[6]
-
Heat the mixture to 80°C for 30 seconds to denature secondary structures, then cool slowly to 25°C to allow for annealing.
-
-
RNase H Digestion:
-
Add E. coli RNase H to a final concentration of 5 U/µL.
-
Incubate at 37°C for 1 hour.[6]
-
-
Analysis:
-
Stop the reaction by adding an equal volume of loading buffer containing a denaturant (e.g., formamide) and a tracking dye.
-
Separate the reaction products on a denaturing polyacrylamide gel (PAGE).
-
Visualize the RNA fragments by staining (e.g., SYBR Gold). The presence and size of the cleavage products confirm the location of the hybrid and subsequent enzyme activity.
-
Self-Validating System: To ensure trustworthiness, this experiment must include controls:
-
Positive Control: An unmodified RNA oligo of the same sequence, which should be efficiently cleaved.
-
Negative Control: A reaction with no RNase H enzyme, which should show no cleavage.
-
Specificity Control: An RNA oligo with the m3C at a different, known location to observe differential cleavage patterns.
Advanced and High-Throughput Methods
For applications requiring higher throughput or transcriptome-wide analysis, sequencing-based methods have been developed. While often applied to cellular RNA, their principles are directly applicable to synthetic oligos.
Hydrazine-Aniline Cleavage Sequencing (HAC-Seq)
This method leverages a chemical reaction specific to m3C.[2][8] Hydrazine treatment, under high salt conditions, reacts specifically with m3C, and subsequent aniline treatment cleaves the RNA backbone at that site.[2][19] When coupled with next-generation sequencing, this allows for precise, single-nucleotide resolution mapping of m3C sites.[8][20] This is a powerful confirmatory method due to its chemical specificity, distinguishing it from methods that rely on the often-ambiguous behavior of reverse transcriptase.[8]
Direct RNA Sequencing
Platforms like Oxford Nanopore Technologies enable the direct sequencing of RNA molecules without conversion to cDNA.[11][12] As the RNA molecule passes through a nanopore, it creates a characteristic disruption in an ionic current. Modified bases like m3C can cause subtle, yet detectable, deviations from the signal produced by a canonical cytosine. By training machine learning models on synthetic oligos with known m3C modifications, it is possible to directly identify the modification in a sequence-specific context.[12][13] While still an evolving field, this approach offers a powerful, direct, and amplification-free method for quality control.
Conclusion: Selecting the Right Tool for the Job
Verifying m3C incorporation in synthetic RNA is a multi-faceted challenge that requires a carefully chosen analytical strategy.
-
For absolute, definitive quantification of the total m3C content, LC-MS/MS is the undisputed gold standard, providing the accuracy needed for regulatory submissions and fundamental biochemical studies.[3][21]
-
For routine, cost-effective, site-specific verification of m3C incorporation at a known position, the RNase H cleavage assay offers a reliable and accessible workflow.[6]
-
For high-confidence, single-nucleotide resolution mapping , especially when resolving ambiguities, chemically specific methods like HAC-Seq provide an orthogonal approach.[2][8]
-
For future-facing, high-throughput QC, Direct RNA Sequencing holds the promise of integrating full-sequence verification and modification mapping into a single, rapid workflow.[12]
As a senior scientist, the recommendation is to employ a dual approach for critical applications: use LC-MS/MS to certify the overall stoichiometry of m3C and a site-specific method like an RNase H assay or sequencing to confirm its precise location. This orthogonal validation provides the highest degree of confidence in the chemical identity and integrity of your synthetic RNA oligonucleotides.
References
-
Ji, L., Chen, Y., Zhang, Y., et al. (2020). Nucleotide resolution profiling of m3C RNA modification by HAC-seq. Nucleic Acids Research, 49(4), e20. [Link]
-
Creative Biogene. LC-MS based RNA Modification Analysis. IntegrateRNA. [Link]
-
Helm, M., & Motorin, Y. (2023). General Principles and Limitations for Detection of RNA Modifications by Sequencing. Accounts of Chemical Research, 56(24), 3493–3504. [Link]
-
ResearchGate. (n.d.). Specific chemical reactions for m3C and m5C detection. [Diagram]. Use of Specific Chemical Reagents for Detection of Modified Nucleotides in RNA. [Link]
-
CD BioSciences. (n.d.). Global RNA Methylation Quantification by LC-MS/MS. Epigenetics. [Link]
-
Motorin, Y., & Helm, M. (2019). Methods for RNA Modification Mapping Using Deep Sequencing: Established and New Emerging Technologies. International Journal of Molecular Sciences, 20(2), 243. [Link]
-
Mathivanan, J., Du, J., Mao, S., Zheng, Y. Y., & Sheng, J. (2021). Synthesis and Purification of N3-Methylcytidine (m3C) Modified RNA Oligonucleotides. Current Protocols, 1(11), e307. [Link]
-
Kellner, S., & Helm, M. (2023). Pitfalls in RNA Modification Quantification Using Nucleoside Mass Spectrometry. Accounts of Chemical Research, 56(22), 3121–3132. [Link]
-
Li, X., Xiong, X., & Wang, K. (2021). Detection technologies for RNA modifications. Nature Methods, 18(12), 1435–1447. [Link]
-
Satterwhite, E., et al. (2024). Mass Spectrometry-Based Direct Sequencing of tRNAs De Novo and Quantitative Mapping of Multiple RNA Modifications. eScholarship. [Link]
-
Thüring, K., Schmid, K., Keller, P., & Helm, M. (2016). LC-MS Analysis of Methylated RNA. Springer Nature Experiments. [Link]
-
Ji, L., Chen, Y., Zhang, Y., et al. (2020). Nucleotide resolution profiling of m3C RNA modification by HAC-seq. PMC. [Link]
-
Motorin, Y., & Helm, M. (2019). Next-generation sequencing technologies for detection of modified nucleotides in RNAs. ResearchGate. [Link]
-
Wang, Y., et al. (2021). Targeting RNA with Next‐ and Third‐Generation Sequencing Improves Pathogen Identification in Clinical Samples. Advanced Science, 8(22), 2102593. [Link]
-
Cetin, B., & Attar, R. (2024). An Overview of Current Detection Methods for RNA Methylation. International Journal of Molecular Sciences, 25(5), 2984. [Link]
-
Ji, L., Chen, Y., Zhang, Y., et al. (2021). Nucleotide resolution profiling of m3C RNA modification by HAC-seq. PubMed. [Link]
-
Linder, A., & Jäschke, A. (2020). RNA‐Cleaving Deoxyribozymes Differentiate Methylated Cytidine Isomers in RNA. Angewandte Chemie International Edition, 59(35), 14938-14942. [Link]
-
Attogene. (n.d.). A First of its Kind Assay to Detect Ribonuclease H Activity and Substrate Preferences Using Lateral Flow Technology. [Link]
-
Le, T. T. M., et al. (2021). Broad-range RNA modification analysis of complex biological samples using rapid C18-UPLC-MS. RNA Biology, 18(sup1), 488–498. [Link]
-
Watchmaker Genomics. (n.d.). RNase H. [Link]
-
Tam, K., et al. (2023). RNase H-based analysis of synthetic mRNA 5′ cap incorporation. RNA, 29(1), 1–11. [Link]
-
Li, Y., et al. (2025). Advances in Quantitative Techniques for Mapping RNA Modifications. International Journal of Molecular Sciences, 27(1), 1. [Link]
-
Helm, M., & Motorin, Y. (2023). General Principles and Limitations for Detection of RNA Modifications by Sequencing. PMC. [Link]
-
Wesseling, H., et al. (2025). Chemical nucleases are a robust alternative for RNase H cleavage of human ribosomal RNA. PLOS ONE, 20(2), e0318697. [Link]
-
Lapham, J., & Crothers, D. M. (1996). RNase H cleavage for processing of in vitro transcribed RNA for NMR studies and RNA ligation. RNA, 2(3), 289–296. [Link]
-
Lesbirel, S., et al. (2018). Enzymatic characterization of three human RNA adenosine methyltransferases reveals diverse substrate affinities and reaction optima. Journal of Biological Chemistry, 293(40), 15479–15491. [Link]
Sources
- 1. par.nsf.gov [par.nsf.gov]
- 2. Nucleotide resolution profiling of m3C RNA modification by HAC-seq - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Global RNA Methylation Quantification by LC-MS/MS, By Analysis Methods | CD BioSciences [epigenhub.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Detection technologies for RNA modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RNase H-based analysis of synthetic mRNA 5′ cap incorporation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. d-nb.info [d-nb.info]
- 8. academic.oup.com [academic.oup.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. Targeting RNA with Next‐ and Third‐Generation Sequencing Improves Pathogen Identification in Clinical Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. epi2me.nanoporetech.com [epi2me.nanoporetech.com]
- 13. An Overview of Current Detection Methods for RNA Methylation [mdpi.com]
- 14. LC-MS Analysis of Methylated RNA | Springer Nature Experiments [experiments.springernature.com]
- 15. Broad-range RNA modification analysis of complex biological samples using rapid C18-UPLC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. attogene.com [attogene.com]
- 17. watchmakergenomics.com [watchmakergenomics.com]
- 18. RNase H cleavage for processing of in vitro transcribed RNA for NMR studies and RNA ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Nucleotide resolution profiling of m3C RNA modification by HAC-seq - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. LC-MS based RNA Modification Analysis - Creative Biogene IntegrateRNA [integraterna.creative-biogene.com]
The Definitive Guide to Quality Control for 3-Methylcytidine (m³C) Reagents
Topic: Quality Control Metrics for 3-Methylcytidine (m³C) Reagents Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]
Executive Summary
3-Methylcytidine (m³C) is a critical post-transcriptional RNA modification found in tRNA and mRNA, playing pivotal roles in structural stability and translation fidelity.[2][3][4][5][6] As RNA therapeutics (mRNA vaccines, ASOs) advance, the demand for high-fidelity m³C phosphoramidites has surged. However, m³C presents unique chemical challenges—specifically steric hindrance at the Watson-Crick face and susceptibility to transamination during deprotection.[1]
This guide objectively compares reagent grades, outlines critical quality control (QC) metrics, and provides self-validating protocols to ensure the integrity of your RNA synthesis and sequencing workflows.
Part 1: The Reagent Landscape: Research vs. Therapeutic Grade
When sourcing m³C phosphoramidites, "purity" is a multidimensional metric. A simple HPLC trace is insufficient for therapeutic applications. The following table contrasts the requirements for standard research applications versus therapeutic/clinical development.
Table 1: Comparative QC Specifications for m³C Phosphoramidites
| Metric | Research Grade (Standard) | Therapeutic Grade (GMP-Ready) | Why It Matters |
| Purity (³¹P NMR) | ≥ 98.0% | ≥ 99.5% | P(III) purity determines coupling efficiency. P(V) impurities (oxidized) are inert but dilute the active reagent. |
| Purity (HPLC) | ≥ 98.0% | ≥ 99.0% | Detects non-nucleosidic impurities and truncated protection groups. |
| Water Content | ≤ 50 ppm | ≤ 20 ppm | Water hydrolyzes the phosphoramidite to H-phosphonate, killing the coupling reaction immediately.[1] |
| Critical Impurities | Unspecified | Sum of P(V) < 0.5% | Oxidized impurities accumulate and can clog synthesizer lines or alter reaction kinetics. |
| Coupling Efficiency | > 98% (avg) | > 99.0% (guaranteed) | Low efficiency leads to (N-1) deletion sequences which are difficult to purify from the full-length product. |
| N4-Protection | Benzoyl (Bz) or Acetyl (Ac) | Acetyl (Ac) Preferred | CRITICAL: N4-Benzoyl can undergo transamination with methylamine, converting m³C to N4-methylcytidine. |
Part 2: Critical QC Metrics & Causality
1. The N4-Protection Trap (Chemical Compatibility)
-
The Issue: Standard DNA/RNA synthesis often uses AMA (1:1 Ammonium hydroxide/Methylamine) for rapid deprotection (10 mins @ 65°C).
-
The m³C Risk: The N3-methyl group activates the C4 position.[1] If an N4-Benzoyl protecting group is used, methylamine can attack C4, displacing the amine and converting 3-methylcytidine into N4-methylcytidine or other adducts.[1]
-
The Solution: Use N4-Acetyl (Ac) protected m³C phosphoramidites. The acetyl group is more labile and can be removed with standard Ammonium Hydroxide (no methylamine), preventing transamination.[1]
2. ³¹P NMR: The Gold Standard for Reactivity
While HPLC shows organic purity, only ³¹P NMR reveals the reactive state of the phosphorus atom.[1]
-
Target Signal: ~148–150 ppm (doublet due to diastereomers).
-
Danger Signal: ~0–10 ppm indicates oxidation (P(V) species). ~10–20 ppm indicates hydrolysis (H-phosphonates).
3. Coupling Efficiency Monitoring
m³C is sterically bulkier than unmodified Cytidine.
-
Observation: Standard coupling times (e.g., 2 mins) often yield <95% efficiency.
-
Correction: Extend coupling time to 6–10 minutes and increase phosphoramidite concentration to 0.12 M to drive the reaction to completion (>99%).
Part 3: Visualizing the QC Workflow
The following diagram illustrates the critical decision points in m³C reagent handling and validation.
Figure 1: Decision tree for m³C phosphoramidite QC and processing. Note the critical divergence at the deprotection step based on N4 chemistry.
Part 4: Self-Validating Experimental Protocols
Protocol 1: ³¹P NMR Purity Assessment
Validates the chemical reactivity of the phosphoramidite before synthesis.[1]
Materials:
-
Anhydrous CD₃CN (Deuterated Acetonitrile).
-
5mm NMR tubes (oven-dried).
-
300 MHz (or higher) NMR Spectrometer.[6]
Procedure:
-
Preparation: In a glove box or under Argon, dissolve ~20 mg of m³C phosphoramidite in 0.6 mL anhydrous CD₃CN.
-
Acquisition: Acquire ³¹P NMR spectrum (typically 64–128 scans). Reference to external 85% H₃PO₄ (0 ppm) or internal standard (triphenyl phosphate, -18 ppm).
-
Analysis:
-
Integrate the main signal at ~148–150 ppm (sum of diastereomers).
-
Integrate impurity peaks at 0–10 ppm (Oxidized P=O) and 10–20 ppm (Hydrolyzed P-H).
-
Calculation: % Purity = [Integral(150 ppm) / Total Integral] × 100.
-
Pass Criteria: >98% active P(III).
-
Protocol 2: Validation of m³C Incorporation via Enzymatic Digestion & LC-MS/MS
Validates that the final oligonucleotide contains m³C and not a transaminated byproduct.
Materials:
-
Synthesized RNA Oligo (approx. 100 pmol).
-
Nucleoside Digestion Mix (Benzonase, Phosphodiesterase I, Alkaline Phosphatase).[1]
-
LC-MS/MS system (e.g., Triple Quad).[1]
Procedure:
-
Digestion: Incubate 1 µg of RNA with the enzyme mix at 37°C for 2–4 hours to liberate single nucleosides.
-
Separation: Inject onto a C18 Reverse Phase column (e.g., Agilent Zorbax Eclipse Plus).[1]
-
Mobile Phase A: 0.1% Formic Acid in H₂O.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[7]
-
-
Detection (MRM Mode): Monitor specific mass transitions.
-
Verification: Compare retention time (RT) against pure m³C and m4C standards. m³C typically elutes earlier than m4C due to the charge distribution.[1]
Part 5: Advanced Functional Validation (Sequencing)
For researchers developing detection kits, validating the reagent's performance in sequencing is vital.[1]
Comparison of Detection Methods:
| Method | Specificity | Mechanism | Pros/Cons |
| HAC-seq | High for m³C | Hydrazine/Aniline Cleavage | Best for Specificity. specifically cleaves m³C, allowing single-base resolution.[2][4] |
| AlkAniline-Seq | m³C & m7G | Alkaline Hydrolysis + Aniline | High Sensitivity. Detects both m³C and m7G.[2] Requires parallel controls to distinguish them. |
| Antibody (RIP) | Low | Immunoprecipitation | Qualitative only. Antibodies often cross-react with m5C or unmodified C in dense regions. |
Recommendation: Use HAC-seq for definitive mapping of m³C sites when validating your synthesized RNA standards.
References
-
Synthesis and Purification of N3-Methylcytidine (m3C) Modified RNA Oligonucleotides. Source: Current Protocols, 2021.[1] URL:[Link]
-
Nucleotide resolution profiling of m3C RNA modification by HAC-seq. Source: Nucleic Acids Research, 2020.[1] URL:[Link]
-
AlkAniline-Seq: A Highly Sensitive and Specific Method for Simultaneous Mapping of m7G and m3C. Source: Methods in Molecular Biology, 2021.[1] URL:[Link]
-
Synthesis of N4-acetylated 3-methylcytidine phosphoramidites for RNA solid-phase synthesis. Source: Beilstein Journal of Organic Chemistry, 2022.[1] URL:[Link]
-
Quality Control of Phosphoramidites: Impurity Profiling. Source: Waters Corporation Application Note. URL:[Link]
Sources
- 1. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 2. academic.oup.com [academic.oup.com]
- 3. par.nsf.gov [par.nsf.gov]
- 4. Nucleotide resolution profiling of m3C RNA modification by HAC-seq - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Base Pairing and Functional Insights into N3-methylcytidine (m3C) in RNA | bioRxiv [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
Safety Operating Guide
Proper Disposal Procedures: 3-Methylcytidine Mono(Methyl Sulfate) Salt
[1]
Executive Summary & Core Directive
Do not dispose of 3-Methylcytidine Mono(Methyl Sulfate) Salt down the drain.
While Safety Data Sheets (SDS) for this specific nucleoside derivative (CAS 21028-20-6) may sometimes list it as "Not Classified" under GHS, the presence of the methyl sulfate (methosulfate) counterion mandates a precautionary approach. Methosulfate salts are structurally related to potent alkylating agents. To ensure data integrity and environmental stewardship, this compound must be segregated and managed as Hazardous Chemical Waste destined for high-temperature incineration.
Chemical Profile & Hazard Analysis (The "Why")
To manage risk effectively, one must understand the molecular behavior of the waste.
Chemical Identity[2]
-
Chemical Name: 3-Methylcytidine mono(methyl sulfate) salt[1][2][3]
-
Synonyms: 3-Methylcytidine methosulfate; m³C methosulfate[1]
-
Molecular Formula: C₁₀H₁₅N₃O₅ · CH₄O₄S
-
Function: Epigenetic RNA modification standard; HPLC reference material.
The Methosulfate Risk Factor
The "methosulfate" (monomethyl sulfate) anion is the stable salt form. However, under acidic conditions or high thermal stress, methosulfate salts can theoretically hydrolyze or degrade.
-
Stability: Stable under ambient conditions.[6]
-
Hydrolysis Risk: In strong aqueous acid, can hydrolyze to sulfuric acid and methanol.
-
Alkylation Potential: While significantly less reactive than Dimethyl Sulfate (DMS), the methosulfate anion retains weak alkylating potential. Consequently, biological waste streams containing this compound should never be neutralized or autoclaved with bleach (sodium hypochlorite), as this can generate secondary toxic byproducts.
Operational Disposal Protocol (The "How")
Waste Segregation Logic
Proper disposal begins at the bench. Use the following decision logic to segregate waste streams immediately upon generation.
Figure 1: Waste segregation workflow ensuring no environmental release.
Detailed Procedures
A. Solid Waste (Powder & Contaminated Debris)
-
Containment: Place pure substance or contaminated wipes/gloves into a clear polyethylene bag (minimum 2 mil thickness).
-
Secondary Containment: Seal the bag and place it into the laboratory's designated Solid Hazardous Waste Drum (usually a fiberboard or poly drum).
-
Labeling: Affix a hazardous waste tag.
-
Constituents: "3-Methylcytidine methosulfate, solid debris."
-
Hazard Checkbox: Toxic / Irritant.
-
B. Liquid Waste (HPLC Effluent & Stock Solutions)
Researchers often generate this waste mixed with Methanol (MeOH) or Acetonitrile (ACN) during HPLC analysis.
-
Collection: Direct HPLC waste lines into a dedicated solvent carboy (High-Density Polyethylene - HDPE).
-
Compatibility: Ensure the carboy is compatible with the organic solvent fraction.
-
Labeling:
-
If mixed with solvents: Label as "Flammable/Toxic Waste" (due to the solvent).
-
If purely aqueous (buffer): Label as "Non-Regulated Chemical Waste" (or "Aqueous Toxic" depending on local EHS rules).
-
CRITICAL: List "3-Methylcytidine methosulfate" as a trace contaminant on the tag.
-
Emergency Spill Response
In the event of a powder spill, avoid generating dust.
Figure 2: Immediate spill response protocol minimizing inhalation risk.
Regulatory & Compliance Data
Use the data below to complete your institution's Hazardous Waste Manifest.
| Parameter | Data / Recommendation |
| Proper Shipping Name | Chemical Waste, N.O.S. (Not Otherwise Specified) |
| RCRA Waste Code | None Specific (Not P- or U-listed). Use D001 if in flammable solvent.[7] |
| Hazard Class | Class 9 (Miscellaneous) or Non-Regulated (depending on concentration). |
| Disposal Method | Fuel Blending / Incineration . (Preferred over landfill). |
| Drain Disposal | STRICTLY PROHIBITED . |
Expert Insight: Although 3-Methylcytidine methosulfate is not explicitly listed on the EPA P-list or U-list, the "Senior Scientist" best practice is to manage it under the "Umbrella of Caution." By utilizing Lab Pack services for incineration, you eliminate the risk of methosulfate accumulation in local water treatment facilities, which are not designed to degrade complex methylated nucleosides.
References
-
U.S. Environmental Protection Agency (EPA). (2025).[8] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
-
National Institutes of Health (NIH). (2022). Roles and dynamics of 3-methylcytidine in cellular RNAs.[9] Trends in Biochemical Sciences.[9] Retrieved from [Link]
Sources
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. 3-Methylcytidine methosulfate | CAS 21028-20-6 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 4. 3-Methylcytidine (methosulfate) | 21028-20-6 [sigmaaldrich.com]
- 5. 3-Methyl Cytidine-d3 Methosulfate-d3 | LGC Standards [lgcstandards.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. my.alfred.edu [my.alfred.edu]
- 8. epa.gov [epa.gov]
- 9. mbexc.de [mbexc.de]
Personal protective equipment for handling 3-Methylcytidine Mono(Methyl Sulfate) Salt
Executive Safety Summary
Status: Potentially Bioactive / Irritant While specific GHS classifications for 3-Methylcytidine Mono(Methyl Sulfate) (CAS: 21028-20-6 / 2140-64-9 derivatives) often list it as "Not Classified" or "Caution," this status frequently reflects a lack of toxicological data rather than confirmed safety.[1]
As a modified nucleoside salt, this compound must be handled under the Precautionary Principle . It combines the potential biological activity of a nucleoside analog (possible genotoxicity/interference with RNA methylation) with the physicochemical properties of a methyl sulfate salt (potential skin/eye irritation and hydrolysis risks).[1]
Immediate Directive: Handle as a Level 2 Control Band compound. Engineering controls (fume hood) are primary; PPE is secondary but mandatory.
Chemical Hazard Analysis & Logic (The "Why")
To understand the PPE requirements, we must deconstruct the molecule into its functional risks.[1] This analysis drives the protocol choices below.
| Component | Hazard Characteristic | Operational Implication |
| 3-Methylcytidine Core | Nucleoside Analog: Structurally mimics endogenous RNA components. Potential for incorporation into nucleic acids or inhibition of methyltransferases. | Inhalation Risk: Dust inhalation allows direct entry into the bloodstream via lung tissue, bypassing first-pass metabolism. Strict dust control is required. |
| Methyl Sulfate (Anion) | Salt Hydrolysis: In the presence of moisture (sweat, mucous membranes), sulfate salts can hydrolyze, potentially lowering local pH and causing irritation.[1] | Contact Risk: Skin and eye contact must be prevented.[2][3][4][5][6][7][8] Double-gloving is advised to prevent perspiration from permeating the glove barrier and reacting with surface dust. |
| Physical State (Solid) | Electrostatic Powder: Crystalline salts are prone to static charge, causing "fly-away" dust during weighing.[1] | Dispersion Risk: Anti-static measures are critical.[4][9] A simple N95 is insufficient if the dust cloud is not contained at the source. |
Personal Protective Equipment (PPE) Matrix
This matrix is designed to create a redundant barrier system. Do not deviate without a documented risk assessment.[9]
| Protection Zone | Recommended Equipment | Technical Rationale |
| Respiratory | Primary: Chemical Fume Hood (Certified).Secondary: N95 or P100 Respirator (if hood work is impossible).[1] | The primary goal is to prevent alveolar deposition of the salt. A fume hood provides negative pressure containment. |
| Dermal (Hands) | Double Nitrile Gloves (min 5 mil thickness).Protocol:[1] Inspect outer glove for white residue (salt) frequently. | Permeation & Visualization: Nitrile offers excellent resistance to salt penetration. The inner glove protects against micro-tears in the outer glove during spatula manipulation. |
| Ocular | Chemical Splash Goggles (Indirect Vent).Note:[1] Safety glasses are insufficient for fine powders. | Dust Entry: Standard safety glasses have gaps. Goggles seal the orbital area, preventing dust from dissolving in tear fluid and causing acute irritation.[1] |
| Body | Lab Coat (Buttoned, High-Neck) + Tyvek Sleeves (Optional but recommended).[1] | Fomite Control: Prevents accumulation of dust on street clothes, which could transfer the compound outside the lab.[1] |
Operational Protocol: Step-by-Step
Phase A: Engineering Setup
-
Verify Airflow: Ensure Fume Hood face velocity is between 80–100 fpm .
-
Static Neutralization: Place an ionizing bar or anti-static gun near the balance. Why? Methyl sulfate salts are hygroscopic and static-prone; static discharge can scatter milligrams of bioactive dust.
-
Waste Prep: Place a solid waste container inside the hood to avoid moving contaminated items across the sash line.
Phase B: Weighing & Solubilization[1]
-
Don PPE: Put on inner gloves, lab coat, goggles, then outer gloves (taped to cuffs if high volume).[1]
-
Transfer: Open the vial only inside the hood.
-
Weighing: Use a disposable anti-static weighing boat.
-
Technique: Do not tap the spatula against the boat; this launches dust. Roll the spatula handle to dispense.
-
-
Solubilization: Add solvent (typically water, DMSO, or buffer) directly to the weighing boat or vial before removing it from the hood.[1]
-
Caution: Dissolution of sulfate salts can be slightly exothermic. Add solvent slowly.
-
-
Decontamination: Wipe the balance area with a moist paper towel (water/detergent) to capture invisible salt residue. Dispose of the towel as hazardous waste.
Phase C: Doffing (Removal)[1]
-
Outer Gloves: Remove inside the hood and discard.
-
Wash: Wash inner gloves with soap/water (while on hands) or discard and replace if proceeding to other tasks.
-
Hygiene: Wash hands thoroughly with soap and water immediately after leaving the lab.
Visualization: Decision Logic & Workflow[1]
Diagram 1: PPE Decision Logic
Caption: Logic flow for determining PPE based on handling state (Solid vs. Solution).
Diagram 2: Safe Weighing Workflow
Caption: Step-by-step containment protocol to minimize contamination.
Disposal & Emergency Procedures
Waste Disposal:
-
Solid Waste: Dispose of weighing boats, contaminated gloves, and paper towels in a container labeled "Hazardous Chemical Waste: Toxic Solid." Do not use general trash.
-
Liquid Waste: Collect in a carboy labeled with the solvent name and "Contains Trace Nucleoside Analogs."
-
Biohazard Distinction: If this compound is added to cell culture media, the media is treated as Biohazard (autoclave/incinerate), but the stock chemical is Chemical Waste .[1]
Emergency Response:
-
Eye Contact: Flush immediately with water for 15 minutes.[5][8] The sulfate salt can lower pH locally; speed is critical to prevent corneal etching.
-
Skin Contact: Wash with soap and water.[2][5][10] Do not use ethanol (may enhance absorption).
-
Spill (Powder): Do not dry sweep. Cover with wet paper towels (to prevent dust) and scoop into a hazardous waste bag.[1]
References
-
PubChem. (n.d.). 3-Methylcytidine | C10H15N3O5.[11] National Library of Medicine. Retrieved from [Link][1]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment (PPE) Assessment.[1] United States Department of Labor. Retrieved from [Link][1]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
Sources
- 1. int-enviroguard.com [int-enviroguard.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. targetmol.com [targetmol.com]
- 5. aksci.com [aksci.com]
- 6. fishersci.com [fishersci.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. fishersci.com [fishersci.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. 3-Methylcytidine | C10H15N3O5 | CID 14237477 - PubChem [pubchem.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
